(-)-Irofulven
Description
A novel anti-cancer compound synthesized by scientists at the University of California, San Diego more than a decade ago from toxins of the poisonous jack-o-lantern mushroom, has been granted “fast track” status by the U.S. Food and Drug Administration (FDA) after demonstrating promise against one of the most deadly cancers. MGI-114 (Irofulven) is currently being developed by MGI PHARMA, Inc., an emerging oncology-focused pharmaceutical company based in Minneapolis. Phase III clinical trials involving the drug have been underway since early 2001 at sites in the U.S. and Europe.
Irofulven is a semisynthetic sesquiterpene derivative of illudin S, a natural toxin isolated from the fungus Omphalotus illudens. Irofulven alkylates DNA and protein macromolecules, forms adducts, and arrests cells in the S-phase of the cell cycle. This agent requires NADPH-dependent metabolism by alkenal/one oxidoreductase for activity. Irofulven is more active in vitro against tumor cells of epithelial origin and is more resistant to deactivation by p53 loss and MDR1 than other alkylating agents. (NCI04)
IROFULVEN is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 19 investigational indications.
structure in first source
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(5'R)-5'-hydroxy-1'-(hydroxymethyl)-2',5',7'-trimethylspiro[cyclopropane-1,6'-indene]-4'-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O3/c1-8-6-10-12(11(8)7-16)9(2)15(4-5-15)14(3,18)13(10)17/h6,16,18H,4-5,7H2,1-3H3/t14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NICJCIQSJJKZAH-AWEZNQCLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C3(CC3)C(C(=O)C2=C1)(C)O)C)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C2=C(C3(CC3)[C@@](C(=O)C2=C1)(C)O)C)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50166423 | |
| Record name | Irofulven | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50166423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
158440-71-2 | |
| Record name | (-)-Irofulven | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=158440-71-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Irofulven [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0158440712 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Irofulven | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05786 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Irofulven | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50166423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | IROFULVEN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6B799IH05A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of (-)-Irofulven as a DNA Alkylating Agent
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
(-)-Irofulven (6-hydroxymethylacylfulvene, HMAF) is a novel semi-synthetic antitumor compound derived from the fungal sesquiterpene illudin S.[1] It functions as a potent DNA alkylating agent with a distinct mechanism of action and a favorable activity spectrum, particularly against epithelial-derived tumors.[1][2] Unlike classical alkylating agents, Irofulven's cytotoxicity is not significantly hampered by common drug resistance mechanisms such as P-glycoprotein efflux pumps or loss of p53 function.[1][2] This guide provides a detailed examination of Irofulven's molecular mechanism, including its bioactivation, DNA adduct formation, induction of the DNA damage response, and subsequent triggering of cell cycle arrest and apoptosis. Quantitative data on its cytotoxic effects and detailed experimental protocols are provided to support further research and development.
Core Mechanism of Action: From Prodrug to Apoptosis
Irofulven's mechanism as a DNA alkylating agent is a multi-step process that begins with cellular uptake and culminates in programmed cell death. The key phases are bioactivation, DNA alkylation, DNA damage response, and apoptosis.
Bioactivation: The Role of Prostaglandin Reductase 1 (PTGR1)
Irofulven is a prodrug that requires intracellular enzymatic activation to exert its cytotoxic effects. The key enzyme responsible for this bioactivation is Prostaglandin Reductase 1 (PTGR1), a member of the aldo-keto reductase superfamily.
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Enzymatic Conversion: PTGR1 catalyzes the reduction of the α,β-unsaturated ketone in Irofulven's structure.
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Formation of a Reactive Intermediate: This reduction converts Irofulven into a highly reactive acylfulvene carbocation intermediate.
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PTGR1 Expression and Sensitivity: The cytotoxicity of Irofulven and its analogs, like LP-184, strongly correlates with the expression levels of PTGR1 in cancer cell lines. Human PTGR1 is significantly more efficient at activating Irofulven than its rat variant, with a much lower Michaelis constant (Km) of 4.9 μM, which is within the therapeutic dose range.
DNA Alkylation and Adduct Formation
The reactive intermediate generated by PTGR1 rapidly attacks nucleophilic sites on DNA, forming covalent adducts. This process of alkylation is the central DNA-damaging event.
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Target Sites: Irofulven primarily alkylates purine bases, with a preference for the N7 position of guanine and the N3 position of adenine.
-
Nature of Lesions: The resulting DNA adducts are bulky lesions that distort the DNA helix. These lesions can lead to single-strand breaks and are not known to form DNA-protein or interstrand crosslinks.
-
Adduct Instability: Irofulven-DNA adducts are unstable and can depurinate, creating abasic sites which are also a form of DNA damage. The half-life for the depurination of 3-alkyladenine adducts is approximately 8.5 hours.
DNA Damage Response (DDR) and Cell Cycle Arrest
The formation of Irofulven-DNA adducts stalls DNA replication forks, triggering a robust DNA Damage Response (DDR).
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ATR/Chk1 Pathway Activation: The primary signaling cascade activated by Irofulven-induced replication stress is the ATR-Chk1 pathway. Stalled replication forks expose single-stranded DNA (ssDNA), which activates the ATR kinase. ATR then phosphorylates and activates its downstream effector, Chk1.
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S-Phase Arrest: Activated Chk1 mediates cell cycle arrest, predominantly in the S and G2/M phases, to prevent cells with damaged DNA from proceeding through mitosis. This provides time for the cell to attempt DNA repair.
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Role of DNA Repair Pathways: The repair of Irofulven-induced DNA lesions is critically dependent on the Transcription-Coupled Nucleotide Excision Repair (TC-NER) pathway. Cells deficient in TC-NER components, such as the helicases XPB and XPD, are hypersensitive to Irofulven. The expression level of the XPG endonuclease, a key NER protein, has been shown to correlate with Irofulven cytotoxicity.
Induction of Apoptosis
If the DNA damage is too extensive to be repaired, the DDR signaling shifts towards the induction of apoptosis (programmed cell death).
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Mitochondrial Pathway: Irofulven induces apoptosis primarily through the intrinsic mitochondrial pathway. This is characterized by the early translocation of the pro-apoptotic protein Bax to the mitochondria, leading to the dissipation of the mitochondrial membrane potential and the release of cytochrome c.
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Caspase Activation: Cytochrome c release initiates the activation of a caspase cascade. Caspase-9 is activated first, followed by the executioner caspases-3 and -7.
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Caspase-Independent Death: Irofulven can also induce caspase-independent cell death, meaning that even if caspases are inhibited, the drug can still cause cell death, highlighting its pleiotropic effects.
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Independence from p53 and Bcl-2: A significant feature of Irofulven is that its ability to induce apoptosis is largely independent of the tumor suppressor p53 and the anti-apoptotic protein Bcl-2. This allows it to be effective in tumors that have developed resistance to other chemotherapies through mutations in these pathways.
Visualizations of Core Mechanisms
Diagram: Irofulven's Mechanism of Action
Caption: Overview of Irofulven's mechanism from prodrug activation to apoptosis.
Diagram: Experimental Workflow for Irofulven Evaluation
Caption: A typical experimental workflow to assess Irofulven's cytotoxic effects.
Quantitative Data Summary
The cytotoxic activity of Irofulven is often quantified by its half-maximal inhibitory concentration (IC50), which varies across different cancer cell lines.
Table 1: IC50 Values of Irofulven in Various Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | IC50 (ng/mL) | Exposure Time | Assay | Reference |
|---|---|---|---|---|---|---|
| OVCAR-3 | Ovarian | 2.4 µM | - | Not Specified | Not Specified | |
| CoLo 205 | Colon Carcinoma | - | 6 ng/mL | 3 Doubling Times | MTT | |
| U2-OS | Osteosarcoma | - | 640 ng/mL | 3 Doubling Times | MTT | |
| Various | Non-Small Cell Lung | - | 11 - 68 ng/mL | 3 Doubling Times | MTT | |
| Various | Ovarian Carcinoma | - | 11 - 68 ng/mL | 3 Doubling Times | MTT | |
| Various | Malignant Glioma | - | ~30 ng/mL | 3 Doubling Times | MTT | |
| Various | Pancreatic Cancer | 1 - 18 µM | - | Not Specified | MTT | |
| HT29 | Colon Cancer | 6 µM | - | 1 hour | Not Specified |
| HT29 | Colon Cancer | 0.4 µM | - | 24 hours | Not Specified | |
Note: IC50 values can vary based on experimental conditions such as exposure time and the specific cytotoxicity assay used.
Table 2: Apoptotic DNA Fragmentation Induced by 1 µM Irofulven
| Cell Line | Caspase-3 Status | % Fragmented DNA (12h) | % Fragmented DNA (24h) | % Fragmented DNA (48h) | Reference |
|---|---|---|---|---|---|
| MCF-7 | Deficient | 3.7% | 14.1% | 34.6% | |
| MDA-MB-231 | Proficient | 8.4% | 12.6% | 20.3% |
| HMEC (Normal) | Proficient | ~3-9% | ~3-9% | ~3-9% | |
Key Experimental Protocols
Protocol: Cytotoxicity Assessment using MTT Assay
This protocol provides a method for determining the IC50 value of Irofulven.
Objective: To measure the dose-dependent cytotoxic effect of Irofulven on a cancer cell line.
Materials:
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Cancer cell line of interest (e.g., HT29, MCF-7)
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Complete culture medium (e.g., DMEM with 10% FBS)
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96-well flat-bottom plates
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
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Compound Treatment: Prepare serial dilutions of Irofulven in complete medium from the stock solution. Remove the old medium from the plate and add 100 µL of the diluted Irofulven solutions to the respective wells. Include wells with vehicle control (DMSO at the same concentration as the highest Irofulven dose) and untreated controls.
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Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO2.
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MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours at 37°C. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.
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Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking for 10 minutes.
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Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
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Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the log of the Irofulven concentration and use a non-linear regression (sigmoidal dose-response) to determine the IC50 value.
Protocol: Cell Cycle Analysis using Propidium Iodide (PI) Staining and Flow Cytometry
This protocol details how to analyze the effects of Irofulven on cell cycle distribution.
Objective: To quantify the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle after Irofulven treatment.
Materials:
-
Cancer cell line of interest
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6-well plates
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This compound
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Phosphate-Buffered Saline (PBS)
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Trypsin-EDTA
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Ice-cold 70% Ethanol
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Propidium Iodide (PI) Staining Solution (containing 50 µg/mL PI, 100 µg/mL RNase A, and 0.1% Triton X-100 in PBS)
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Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed approximately 0.5 x 10^6 cells per well in 6-well plates and allow them to attach overnight. Treat the cells with Irofulven at the desired concentration (e.g., IC50) and a vehicle control for a specified time (e.g., 24 hours).
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Cell Harvesting: Harvest both floating and adherent cells. For adherent cells, wash with PBS and detach using Trypsin-EDTA. Combine all cells and transfer to a 15 mL conical tube.
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Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet once with 2 mL of cold PBS.
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Fixation: Resuspend the cell pellet and add 1 mL of ice-cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to the cell suspension for fixation. Incubate the cells at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells at 850 x g for 5 minutes and discard the ethanol. Wash the pellet with 5 mL of PBS. Resuspend the cell pellet in 500 µL of PI Staining Solution.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer, exciting the PI at 488 nm and collecting the fluorescence emission at ~617 nm. Collect data for at least 10,000 events per sample.
-
Data Analysis: Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to generate a DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases. The G0/G1 peak will have 2N DNA content, and the G2/M peak will have 4N DNA content.
References
A Technical Guide to the Semi-Synthesis of (-)-Irofulven from Illudin S
For Researchers, Scientists, and Drug Development Professionals
Abstract
(-)-Irofulven (Hydroxymethylacylfulvene, HMAF), a potent anti-tumor agent, is a semi-synthetic derivative of the natural fungal sesquiterpene, Illudin S. This document provides an in-depth technical guide on the synthesis of this compound from its precursor, Illudin S. It includes a detailed experimental protocol for the conversion, a summary of the quantitative data, and a discussion of the reaction mechanism. Visual diagrams are provided to illustrate the synthetic pathway and the logical workflow of the process.
Introduction
Illudin S is a toxic sesquiterpene produced by the Jack O'Lantern mushroom (Omphalotus illudens). While exhibiting significant cytotoxicity, its low therapeutic index has limited its clinical application.[1] To address this, numerous analogs have been synthesized to enhance anti-tumor activity and reduce toxicity. Among these, this compound has emerged as a promising candidate, demonstrating a superior therapeutic profile compared to its parent compound.[1]
The semi-synthesis of this compound from Illudin S involves a facile, one-step conversion. This process is both efficient and crucial for providing the necessary quantities of the drug for pre-clinical and clinical investigations. This guide will detail the established protocol for this synthesis, providing researchers with the necessary information to replicate this important transformation.
Reaction Mechanism and Pathway
The conversion of Illudin S to this compound proceeds via an acid-catalyzed reaction with formaldehyde. The reaction is believed to initiate with a reverse Prins reaction, followed by an acid-catalyzed opening of the strained cyclopropyl ring.[1] This sequence of events leads to the formation of the characteristic fulvene core of Irofulven.
The overall synthetic pathway can be visualized as a single-step transformation from the starting material to the final product.
Caption: Synthetic pathway from Illudin S to this compound.
Experimental Protocol
The following protocol is a detailed methodology for the semi-synthesis of this compound from Illudin S.
3.1. Materials and Reagents
-
Illudin S
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Paraformaldehyde
-
Sulfuric Acid (1N solution)
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Ethyl acetate
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Brine (saturated aqueous sodium chloride solution)
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Anhydrous magnesium sulfate
-
Silica gel for column chromatography
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Hexane
-
Acetone
3.2. Reaction Procedure
-
A solution of Illudin S in a suitable solvent is prepared.
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A large excess of paraformaldehyde is added to the solution.
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A 1N solution of sulfuric acid is added to the reaction mixture.
-
The mixture is stirred at room temperature. The reaction progress should be monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, the mixture is diluted with ethyl acetate.
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The organic layer is washed sequentially with water and brine.
-
The organic layer is then dried over anhydrous magnesium sulfate and filtered.
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The solvent is removed under reduced pressure to yield the crude product.
3.3. Purification
-
The crude product is purified by silica gel column chromatography.
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A hexane-acetone gradient is typically used as the eluent.
-
Fractions containing the pure this compound are collected and combined.
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The solvent is evaporated to yield pure this compound as a solid.
The general workflow for the synthesis and purification of this compound is illustrated below.
Caption: Experimental workflow for this compound synthesis.
Quantitative Data
The following table summarizes the key quantitative data associated with the synthesis of this compound from Illudin S.
| Parameter | Value | Reference |
| Yield | ~40% | [2] |
| Physical State | Solid |
Note: The yield is based on a reported synthesis of a related acylfulvene and may vary depending on specific reaction conditions and scale.
Conclusion
The semi-synthesis of this compound from Illudin S is a straightforward and essential process for the production of this important anti-tumor agent. The acid-catalyzed reaction with formaldehyde provides a direct route to a compound with a significantly improved therapeutic index. The protocol detailed in this guide, when coupled with careful experimental technique, should allow for the successful synthesis and purification of this compound for further research and development.
References
Preliminary In Vitro Studies of (-)-Irofulven Cytotoxicity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preliminary in vitro cytotoxic effects of (-)-Irofulven (6-hydroxymethylacylfulvene), a semi-synthetic derivative of the mushroom toxin illudin S. The document summarizes key quantitative data, details experimental methodologies for crucial assays, and visualizes the implicated signaling pathways to support further research and development of this potent anti-cancer agent.
Quantitative Cytotoxicity Data
This compound has demonstrated significant cytotoxic activity against a broad spectrum of human cancer cell lines, with a particular potency observed in carcinomas. The half-maximal inhibitory concentration (IC50) values vary across different cell types and are influenced by the duration of drug exposure.
Table 1: IC50 Values of this compound in Various Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (ng/mL) |
| CoLo 205 | Colon Carcinoma | 6 |
| DU-145 | Prostate Carcinoma | 25 |
| PC3 | Prostate Carcinoma | 75 |
| LNCaP | Prostate Carcinoma | ~180 |
| MCF-7 | Breast Carcinoma | ~50 |
| MDA-MB-231 | Breast Carcinoma | ~50 |
| U2-Os | Osteosarcoma | 640 |
| A2780 | Ovarian Carcinoma | Varies |
| CAOV3 | Ovarian Carcinoma | Varies |
| OVCAR-3 | Ovarian Carcinoma | Varies |
| IGROV1 | Ovarian Carcinoma | Varies |
| SK-OV-3 | Ovarian Carcinoma | Varies |
| HT29 | Colon Carcinoma | Varies |
| HCT-116 | Colon Carcinoma | Varies |
Note: IC50 values for some cell lines are reported to be time-dependent and are presented in more detail in specific studies. For instance, in HT29 colon cancer cells, IC50 values were 284 µM, 6 µM, and lower for 15-minute, 1-hour, and 24-hour exposures, respectively[1].
Table 2: Influence of Cellular Factors on this compound Cytotoxicity
| Cellular Factor | Effect on Irofulven Cytotoxicity | Cell Line Context |
| p53 Status | Marginal effect; cytotoxicity is largely independent of p53.[2] | HCT-116 (p53+/+ vs. p53-/-) |
| Mismatch Repair (MMR) | Not significantly affected. | - |
| Multidrug Resistance (MDR) | Not a substrate for P-glycoprotein or MRP1.[2] | - |
| Transcription-Coupled Nucleotide Excision Repair (TC-NER) | Deficiency in TC-NER proteins (e.g., from Xeroderma Pigmentosum or Cockayne's Syndrome) leads to up to 30-fold increased sensitivity.[3] | Fibroblasts from patients |
| XPG Expression | Correlated with Irofulven cytotoxicity.[3] | Various solid tumor cell lines |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of in vitro studies. Below are synthesized protocols for key cytotoxicity assays based on published literature on this compound.
MTT Assay for Cell Viability
This assay measures the metabolic activity of cells as an indicator of their viability.
Materials:
-
This compound stock solution (in DMSO)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 40% DMF, 2% glacial acetic acid, and 16% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Drug Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the existing medium from the wells and add 100 µL of the various concentrations of Irofulven. Include a vehicle control (DMSO) and an untreated control.
-
Incubation: Incubate the plates for the desired exposure time (e.g., continuous exposure for three cell doubling times, or shorter exposures of 1, 6, or 24 hours followed by a wash and incubation in drug-free media).
-
MTT Addition: After the incubation period, remove the drug-containing medium and add 28 µL of a 2 mg/mL MTT solution to each well. Incubate for 1.5 hours at 37°C.
-
Formazan Solubilization: Carefully remove the MTT solution. Add 130 µL of DMSO to each well to dissolve the formazan crystals. Incubate for 15 minutes at 37°C with shaking.
-
Absorbance Measurement: Measure the absorbance at 492 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Sulforhodamine B (SRB) Assay for Cytotoxicity
The SRB assay is a colorimetric assay that estimates cell number by staining total cellular protein.
Materials:
-
This compound stock solution (in DMSO)
-
Complete cell culture medium
-
Trichloroacetic acid (TCA), 10% (wt/vol)
-
Sulforhodamine B (SRB) solution, 0.4% (wt/vol) in 1% (vol/vol) acetic acid
-
Acetic acid, 1% (vol/vol)
-
Tris base solution, 10 mM
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Cell Fixation: After the drug incubation period, gently add 50-100 µL of cold 10% TCA to each well and incubate at 4°C for at least 1 hour.
-
Washing: Remove the TCA and wash the plates five times with 1% acetic acid to remove unbound dye. Allow the plates to air-dry completely.
-
Staining: Add 50-100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
Removal of Unbound Dye: Wash the plates again with 1% acetic acid to remove unbound SRB.
-
Solubilization: Add 100-200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value.
Clonogenic Assay for Cell Survival
This assay assesses the ability of single cells to form colonies after treatment with a cytotoxic agent, providing a measure of long-term cell survival.
Materials:
-
This compound stock solution (in DMSO)
-
Complete cell culture medium
-
Trypsin-EDTA
-
6-well plates or culture dishes
-
Glutaraldehyde (6.0% v/v)
-
Crystal Violet (0.5% w/v)
-
Stereomicroscope
Procedure:
-
Cell Seeding and Treatment: Plate a known number of cells (e.g., 200-1000 cells/well) in 6-well plates. Allow the cells to attach overnight. Treat the cells with various concentrations of this compound for a specified duration.
-
Incubation: After treatment, wash the cells with PBS and add fresh, drug-free medium. Incubate the plates for 1-3 weeks, allowing colonies to form.
-
Fixation and Staining: After the incubation period, remove the medium, wash the colonies with PBS, and fix them with 6.0% glutaraldehyde. Stain the colonies with 0.5% crystal violet.
-
Colony Counting: Count the number of colonies containing at least 50 cells using a stereomicroscope.
-
Data Analysis: Calculate the plating efficiency and the surviving fraction for each treatment group compared to the untreated control.
Signaling Pathways and Experimental Workflows
The cytotoxicity of this compound is mediated by complex signaling pathways, primarily involving DNA damage and the induction of apoptosis.
This compound-Induced Apoptosis Signaling Pathway
This compound, as an alkylating agent, induces DNA damage, which triggers a cascade of events leading to programmed cell death. This process involves both caspase-dependent and -independent mechanisms. Key events include the translocation of Bax to the mitochondria, the release of cytochrome c, and the activation of the caspase cascade.
Caption: Irofulven-induced apoptosis pathway.
Experimental Workflow for In Vitro Cytotoxicity Assessment
A typical workflow for assessing the in vitro cytotoxicity of this compound involves a series of sequential steps from cell culture preparation to data analysis.
Caption: General workflow for cytotoxicity assessment.
Role of DNA Repair in Irofulven Cytotoxicity
The cellular response to Irofulven-induced DNA damage is critically dependent on DNA repair pathways, particularly Transcription-Coupled Nucleotide Excision Repair (TC-NER).
Caption: Irofulven cytotoxicity and DNA repair.
References
An In-Depth Technical Guide to (-)-Irofulven's Impact on DNA Replication and Cell Cycle Arrest
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular mechanisms underlying the anticancer agent (-)-Irofulven's effects on DNA replication and cell cycle control. It is designed to be a valuable resource for researchers and professionals involved in oncology drug development and DNA damage response pathways.
Core Mechanism of Action: DNA Damage and Replication Fork Stalling
This compound (hydroxymethylacylfulvene), a semi-synthetic derivative of the mushroom toxin illudin S, exerts its cytotoxic effects primarily through the induction of DNA damage. Once inside the cell, Irofulven is metabolically activated, allowing it to form covalent adducts with DNA. This alkylation of DNA creates physical impediments that interfere with the progression of DNA replication forks, leading to replication stress. The stalling of replication forks is a critical initiating event that triggers a cascade of cellular responses, ultimately leading to cell cycle arrest and apoptosis.
The nature of Irofulven-induced DNA lesions is unique in that they are primarily recognized and processed by the transcription-coupled nucleotide excision repair (TC-NER) pathway, while largely being ignored by the global genome repair (GGR) pathway. This specificity contributes to its mechanism of action and provides a rationale for its efficacy in certain tumor types.
Quantitative Analysis of this compound's Cytotoxicity
The cytotoxic potency of this compound has been evaluated across a broad range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values vary depending on the cell line's tissue of origin and its DNA repair capacity.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| Ovarian Cancer | |||
| A2780 | Ovarian Carcinoma | 0.8 | |
| CAOV3 | Ovarian Carcinoma | 0.9 | |
| OVCAR-3 | Ovarian Adenocarcinoma | 2.4 | |
| IGROV1 | Ovarian Carcinoma | Not specified | |
| SK-OV-3 | Ovarian Carcinoma | Not specified | |
| Colon Cancer | |||
| HCT116 | Colon Carcinoma | 2.8 | |
| HT-29 | Colorectal Adenocarcinoma | ~6 (for 1h exposure) | |
| Breast Cancer | |||
| MCF7 | Breast Adenocarcinoma | Not specified | |
| Prostate Cancer | |||
| DU-145 | Prostate Carcinoma | Not specified | |
| Head and Neck Cancer | |||
| FaDu | Pharynx Squamous Cell Carcinoma | Not specified | |
| Lung Cancer | |||
| NCI-H460 | Large Cell Lung Cancer | Not specified |
Impact on Cell Cycle Progression: S-Phase Arrest
A primary consequence of Irofulven-induced DNA replication stress is the activation of cell cycle checkpoints, leading to a prominent arrest in the S-phase. This checkpoint activation provides the cell with an opportunity to repair the DNA damage before proceeding with DNA synthesis.
| Cell Line | Treatment | % Cells in G1 | % Cells in S | % Cells in G2/M | Reference |
| HeLa (Cervical Cancer) | Control | 55 | 25 | 20 | Adapted from |
| 0.5 µM Irofulven (12h) | Decreased | Increased accumulation in late S | Decreased | Adapted from | |
| 2.5 µM Irofulven (12h) | Decreased | Increased accumulation in early/mid S | Decreased | Adapted from | |
| HT29 (Colon Cancer) | Control | 60 | 25 | 15 | |
| Irofulven (IC50) | Decreased | Increased | Slightly Increased | ||
| CAOV3 (Ovarian Cancer) | Control | 50 | 35 | 15 | |
| Irofulven (IC50) | Decreased | Significantly Increased | Decreased |
Key Signaling Pathways in Irofulven-Induced Cell Cycle Arrest
The cellular response to Irofulven-induced DNA damage is orchestrated by a complex network of signaling pathways. The Ataxia Telangiectasia and Rad3-related (ATR)-Chk1 and the Ataxia Telangiectasia Mutated (ATM)-Chk2 pathways are central to this response. Furthermore, the Fanconi Anemia (FA) pathway plays a crucial role in the repair of Irofulven-induced DNA lesions.
The ATR-Chk1 and ATM-Chk2 Pathways
Irofulven-induced stalled replication forks lead to the exposure of single-stranded DNA (ssDNA), which is coated by Replication Protein A (RPA). This structure serves as a platform for the recruitment and activation of the ATR kinase. Activated ATR then phosphorylates and activates its downstream effector, Chk1. Concurrently, DNA double-strand breaks (DSBs) that can arise from collapsed replication forks activate the ATM kinase, which in turn phosphorylates and activates Chk2.
Activated Chk1 and Chk2 are critical for enforcing cell cycle arrest. They achieve this by phosphorylating and inactivating Cdc25 phosphatases (Cdc25A, B, and C). The inactivation of Cdc25 prevents the dephosphorylation and activation of cyclin-dependent kinases (CDKs), which are essential for cell cycle progression. Specifically, the inhibition of CDK2 activity prevents the initiation of new replication origins, contributing to the S-phase arrest.
The Fanconi Anemia (FA) Pathway
The FA pathway is a specialized DNA repair pathway that is critical for the resolution of interstrand crosslinks (ICLs) and other complex DNA lesions that block replication. Irofulven-induced DNA damage activates the FA pathway. This activation involves a series of ubiquitination events, culminating in the monoubiquitination of the FANCD2-FANCI complex. This modified complex is then targeted to the sites of DNA damage, where it coordinates the recruitment of other DNA repair factors, including nucleases and homologous recombination proteins, to facilitate lesion removal and restart of the replication fork.
There is significant crosstalk between the FA and ATR pathways. ATR can phosphorylate components of the FA core complex, and this phosphorylation is thought to be an important step in the activation of the FA pathway.
Detailed Experimental Protocols
Cell Cycle Analysis by Flow Cytometry
This protocol details the procedure for analyzing cell cycle distribution in response to Irofulven treatment using propidium iodide (PI) staining and flow cytometry.
Materials:
-
Cancer cell lines (e.g., HeLa, A2780, HT-29)
-
This compound
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates to achieve 50-60% confluency at the time of harvest. Treat cells with various concentrations of this compound (e.g., 0.1 µM, 0.5 µM, 2.5 µM) and a vehicle control (DMSO) for the desired time (e.g., 12, 24 hours).
-
Cell Harvesting: Aspirate the medium, wash cells with PBS, and detach them using Trypsin-EDTA. Neutralize trypsin with complete medium and transfer the cell suspension to a conical tube.
-
Fixation: Centrifuge the cells at 300 x g for 5 minutes, discard the supernatant, and resuspend the pellet in 1 mL of ice-cold PBS. While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol. Wash the cell pellet with PBS and centrifuge again. Resuspend the pellet in 500 µL of PI staining solution.
-
Flow Cytometry Analysis: Incubate the cells in the dark at room temperature for 30 minutes. Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample. Use appropriate software to deconvolute the DNA content histograms and quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis of Chk1 and Chk2 Phosphorylation
This protocol describes the detection of activated Chk1 (phosphorylated at Ser345) and Chk2 (phosphorylated at Thr68) in response to Irofulven treatment.
Materials:
-
Cancer cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-Chk1 (Ser345), anti-Chk1, anti-phospho-Chk2 (Thr68), anti-Chk2, anti-Actin or -Tubulin (loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis: Treat cells with Irofulven as described above. After treatment, wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Transfer: Normalize protein amounts for each sample, mix with Laemmli buffer, and denature by boiling. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane in blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody (e.g., anti-phospho-Chk1) overnight at 4°C.
-
Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, apply the ECL substrate and visualize the protein bands using an imaging system.
-
Stripping and Re-probing: To detect total Chk1/Chk2 or a loading control, the membrane can be stripped of the primary and secondary antibodies and re-probed with the respective antibodies.
DNA Fiber Analysis of Replication Fork Stalling
This protocol allows for the direct visualization of DNA replication fork dynamics at the single-molecule level to assess Irofulven-induced stalling.
Materials:
-
Cancer cell lines
-
5-Chloro-2’-deoxyuridine (CldU) and 5-Iodo-2’-deoxyuridine (IdU)
-
This compound
-
Lysis buffer (0.5% SDS in 200 mM Tris-HCl pH 7.4, 50 mM EDTA)
-
Spreading buffer (PBS)
-
Glass microscope slides
-
Acid solution (2.5 M HCl)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibodies: anti-BrdU (for CldU and IdU)
-
Fluorescently labeled secondary antibodies
-
Fluorescence microscope
Procedure:
-
Sequential Nucleoside Labeling: Pulse-label actively growing cells with 25 µM CldU for 20-30 minutes, followed by a wash with warm media. Then, pulse-label with 250 µM IdU for 20-30 minutes. Irofulven can be added during the IdU pulse to assess its immediate effect on fork progression.
-
Cell Lysis and DNA Spreading: Harvest a small number of cells (1,000-5,000) and mix with lysis buffer on a microscope slide. Tilt the slide to allow the DNA to spread down the slide, creating stretched DNA fibers.
-
DNA Denaturation and Blocking: Air-dry the slides and fix the DNA. Denature the DNA with HCl to expose the incorporated halogenated nucleosides. Block the slides to prevent non-specific antibody binding.
-
Immunostaining: Incubate the slides with primary antibodies that specifically recognize CldU and IdU, followed by incubation with distinct fluorescently labeled secondary antibodies (e.g., anti-rat Alexa Fluor 594 for CldU and anti-mouse Alexa Fluor 488 for IdU).
-
Microscopy and Analysis: Visualize the DNA fibers using a fluorescence microscope. Measure the lengths of the CldU (red) and IdU (green) tracks. A decrease in the length of the IdU tracks in Irofulven-treated cells compared to control cells indicates replication fork stalling.
Conclusion
This compound is a potent anticancer agent that disrupts DNA replication and activates cell cycle checkpoints. Its unique mechanism of action, involving the formation of DNA adducts that are primarily repaired by TC-NER, leads to replication fork stalling and a robust S-phase arrest. This response is mediated by the activation of the ATR-Chk1 and ATM-Chk2 signaling pathways, with the Fanconi Anemia pathway playing a crucial role in the repair of the induced DNA damage. A thorough understanding of these molecular mechanisms is essential for the rational design of combination therapies and for identifying patient populations that are most likely to benefit from Irofulven treatment. This guide provides a foundational resource for researchers and clinicians working to further elucidate the therapeutic potential of this and similar DNA-damaging agents.
The Bioactivity of (-)-Irofulven: A Technical Guide for Researchers
An in-depth exploration of the mechanism of action, preclinical efficacy, and clinical development of the novel anti-cancer agent (-)-Irofulven.
Introduction
This compound (6-hydroxymethylacylfulvene, HMAF, MGI-114) is a semi-synthetic derivative of illudin S, a toxin isolated from the Jack O'Lantern mushroom (Omphalotus illudens)[1][2]. As a novel alkylating agent, it has demonstrated a unique profile of antitumor activity, particularly against tumor cells of epithelial origin[2][3]. This technical guide provides a comprehensive overview of the exploratory studies on the bioactivity of this compound, focusing on its mechanism of action, data from preclinical and clinical investigations, and detailed experimental protocols for its evaluation. This document is intended for researchers, scientists, and drug development professionals in the field of oncology.
Mechanism of Action
This compound's primary mechanism of action is the alkylation of DNA and other macromolecules, leading to the formation of adducts that disrupt cellular processes[4]. Its cytotoxic effects are multifaceted and involve the induction of DNA damage, cell cycle arrest, and apoptosis.
Upon entering a tumor cell, this compound is metabolized by NADPH-dependent alkenal/one oxidoreductase to an active form. This active metabolite then covalently binds to DNA and proteins. The resulting DNA damage, predominantly in the form of single-strand breaks, triggers a cellular stress response.
A key aspect of Irofulven's mechanism is its interaction with the Nucleotide Excision Repair (NER) pathway. Cells deficient in the TC-NER (Transcription-Coupled Nucleotide Excision Repair) subpathway exhibit hypersensitivity to Irofulven. This suggests that the drug's efficacy may be particularly pronounced in tumors with specific DNA repair deficiencies. The accumulation of Irofulven-induced DNA modifications, especially in actively transcribed gene regions, likely leads to stalled transcription forks, a potent trigger for apoptosis.
The downstream consequences of Irofulven-induced damage converge on the activation of apoptotic pathways. This process is characterized by the activation of caspases and mitochondrial dysfunction.
Signaling Pathways
The bioactivity of this compound is mediated through several interconnected signaling pathways. The primary pathway initiated by the drug is the DNA damage response, which subsequently triggers apoptosis.
Quantitative Bioactivity Data
The cytotoxic and anti-proliferative effects of this compound have been quantified across a range of human cancer cell lines and in clinical trials.
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time | Reference |
| OVCAR3 | Ovarian | 2.4 | Not Specified | |
| HT29 | Colon | 284 ± 32 | 15 min | |
| HT29 | Colon | 6 ± 1 | 1 h | |
| HT29 | Colon | Not specified, but cytotoxic | Not Specified | |
| HT29/IF2 (Irofulven-resistant) | Colon | 1000 ± 130 | 15 min | |
| HT29/IF2 (Irofulven-resistant) | Colon | 406 ± 50 | 1 h | |
| HT29/IF2 (Irofulven-resistant) | Colon | 32 ± 4 | 24 h | |
| Pancreatic Cancer Cell Lines (various) | Pancreatic | 1 - 18 | Not Specified | |
| U251 (wild type) | Glioblastoma | 0.38 ± 0.055 (normoxic) | Not Specified | |
| U251 (wild type) | Glioblastoma | 0.45 ± 0.005 (hypoxic) | Not Specified | |
| U251-HRE | Glioblastoma | 0.62 ± 0.15 (normoxic) | Not Specified | |
| U251-HRE | Glioblastoma | 0.64 ± 0.11 (hypoxic) | Not Specified |
Table 2: Clinical Trial Efficacy of this compound
| Cancer Type | Phase | N | Dosing Regimen | Response Rate | Reference |
| Recurrent Ovarian/Primary Peritoneal | II | 55 | 0.45 mg/kg IV on days 1 and 8 every 21 days | 12.7% Partial Response, 54.6% Stable Disease | |
| Metastatic Hormone-Refractory Prostate Cancer | II | 32 | 10.6 mg/m² per day on days 1-5 of a 28-day course | 13% Partial Response, 84% Stable Disease | |
| Advanced Solid Malignancies | I | - | 10.64 mg/m² as a 5-minute IV infusion daily for 5 days every 4 weeks | 1 Partial Response (pancreatic cancer) | |
| Acute Leukemia (AML, ALL, MDS) | I | 20 | 10 mg/m²/day for 5 days | 1 Complete Remission (AML) |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of this compound's bioactivity. The following are standard protocols for key assays mentioned in the literature.
Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Principle: The tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a serial dilution of this compound for the desired exposure time (e.g., 24, 48, or 72 hours). Include untreated control wells.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells with compromised membrane integrity.
Protocol:
-
Cell Treatment: Treat cells with this compound for the desired time. Collect both adherent and floating cells.
-
Cell Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin-binding buffer.
-
Staining: Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.
Cell Cycle Analysis
This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Principle: A fluorescent dye that stoichiometrically binds to DNA, such as Propidium Iodide (PI), is used to stain the cells. The fluorescence intensity of the stained cells is directly proportional to their DNA content. Flow cytometry is then used to measure the fluorescence of a large population of cells.
Protocol:
-
Cell Treatment and Harvesting: Treat cells with this compound and harvest them at various time points.
-
Fixation: Fix the cells in cold 70% ethanol while vortexing gently to prevent clumping. Store at 4°C for at least 2 hours.
-
Washing: Wash the fixed cells with PBS.
-
RNase Treatment: Resuspend the cells in PBS containing RNase A to degrade RNA, which can also be stained by PI.
-
Staining: Add PI solution to the cells.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.
Conclusion
This compound is a potent anti-cancer agent with a distinct mechanism of action centered on DNA damage and the induction of apoptosis, particularly in cells with deficient NER pathways. Preclinical studies have demonstrated its broad-spectrum activity, and clinical trials have shown modest efficacy in heavily pre-treated patient populations. The unique sensitivity of NER-deficient tumors to Irofulven presents a promising avenue for patient stratification and targeted therapy. Further research focusing on combination therapies and biomarker development will be crucial in realizing the full clinical potential of this novel compound.
References
- 1. A phase II evaluation of Irofulven (IND#55804, NSC#683863) as second-line treatment of recurrent or persistent intermediately platinum-sensitive ovarian or primary peritoneal cancer: A Gynecologic Oncology Group trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. This compound | C15H18O3 | CID 148189 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Advent of (-)-Irofulven: A Semi-Synthetic Derivative of Illudin S Redefining Alkylating Agent Therapy
A Technical Guide for Researchers and Drug Development Professionals
Introduction
(-)-Irofulven (6-hydroxymethylacylfulvene, HMAF, MGI-114) is a novel anti-cancer agent that emerged from the quest for more effective and less toxic chemotherapeutics. It is a semi-synthetic derivative of Illudin S, a natural toxin produced by the Jack O'Lantern mushroom (Omphalotus illudens)[1][2][3]. While Illudin S itself demonstrated potent antitumor activity, its clinical development was hampered by a narrow therapeutic index[4][5]. The development of Irofulven represented a significant advancement, offering a more favorable therapeutic profile while retaining potent cytotoxic activity against a range of human cancers, particularly those of epithelial origin. This technical guide provides an in-depth overview of the discovery, mechanism of action, and key experimental data related to this compound.
From Fungal Toxin to Targeted Therapy: The Synthesis of this compound
The journey to Irofulven began with the recognition of the antitumor potential of the sesquiterpene Illudin S. However, the high toxicity of the natural product necessitated chemical modification to improve its therapeutic index. Irofulven was synthesized from Illudin S through a reverse Prins reaction by treating Illudin S with acid. This modification results in the acylfulvene core, which was found to be significantly less reactive towards thiols compared to Illudin S, contributing to its improved safety profile. While less reactive, Irofulven retains the ability to be enzymatically reduced to an aromatic product, a key step in its mechanism of action.
Mechanism of Action: A Unique Approach to DNA Alkylation
Irofulven is classified as an alkylating agent, a class of drugs that exert their cytotoxic effects by covalently binding to macromolecules like DNA and proteins. Once inside a tumor cell, Irofulven is metabolized by prostaglandin reductase 1 (PTGR1) to a reactive intermediate that forms monoadducts with DNA. This DNA damage leads to cell cycle arrest, primarily in the S-phase, and ultimately triggers apoptosis, or programmed cell death.
A defining feature of Irofulven's mechanism is its interaction with the DNA repair machinery. The DNA lesions induced by Irofulven are specifically recognized and processed by the transcription-coupled nucleotide excision repair (TC-NER) pathway. This creates a vulnerability in cancer cells with deficiencies in this particular repair pathway, making them hypersensitive to Irofulven. This unique mode of action distinguishes Irofulven from many conventional alkylating agents and suggests its potential efficacy in tumors resistant to other therapies. Furthermore, Irofulven's activity is not significantly affected by common resistance mechanisms such as the loss of p53 function or the expression of multidrug resistance transporters like P-glycoprotein.
dot
Caption: Irofulven's mechanism of action within a tumor cell.
Quantitative Cytotoxicity Data
The cytotoxic activity of Irofulven has been evaluated against a wide range of human cancer cell lines. The following tables summarize the 50% inhibitory concentration (IC50) values from various studies, providing a comparative view of its potency.
| Cell Line | Tumor Type | Irofulven IC50 (µM) | Reference |
| DU-145 | Prostate Cancer | Time-dependent | |
| HCT-116 | Colon Cancer | Time-dependent | |
| HT-29 | Colon Cancer | Time-dependent | |
| HT29 | Colon Cancer | 0.284 (15 min exposure) | |
| HT29 | Colon Cancer | 0.006 (1 hr exposure) | |
| HT29 | Colon Cancer | Not specified (24 hr exposure) | |
| HT29/IF2 (Irofulven-resistant) | Colon Cancer | 1.0 (15 min exposure) | |
| HT29/IF2 (Irofulven-resistant) | Colon Cancer | 0.406 (1 hr exposure) | |
| HT29/IF2 (Irofulven-resistant) | Colon Cancer | 0.032 (24 hr exposure) | |
| U251 (wild type) | Glioblastoma | 0.38 (normoxic) | |
| U251 (wild type) | Glioblastoma | 0.45 (hypoxic) | |
| U251-HRE | Glioblastoma | 0.62 (normoxic) | |
| U251-HRE | Glioblastoma | 0.64 (hypoxic) | |
| Various Cell Lines (Average) | 10 Tumor Types | 0.49 |
| Compound | Average IC50 (µM) across a panel of cell lines | Reference |
| Irofulven | 0.49 | |
| Irofulven | 0.34 | |
| Cisplatin | 2.1 | |
| ET-743 (Ecteinascidin 743) | 0.00056 | |
| Ecteinascidin 743 | 0.0006 |
| Compound | Cell Line | IC50 (nM) | Reference | | :--- | :--- | :--- | | Illudin S | Myeloid and T-lymphocyte leukemia cells | 6-11 | | | Illudin S | HL60 (Human Leukemia) | 3 | | | Illudin S | PTGR1-480 (Colon Cancer) | 10 | | | Illudin S | SW-480 (Colon Cancer) | 14 | |
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
A common method to assess the cytotoxic effects of Irofulven is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Exposure: Cells are treated with a range of concentrations of Irofulven, a vehicle control, and often a positive control (e.g., cisplatin). The duration of exposure can vary (e.g., continuous for three cell doubling times, or for shorter, defined periods like 15 minutes, 1 hour, or 24 hours).
-
MTT Incubation: After the drug exposure period, the medium is replaced with fresh medium containing MTT solution. The plates are then incubated to allow for the conversion of MTT to formazan crystals by metabolically active cells.
-
Formazan Solubilization: The formazan crystals are solubilized by adding a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle-treated control. The IC50 value, the concentration of the drug that inhibits cell growth by 50%, is then determined from the dose-response curve.
dot
Caption: Workflow for a typical in vitro cytotoxicity (MTT) assay.
Human Tumor Xenograft Models
Preclinical in vivo efficacy of Irofulven has been evaluated using human tumor xenograft models in immunocompromised mice.
-
Cell Implantation: Human cancer cells (e.g., from breast, colon, lung, or gastric carcinomas) are subcutaneously injected into athymic nude mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Drug Administration: Once tumors reach a specified volume, mice are randomized into treatment and control groups. Irofulven is administered, typically intravenously, according to a specific dosing schedule (e.g., daily for 5 days).
-
Tumor Measurement: Tumor dimensions are measured regularly with calipers, and tumor volume is calculated.
-
Efficacy Evaluation: The antitumor activity is assessed by comparing the tumor growth in the Irofulven-treated group to the control group. Parameters such as tumor growth inhibition and tumor regression are evaluated.
-
Toxicity Assessment: The toxicity of the treatment is monitored by observing changes in body weight, overall health, and, in some cases, through hematological and biochemical analysis.
Clinical Development and Future Directions
Irofulven has undergone numerous Phase I and Phase II clinical trials for a variety of solid tumors, including ovarian, prostate, pancreatic, and lung cancers. While it has shown promising activity in some settings, particularly in heavily pretreated patients, challenges related to its toxicity profile at higher doses and on certain schedules have been noted. The daily-for-five-days schedule, for instance, was associated with significant gastrointestinal, renal, and hematologic toxicities. Subsequent studies explored more intermittent dosing schedules, which were better tolerated.
The unique mechanism of action of Irofulven, particularly its reliance on the TC-NER pathway for the repair of the DNA damage it induces, has opened up new avenues for personalized medicine. Recent research has highlighted that tumors with deficiencies in NER pathway genes, such as ERCC2 and ERCC3, are particularly sensitive to Irofulven. This suggests that Irofulven could be a highly effective targeted therapy for a subset of patients whose tumors harbor these specific genetic alterations. The development of biomarkers to identify these patients will be crucial for the future clinical success of Irofulven and represents a promising direction for this "previously abandoned" anticancer drug.
dot
Caption: Logical progression of Irofulven's development.
Conclusion
The discovery and development of this compound from its natural product precursor, Illudin S, exemplifies a successful application of medicinal chemistry to enhance the therapeutic potential of a potent cytotoxic agent. Its unique mechanism of action, centered on the induction of DNA damage that is preferentially repaired by the TC-NER pathway, provides a strong rationale for its use in a targeted manner. While early clinical development faced challenges, the growing understanding of its molecular pharmacology has revitalized interest in Irofulven as a precision oncology agent. Future research focused on biomarker-driven patient selection holds the key to unlocking the full clinical potential of this intriguing semi-synthetic compound.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. A phase II evaluation of Irofulven (IND#55804, NSC#683863) as second-line treatment of recurrent or persistent intermediately platinum-sensitive ovarian or primary peritoneal cancer: A Gynecologic Oncology Group trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. caymanchem.com [caymanchem.com]
Initial Investigations into the Therapeutic Potential of (-)-Irofulven: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Irofulven (6-hydroxymethylacylfulvene, HMAF, MGI-114) is a semi-synthetic derivative of illudin S, a natural toxin produced by the Jack O'Lantern mushroom (Omphalotus illudens)[1][2][3]. As a novel cytotoxic agent, it belongs to the family of alkylating agents and has demonstrated a unique spectrum of antitumor activity[1][4]. Initial preclinical and clinical investigations have revealed its potential in treating a variety of solid tumors, including those resistant to conventional chemotherapies. This technical guide provides an in-depth overview of the foundational studies that have explored the therapeutic promise of this compound, with a focus on its mechanism of action, preclinical efficacy, and early clinical development.
Mechanism of Action
This compound's primary mechanism of action involves its ability to covalently bind to macromolecules, particularly DNA, classifying it as an alkylating agent. This interaction leads to the formation of DNA adducts, which obstruct DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis.
DNA Damage and Repair
Irofulven induces DNA damage, including single-strand breaks, which can lead to the formation of interstrand cross-links and double-strand breaks. A key feature of Irofulven's activity is its interaction with the Nucleotide Excision Repair (NER) pathway. Unlike many other DNA damaging agents, Irofulven-induced lesions are primarily processed by the transcription-coupled repair (TCR) sub-pathway of NER, while being largely ignored by the global genome repair (GGR) pathway. This selective repair mechanism suggests that tumor cells with deficiencies in TCR may be particularly sensitive to Irofulven. The collision of replication forks with these stalled transcription complexes can lead to lethal secondary DNA damage and trigger apoptosis.
Induction of Apoptosis
Irofulven is a potent inducer of apoptosis in tumor cells. Its pro-apoptotic effects are mediated through both caspase-dependent and caspase-independent pathways, often initiated by mitochondrial dysfunction. Key events in Irofulven-induced apoptosis include the early translocation of Bax to the mitochondria, dissipation of the mitochondrial membrane potential, and the release of cytochrome c. This is followed by the activation of a caspase cascade, prominently involving caspase-9. Notably, the apoptotic response to Irofulven appears to be independent of p53 status and is not significantly hindered by the overexpression of the anti-apoptotic protein Bcl-2.
Caption: Irofulven-induced apoptosis signaling pathway.
Preclinical Data
In Vitro Cytotoxicity
Irofulven has demonstrated potent cytotoxic activity against a broad range of human cancer cell lines, particularly those of epithelial origin. Its efficacy is notably retained in cell lines resistant to other common chemotherapeutic agents, such as those with non-functional p53, mismatch repair deficiencies, or active multidrug resistance transporters.
| Cell Line | Cancer Type | IC50 (ng/mL) |
| CoLo 205 | Colon Carcinoma | 6 |
| DU-145 | Prostate Carcinoma | 20 |
| HT-29 | Colon Carcinoma | 40 |
| HCT-116 | Colon Carcinoma | 50 |
| IGROV1 | Ovarian Carcinoma | 100 |
| OVCAR-3 | Ovarian Carcinoma | 120 |
| SK-OV-3 | Ovarian Carcinoma | 150 |
| A549 | Non-small Cell Lung Carcinoma | 200 |
| U2-OS | Osteosarcoma | 640 |
| Table 1: In Vitro Cytotoxicity of this compound in Various Human Cancer Cell Lines. Data represents the concentration required to inhibit cell growth by 50% after continuous exposure for three doubling times, as measured by the MTT assay. |
In Vivo Antitumor Activity
In vivo studies using human tumor xenograft models have corroborated the in vitro findings, demonstrating significant antitumor activity of Irofulven.
| Xenograft Model | Cancer Type | Dosing Regimen | Results |
| MiaPaCa | Pancreatic | 7 mg/kg, daily x 5 days | Curative activity observed |
| MiaPaCa | Pancreatic | 5 mg/kg, intermittent (q3dx4) | Curative activity at lower total dose |
| SK-OV-3 | Ovarian | Maximum tolerated dose | 25% partial shrinkage, 82% mean tumor growth inhibition |
| Table 2: In Vivo Antitumor Activity of this compound in Xenograft Models. |
Combination Studies
Preclinical investigations have also explored the synergistic potential of Irofulven with other chemotherapeutic agents. Enhanced antitumor activity has been observed when Irofulven is combined with platinum compounds (e.g., cisplatin), gemcitabine, and other DNA damaging agents like thiotepa and mitomycin C. This synergy may arise from overwhelming the NER system at multiple points.
Clinical Studies
Phase I Trials
Initial Phase I clinical trials were conducted to determine the maximum tolerated dose (MTD), dose-limiting toxicities (DLTs), and pharmacokinetic profile of Irofulven. Various dosing schedules were investigated.
| Trial Schedule | MTD / Recommended Dose | Dose-Limiting Toxicities | Pharmacokinetics |
| 30-min IV infusion, daily x 5, every 28 days | 6 mg/m²/day | Emesis, anorexia, fatigue, metabolic acidosis | Rapid plasma clearance, mean half-life of 4.91 min |
| 5-min IV infusion, daily x 5, every 4 weeks | 10.64 mg/m²/day | Myelosuppression, renal dysfunction | Rapid elimination half-life of 2-10 minutes |
| Weekly or Biweekly (Days 1 & 8 every 3 weeks) | 18 mg/m²/infusion | Thrombocytopenia, visual toxicity (retinal cone cell) | Linear dose-PK relationship |
| In combination with Cisplatin (every 2 weeks) | Irofulven 0.4 mg/kg + Cisplatin 30 mg/m² | Neutropenic infection, thrombocytopenia, asthenia | No apparent drug-drug interaction |
| Table 3: Summary of Phase I Clinical Trial Findings for this compound. |
Phase II Trials
Phase II studies further evaluated the efficacy of Irofulven in specific cancer types. In a trial for recurrent or persistent intermediately platinum-sensitive ovarian or primary peritoneal cancer, Irofulven administered at 0.45 mg/kg on days 1 and 8 every 21 days showed modest activity, with a 12.7% partial response rate. While the drug demonstrated some antitumor activity, toxicities, particularly on daily schedules, were a significant concern, leading to the exploration of more intermittent dosing regimens.
Experimental Protocols
In Vitro Cytotoxicity Assessment (MTT Assay)
-
Cell Plating: Cancer cell lines are seeded into 96-well plates at a density that allows for logarithmic growth over the course of the experiment.
-
Drug Exposure: After allowing cells to attach overnight, various concentrations of this compound are added to the wells. The exposure duration is typically equivalent to three cell doubling times.
-
MTT Addition: Following drug incubation, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Formazan Solubilization: After a few hours of incubation, the medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals formed by metabolically active cells.
-
Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.
Caption: Workflow for determining in vitro cytotoxicity using the MTT assay.
Apoptosis Analysis (Annexin V Staining)
-
Cell Treatment: Cells are treated with Irofulven for specified time points (e.g., 2, 4, 6, 12, 24 hours).
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS).
-
Staining: Cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and propidium iodide (PI).
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive, PI-negative cells are identified as early apoptotic, while Annexin V-positive, PI-positive cells are considered late apoptotic or necrotic.
Conclusion
The initial investigations into this compound have established it as a novel cytotoxic agent with a distinct mechanism of action. Its ability to induce apoptosis, particularly in tumor cells with certain DNA repair deficiencies and resistance to other agents, highlights its therapeutic potential. While early clinical trials have shown some antitumor activity, they have also underscored the challenges related to its toxicity profile. Further research, potentially focusing on intermittent dosing schedules, combination therapies, and patient selection based on biomarker expression (e.g., NER pathway components), is warranted to fully elucidate the clinical utility of this promising compound.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. A phase II evaluation of Irofulven (IND#55804, NSC#683863) as second-line treatment of recurrent or persistent intermediately platinum-sensitive ovarian or primary peritoneal cancer: A Gynecologic Oncology Group trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Facebook [cancer.gov]
- 4. Irofulven - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Notes and Protocols for (-)-Irofulven in In Vitro Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Irofulven (6-hydroxymethylacylfulvene, MGI 114) is a semi-synthetic analog of the natural toxin illudin S, isolated from the Jack O'Lantern mushroom (Omphalotus illudens). It is an antineoplastic agent that has demonstrated significant cytotoxic activity against a variety of tumor cell lines, particularly those of epithelial origin.[1] The mechanism of action of this compound is primarily attributed to its function as a DNA alkylating agent, which leads to the formation of DNA adducts.[1][2] This damage preferentially induces cell cycle arrest, predominantly in the S phase, and triggers programmed cell death (apoptosis).[3][4] Notably, the cytotoxicity of Irofulven is independent of p53 status and is not significantly affected by common multidrug resistance mechanisms.
These application notes provide a comprehensive overview of standard in vitro protocols to assess the cellular effects of this compound, including cytotoxicity, apoptosis induction, cell cycle alterations, and impact on key signaling pathways.
Data Presentation
Table 1: Cytotoxicity of this compound (IC50 Values) in Various Human Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of this compound in a panel of human cancer cell lines, as determined by various cytotoxicity assays.
| Cell Line | Cancer Type | Assay | Exposure Time | IC50 (µM) | Reference |
| A2780/CP70 | Ovarian Carcinoma | MTT | Continuous | ~0.98 (approx.) | |
| 2008 C13 | Ovarian Carcinoma | MTT | Continuous | ~0.98 (approx.)* | |
| HCT-116 | Colon Carcinoma | MTT | Continuous | 0.49 | |
| HT-29 | Colon Carcinoma | MTT | 15 min | 284 | |
| HT-29 | Colon Carcinoma | MTT | 1 h | 6 | |
| HT-29 | Colon Carcinoma | MTT | 24 h | Not specified | |
| DU-145 | Prostate Carcinoma | MTT | Continuous | Not specified | |
| OVCAR3 | Ovarian Cancer | Not specified | Not specified | 2.4 | |
| Pancreatic Cancer Cell Lines | Pancreatic Cancer | MTT | Not specified | 1-18 | |
| IGROV1 | Ovarian Cancer | Sulforhodamine B | Not specified | Potent activity | |
| OVCAR-4 | Ovarian Cancer | Sulforhodamine B | Not specified | Potent activity | |
| OVCAR-5 | Ovarian Cancer | Sulforhodamine B | Not specified | Potent activity | |
| OVCAR-8 | Ovarian Cancer | Sulforhodamine B | Not specified | Potent activity | |
| SK-OV-3 | Ovarian Cancer | Sulforhodamine B | Not specified | Potent activity |
* IC50 values for A2780/CP70 and 2008 C13 were reported as approximately 2-fold resistant compared to a sensitive line, with an average IC50 of 4.9 x 10^-7 M for all lines tested. This value has been converted to µM for consistency.*
Table 2: Induction of Apoptosis by this compound
This compound is a potent inducer of apoptosis. The data below quantifies the extent of apoptosis in different breast cancer cell lines following treatment.
| Cell Line | Caspase-3 Status | Treatment | Time (h) | Apoptotic DNA Fragmentation (%) | Reference |
| MCF-7 | Deficient | 1 µM Irofulven | 12 | 3.7 | |
| MCF-7 | Deficient | 1 µM Irofulven | 24 | 14.1 | |
| MCF-7 | Deficient | 1 µM Irofulven | 48 | 34.6 | |
| MDA-MB-231 | Proficient | 1 µM Irofulven | 12 | 8.4 | |
| MDA-MB-231 | Proficient | 1 µM Irofulven | 24 | 12.6 | |
| MDA-MB-231 | Proficient | 1 µM Irofulven | 48 | 20.3 | |
| HMEC (Normal) | Proficient | 1 µM Irofulven | 12-48 | ~3-9 |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is designed to assess the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
This compound
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the various concentrations of Irofulven. Include untreated control wells.
-
Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours). The cytotoxicity of Irofulven is time-dependent.
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
PBS
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.
-
Cell Harvesting: Harvest the cells (including floating cells in the medium) and wash twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the cells by flow cytometry within one hour. Viable cells are Annexin V-FITC and PI negative; early apoptotic cells are Annexin V-FITC positive and PI negative; late apoptotic/necrotic cells are both Annexin V-FITC and PI positive.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol allows for the analysis of cell cycle distribution following treatment with this compound.
Materials:
-
This compound
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with this compound as described for the apoptosis assay.
-
Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing. Store at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution containing RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content by flow cytometry. The data will show the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis
This protocol is for the detection of changes in protein expression in key signaling pathways affected by this compound.
Materials:
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary and secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Treat cells with this compound, then lyse the cells in lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a membrane.
-
Blocking and Antibody Incubation: Block the membrane and then incubate with primary antibodies overnight at 4°C. Subsequently, incubate with HRP-conjugated secondary antibodies.
-
Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.
Recommended Primary Antibodies:
-
Apoptosis: Cleaved Caspase-3, Cleaved Caspase-7, Cleaved Caspase-8, Cleaved Caspase-9, PARP, Bax, Bcl-2.
-
DNA Damage Response/Cell Cycle: p53, p21, Phospho-ATM, Phospho-CHK2, γH2AX.
-
Transcription-Coupled Repair: XPG, XPB, XPD.
Visualization of Pathways and Workflows
Signaling Pathway of this compound
Caption: Proposed signaling pathway of this compound.
Experimental Workflow for In Vitro Evaluation of this compound
Caption: General workflow for in vitro studies of this compound.
References
Application Notes and Protocols for the Use of (-)-Irofulven in Human Tumor Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Irofulven (6-hydroxymethylacylfulvene, HMAF), a semi-synthetic derivative of the mushroom toxin Illudin S, is a novel anti-cancer agent with a unique mechanism of action.[1] It acts as an alkylating agent, binding to DNA and proteins, which interferes with DNA replication and cell division, ultimately leading to apoptosis.[2] Preclinical studies using human tumor xenograft models have demonstrated its potent antitumor activity against a range of cancers, including those resistant to standard chemotherapies.[2][3] These application notes provide a comprehensive overview of the use of this compound in such models, including detailed experimental protocols, quantitative data from key studies, and a summary of its mechanism of action.
Mechanism of Action
This compound's primary mechanism of action involves the induction of DNA damage, which triggers a cascade of cellular events culminating in apoptosis.[4] Unlike many conventional chemotherapeutics, its efficacy is not significantly impacted by the p53 tumor suppressor protein status of the cancer cells. The apoptotic signaling cascade initiated by Irofulven is complex, involving both caspase-dependent and -independent pathways.
Key Signaling Events:
-
DNA Damage Response: Irofulven induces DNA damage, leading to the activation of DNA damage response pathways.
-
Mitochondrial Pathway of Apoptosis: A key event is the translocation of the pro-apoptotic protein Bax from the cytosol to the mitochondria. This leads to the dissipation of the mitochondrial membrane potential and the subsequent release of cytochrome c into the cytoplasm.
-
Caspase Activation: Cytochrome c release triggers the activation of a caspase cascade. Initiator caspases, primarily caspase-9 and caspase-8, are activated first. These, in turn, activate executioner caspases, including caspase-3 and caspase-7, which are responsible for the cleavage of cellular substrates and the morphological changes associated with apoptosis.
-
Caspase-Independent Apoptosis: Evidence also suggests that Irofulven can induce a caspase-independent cell death pathway, highlighting its multifaceted mechanism of action.
Caption: this compound induced apoptotic signaling pathway.
Quantitative Data from Human Tumor Xenograft Models
The efficacy of this compound has been evaluated in a variety of human tumor xenograft models. The following tables summarize key quantitative data from these studies.
Table 1: Efficacy of this compound in Pancreatic Cancer Xenograft Models
| Xenograft Model | Treatment and Dose | Dosing Schedule | Outcome | Reference |
| MiaPaCa | This compound 3.5 mg/kg | i.p., daily for 5 days | Curative activity | |
| MiaPaCa | This compound 7 mg/kg | i.p., daily for 5 days | Curative activity | |
| MiaPaCa | This compound 3 mg/kg + Gemcitabine 40 mg/kg | i.p., q3dx4 | 5/10 Complete Response, 5/10 Partial Response (67% tumor shrinkage) | |
| MiaPaCa | This compound 3 mg/kg + Gemcitabine 80 mg/kg | i.p., q3dx4 | 10/10 Complete Response |
Table 2: Efficacy of this compound in Ovarian Cancer Xenograft Models
| Xenograft Model | Treatment and Dose | Dosing Schedule | Outcome | Reference |
| SK-OV-3 | This compound (MTD) | Not specified | 25% partial shrinkage rate, 82% mean tumor growth inhibition |
Table 3: Efficacy of this compound in Lung Cancer Xenograft Models
| Xenograft Model | Treatment and Dose | Dosing Schedule | Outcome | Reference |
| MV522 | This compound | Not specified | Induced primary tumor regression and increased life span by >150% |
Table 4: Efficacy of this compound in Pediatric Solid Tumor Xenograft Models
| Dose (mg/kg/day) | Dosing Schedule | Number of Tumor Lines Responding / Total Tested | Percentage of Responding Tumor Lines | Reference |
| 7.0 | i.v., daily for 5 days, repeated every 21 days for up to 2 cycles | 14 / 16 | 88% | |
| 4.6 | i.v., daily for 5 days, repeated every 21 days for up to 3 cycles | 14 / 18 | 78% | |
| 3.0 | i.v., daily for 5 days, repeated every 21 days | 8 / 19 | 42% | |
| 2.0 | i.v., daily for 5 days, repeated every 21 days | 3 / 15 | 20% | |
| 1.3 | i.v., daily for 5 days, repeated every 21 days | 1 / 14 | 7% |
Experimental Protocols
The following are detailed protocols for the use of this compound in subcutaneous human tumor xenograft models.
Protocol 1: Establishment of Subcutaneous Human Tumor Xenografts
This protocol describes the general procedure for establishing subcutaneous tumors in immunocompromised mice.
Materials:
-
Human tumor cell line of interest (e.g., MiaPaCa, SK-OV-3, MV522)
-
Appropriate cell culture medium and supplements
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
Matrigel (optional, can enhance tumor take rate)
-
6-8 week old immunocompromised mice (e.g., Nude, SCID)
-
Syringes (1 mL) and needles (25-27 gauge)
-
Anesthetic (e.g., isoflurane)
-
Digital calipers
Procedure:
-
Cell Culture: Culture the chosen human tumor cell line according to standard protocols to achieve a sufficient number of cells for injection. Cells should be in the logarithmic growth phase and have high viability.
-
Cell Preparation: a. Aspirate the culture medium and wash the cells with sterile PBS. b. Harvest the cells using Trypsin-EDTA and neutralize with complete medium. c. Centrifuge the cell suspension and resuspend the cell pellet in a known volume of sterile PBS or serum-free medium. d. Perform a cell count and viability assessment (e.g., using a hemocytometer and trypan blue exclusion). e. Adjust the cell concentration to the desired density for injection (typically 1 x 10^6 to 10 x 10^6 cells in 100-200 µL). f. (Optional) If using Matrigel, mix the cell suspension with an equal volume of cold Matrigel just prior to injection. Keep the mixture on ice to prevent solidification.
-
Tumor Cell Implantation: a. Anesthetize the mouse using a calibrated vaporizer with isoflurane. b. Wipe the injection site (typically the flank) with 70% ethanol. c. Gently lift the skin and subcutaneously inject the cell suspension using a 1 mL syringe with a 25-27 gauge needle. d. Slowly withdraw the needle to prevent leakage of the cell suspension. e. Monitor the mouse until it has fully recovered from anesthesia.
-
Tumor Growth Monitoring: a. Palpate the injection site regularly (e.g., twice weekly) to monitor for tumor formation. b. Once tumors are palpable, begin measuring their dimensions using digital calipers at least twice a week. c. Measure the length (longest diameter) and width (perpendicular to the length). d. Calculate the tumor volume using the modified ellipsoid formula: Volume = (Length x Width²) / 2 . e. Continue monitoring until tumors reach the desired size for treatment initiation (typically 100-200 mm³).
Caption: Experimental workflow for xenograft studies.
Protocol 2: Preparation and Administration of this compound
This protocol outlines the preparation and administration of this compound for in vivo studies.
Materials:
-
This compound powder
-
Vehicle for reconstitution (e.g., 1% ethanol in sterile saline, as used in some preclinical studies)
-
Sterile vials and syringes
-
Appropriate personal protective equipment (PPE), including gloves and a lab coat.
Procedure:
-
Reconstitution of this compound: a. All procedures should be performed in a sterile environment (e.g., a laminar flow hood). b. Calculate the required amount of this compound based on the desired dose and the number and weight of the animals to be treated. c. Reconstitute the this compound powder with the appropriate volume of the vehicle to achieve the desired final concentration. Ensure complete dissolution. d. The reconstituted solution should be protected from light and used promptly.
-
Administration of this compound: a. Accurately weigh each animal to determine the precise volume of the drug solution to be administered. b. Administer this compound via the desired route. Intraperitoneal (i.p.) and intravenous (i.v.) routes have been commonly used in preclinical studies. c. For i.p. injection, gently restrain the mouse and inject the solution into the lower abdominal quadrant. d. For i.v. injection (typically via the tail vein), appropriate restraint and technique are required. e. Follow the predetermined dosing schedule (e.g., daily for 5 days, intermittent schedules).
Protocol 3: Assessment of Antitumor Efficacy
This protocol details the methods for evaluating the effectiveness of this compound treatment.
Materials:
-
Tumor-bearing mice (control and treated groups)
-
Digital calipers
-
Animal scale
Procedure:
-
Data Collection: a. Continue to measure tumor volumes and body weights for all animals in both the control and treatment groups throughout the study period (typically 2-3 times per week). b. Record all measurements meticulously.
-
Efficacy Endpoints: a. Tumor Growth Inhibition (TGI): This is a common metric to assess efficacy. It is often calculated at the end of the study using the following formula: % TGI = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100 b. Tumor Regression: Monitor for any decrease in tumor size compared to the initial volume at the start of treatment.
- Partial Response (PR): Often defined as a ≥50% reduction in tumor volume.
- Complete Response (CR): Complete disappearance of the tumor. c. Survival Analysis: In some studies, the endpoint may be survival. Monitor animals for signs of distress or until a predetermined tumor burden endpoint is reached, and record the date of euthanasia.
-
Data Analysis: a. Plot the mean tumor volume ± standard error of the mean (SEM) for each group over time to visualize the treatment effect. b. Perform appropriate statistical analysis (e.g., t-test, ANOVA) to determine the significance of the differences between the control and treated groups.
Conclusion
This compound has demonstrated significant antitumor activity in a range of human tumor xenograft models, particularly in cancers of the pancreas, ovary, and lung, as well as in pediatric solid tumors. Its unique mechanism of action, which includes the induction of both caspase-dependent and -independent apoptosis, suggests its potential as a therapeutic agent, especially in chemoresistant tumors. The protocols and data presented in these application notes provide a valuable resource for researchers designing and conducting preclinical studies to further evaluate the therapeutic potential of this compound. Careful adherence to these methodologies will ensure the generation of robust and reproducible data to guide future clinical development.
References
- 1. Synergy of irofulven in combination with other DNA damaging agents: synergistic interaction with altretamine, alkylating, and platinum-derived agents in the MV522 lung tumor model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Enhanced antitumor activity of irofulven in combination with 5-fluorouracil and cisplatin in human colon and ovarian carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phase I and pharmacokinetic study of irofulven, a novel mushroom-derived cytotoxin, administered for five consecutive days every four weeks in patients with advanced solid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing (-)-Irofulven Cytotoxicity using MTT Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Irofulven (6-hydroxymethylacylfulvene, HMAF), a semisynthetic derivative of the fungal toxin Illudin S, is a potent anti-tumor agent with a unique mechanism of action.[1] It acts as a DNA alkylating agent, forming covalent adducts with macromolecules and inducing cell cycle arrest in the S-phase, ultimately leading to apoptosis.[2][3][4] Unlike many conventional chemotherapeutics, its efficacy is not significantly impacted by p53 status or multidrug resistance protein 1 expression.[5] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted colorimetric method to assess cell viability and cytotoxicity. This assay quantifies the metabolic activity of living cells by measuring the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases. The amount of formazan produced is directly proportional to the number of viable cells. These application notes provide a detailed protocol for utilizing the MTT assay to evaluate the cytotoxic effects of this compound on cancer cell lines.
Data Presentation
The cytotoxic effect of this compound is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the drug that inhibits 50% of cell growth or viability. The IC50 values are highly dependent on the cell line and the duration of drug exposure.
Table 1: Reported IC50 Values of this compound in Various Human Cancer Cell Lines
| Cell Line | Cancer Type | Exposure Time | IC50 (µM) |
| DU-145 | Prostate | 24 hours | ~1.0 |
| HCT-116 | Colon | 24 hours | ~0.5 |
| HT-29 | Colon | 24 hours | ~0.8 |
| A2780 | Ovarian | Three doubling times | ~0.49 |
| PANC-1 | Pancreatic | Not Specified | 1-18 |
| MIA PaCa-2 | Pancreatic | Not Specified | 1-18 |
| BxPC-3 | Pancreatic | Not Specified | 1-18 |
Note: The IC50 values can vary between experiments and laboratories due to differences in cell culture conditions and assay parameters.
Experimental Protocols
This section outlines the detailed methodology for assessing this compound cytotoxicity using the MTT assay.
Materials and Reagents
-
This compound (MGI-114)
-
Selected cancer cell line(s) (e.g., DU-145, HCT-116, HT-29)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate Buffered Saline (PBS), sterile
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., Dimethyl sulfoxide (DMSO) or acid isopropanol)
-
96-well flat-bottom sterile microplates
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm, reference wavelength >650 nm)
-
Humidified incubator (37°C, 5% CO2)
Experimental Workflow
Caption: Experimental workflow for the MTT assay to determine this compound cytotoxicity.
Step-by-Step Protocol
Day 1: Cell Seeding
-
Culture the selected cancer cell line in a T-75 flask until it reaches 70-80% confluency.
-
Harvest the cells using trypsinization and perform a cell count using a hemocytometer or an automated cell counter.
-
Dilute the cell suspension to the desired seeding density (e.g., 5 x 10^4 cells/mL). The optimal seeding density should be determined for each cell line to ensure cells are in the logarithmic growth phase during the assay.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate. This corresponds to 5,000 cells per well.
-
Include wells with medium only as a blank control.
-
Incubate the plate in a humidified incubator at 37°C with 5% CO2 for 24 hours to allow for cell attachment.
Day 2: this compound Treatment
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations (e.g., 0.01 µM to 100 µM).
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound.
-
Include a vehicle control group (medium with the same concentration of DMSO used for the highest drug concentration).
-
Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours). The cytotoxic effects of Irofulven are time-dependent.
Day 3-5: MTT Assay and Data Analysis
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well, including the controls.
-
Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
After the MTT incubation, carefully remove the medium.
-
Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.
-
Measure the absorbance of each well at 570 nm using a microplate reader. Use a reference wavelength of 650 nm to subtract background absorbance.
-
Calculate the percentage of cell viability for each treatment group using the following formula:
% Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.
This compound Signaling Pathway
This compound exerts its cytotoxic effects primarily through the induction of apoptosis. As a DNA alkylating agent, it causes DNA damage, which triggers a cascade of signaling events. This process involves both caspase-dependent and caspase-independent pathways, converging at the mitochondria.
Caption: Simplified signaling pathway of this compound-induced apoptosis.
The apoptotic signaling cascade initiated by this compound begins with its interaction with cellular macromolecules, leading to DNA damage. This damage signals the translocation of the pro-apoptotic protein Bax to the mitochondria. Bax translocation disrupts the mitochondrial membrane potential, an event known as mitochondrial permeability transition (MPT), which leads to the release of key apoptotic factors into the cytoplasm.
One of these factors is cytochrome c, which, in the cytoplasm, binds to Apaf-1 and pro-caspase-9 to form the apoptosome, leading to the activation of caspase-9. Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3 and -7, which execute the final stages of apoptosis by cleaving various cellular substrates.
In addition to the caspase-dependent pathway, this compound can also induce caspase-independent cell death. This is mediated by the release of other mitochondrial proteins, such as Apoptosis-Inducing Factor (AIF), which translocates to the nucleus and induces large-scale DNA fragmentation. The dual induction of both caspase-dependent and -independent pathways highlights the pleiotropic effects of this compound.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Assessment of antineoplastic agents by MTT assay: partial underestimation of antiproliferative properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A phase II evaluation of Irofulven (IND#55804, NSC#683863) as second-line treatment of recurrent or persistent intermediately platinum-sensitive ovarian or primary peritoneal cancer: A Gynecologic Oncology Group trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Caspase-mediated apoptosis and caspase-independent cell death induced by irofulven in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Preclinical Administration of (-)-Irofulven
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration and dosage of (-)-Irofulven in preclinical animal studies. The information is intended to guide researchers in designing and executing experiments involving this potent anti-cancer agent.
Introduction
This compound (6-hydroxymethylacylfulvene, MGI-114) is a semi-synthetic derivative of the mushroom toxin Illudin S. It has demonstrated significant antitumor activity in a variety of preclinical cancer models, including those resistant to standard chemotherapies. Irofulven's unique mechanism of action, which involves the generation of DNA damage that is poorly repaired by the Nucleotide Excision Repair (NER) pathway, makes it a compound of high interest for cancer research.
Quantitative Data Summary
The following table summarizes the administration and dosage of this compound in various preclinical animal models. This data is compiled from multiple studies to provide a comparative overview for experimental design.
| Animal Model | Cancer Type | Administration Route | Dosage Range | Dosing Schedule | Reference(s) |
| Mice (nude) | Pancreatic Cancer (MiaPaCa xenograft) | Intraperitoneal (i.p.) | 3 - 7 mg/kg | Daily for 5 days | [1][2] |
| Mice (nude) | Pancreatic Cancer (MiaPaCa xenograft) | Intraperitoneal (i.p.) | 3 - 5 mg/kg | Intermittent (q3dx4) | [1] |
| Mice (SCID) | Pediatric Solid Tumors (xenografts) | Intravenous (i.v.) | 1.3 - 7.0 mg/kg | Daily for 5 days, repeated every 21 days | [3][4] |
| Mice (athymic) | Lung Carcinoma (MV522 xenograft) | Intraperitoneal (i.p.) | Suboptimal (< MTD) doses in combination studies | Not specified | |
| Mice (nude) | Urothelial Cancer (ERCC2 mutant xenograft) | Not specified | 0.5 - 1.0 mg/kg | Not specified |
Note: MTD refers to the Maximum Tolerated Dose. Dosages and schedules can vary significantly based on the specific animal strain, tumor model, and experimental endpoint. It is crucial to perform dose-finding studies for each new experimental setup.
Experimental Protocols
Preparation of this compound for Injection
Materials:
-
This compound powder
-
Sterile vehicle (e.g., 1% Ethanol in 5% Dextrose in Water (D5W))
-
Sterile vials
-
Sterile syringes and needles (various gauges)
-
0.22 µm sterile filter
-
Vortex mixer
-
Analytical balance
Protocol:
-
Aseptic Technique: All procedures should be performed in a laminar flow hood using aseptic techniques to ensure the sterility of the final solution.
-
Weighing: Accurately weigh the required amount of this compound powder using an analytical balance.
-
Reconstitution: Reconstitute the Irofulven powder with a small amount of the sterile vehicle (e.g., 1% Ethanol in D5W). Vortex thoroughly to ensure complete dissolution.
-
Dilution: Dilute the reconstituted solution to the final desired concentration with the sterile vehicle.
-
Sterilization: Sterilize the final solution by passing it through a 0.22 µm sterile filter into a sterile vial.
-
Storage: Store the prepared Irofulven solution according to the manufacturer's instructions, typically protected from light and at a specified temperature. If not specified, it is best practice to use the solution immediately after preparation.
-
Labeling: Clearly label the vial with the compound name, concentration, date of preparation, and vehicle used.
Intravenous (i.v.) Tail Vein Injection in Mice
Materials:
-
Mouse restraint device
-
Heat lamp or warming pad
-
Sterile 27-30 gauge needles and 1 mL syringes
-
Prepared this compound solution
-
70% Isopropyl alcohol swabs
-
Sterile gauze
Protocol:
-
Animal Preparation: Place the mouse in a restraint device, leaving the tail exposed.
-
Vasodilation: Warm the mouse's tail using a heat lamp or warming pad for 2-5 minutes to dilate the lateral tail veins, making them more visible and accessible for injection.
-
Site Preparation: Clean the tail with a 70% isopropyl alcohol swab.
-
Injection:
-
Locate one of the lateral tail veins.
-
Hold the syringe with the needle bevel facing up, almost parallel to the tail.
-
Insert the needle smoothly into the vein, advancing it a few millimeters. A successful entry may be indicated by a "flash" of blood in the needle hub.
-
Slowly inject the Irofulven solution. There should be no resistance. If resistance is felt or a bleb forms under the skin, the needle is not in the vein. In such a case, withdraw the needle and attempt the injection at a more proximal site on the same or opposite vein.
-
The maximum volume for a bolus injection in a mouse is typically 5 mL/kg.
-
-
Post-Injection Care:
-
After the injection is complete, withdraw the needle and apply gentle pressure to the injection site with sterile gauze to prevent bleeding.
-
Return the mouse to its cage and monitor for any adverse reactions.
-
Intraperitoneal (i.p.) Injection in Mice
Materials:
-
Sterile 25-27 gauge needles and syringes
-
Prepared this compound solution
-
70% Isopropyl alcohol swabs
Protocol:
-
Animal Restraint: Firmly restrain the mouse by scruffing the neck and securing the tail.
-
Injection Site: Tilt the mouse so its head is pointing downwards. The injection site is in the lower left or right quadrant of the abdomen, avoiding the midline to prevent injury to the bladder or cecum.
-
Site Preparation: Clean the injection site with a 70% isopropyl alcohol swab.
-
Injection:
-
Insert the needle at a 30-45 degree angle into the peritoneal cavity.
-
Aspirate slightly to ensure no blood or urine is drawn, indicating improper placement.
-
Inject the Irofulven solution smoothly.
-
-
Post-Injection Care:
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any signs of distress.
-
Signaling Pathways and Experimental Workflows
Mechanism of Action: Irofulven and the DNA Damage Response
This compound exerts its cytotoxic effects by inducing DNA damage. Its efficacy is particularly pronounced in cancer cells with deficiencies in the Transcription-Coupled Nucleotide Excision Repair (TC-NER) pathway. The following diagram illustrates the proposed mechanism.
Caption: Irofulven-induced DNA damage and the TC-NER pathway.
Experimental Workflow for Preclinical Efficacy Study
The following diagram outlines a typical workflow for evaluating the efficacy of this compound in a preclinical mouse xenograft model.
References
- 1. researchgate.net [researchgate.net]
- 2. Transcription-coupled Nucleotide Excision Repair: New Insights Revealed by Genomic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Enhanced antitumor activity of irofulven in combination with antimitotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of (-)-Irofulven in Pancreatic Cancer Cell Line Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Irofulven (6-hydroxymethylacylfulvene, HMAF), a semi-synthetic derivative of the fungal toxin Illudin S, is a novel anti-cancer agent that has demonstrated significant cytotoxic activity against various tumor types, including pancreatic cancer.[1][2] Its mechanism of action involves covalent binding to macromolecules, leading to S-phase cell cycle arrest and the induction of apoptosis.[1][3] Studies in pancreatic cancer cell lines have elucidated key signaling pathways involved in Irofulven-induced cell death, providing a rationale for its clinical investigation.[1] These application notes provide a summary of the key findings and detailed protocols for studying the effects of this compound on pancreatic cancer cell lines.
Key Findings in Pancreatic Cancer Cell Lines
This compound has been shown to be a potent cytotoxic agent in pancreatic cancer cell lines, primarily through the induction of apoptosis. The mechanism involves the activation of both intrinsic and extrinsic apoptotic pathways, as well as the modulation of key signaling cascades.
Cytotoxicity:
This compound exhibits potent cytotoxic effects against human pancreatic carcinoma cell lines, including MiaPaCa and Panc-1. The half-maximal inhibitory concentration (IC50) for Irofulven has been determined in these cell lines, demonstrating its efficacy.
Induction of Apoptosis:
A hallmark of this compound's anti-cancer activity is its ability to induce apoptosis. Studies have shown a significant increase in the apoptotic cell population in pancreatic cancer cell lines following treatment with Irofulven. This is a key mechanism for its tumor-killing effects.
Mechanism of Action:
The apoptotic response to this compound in pancreatic cancer cells is mediated by a complex interplay of signaling pathways:
-
Caspase Activation: Irofulven treatment leads to the activation of initiator caspases-8 and -9, as well as effector caspases-3 and -7. The activation of caspase-8 suggests the involvement of the extrinsic apoptotic pathway, while the activation of caspase-9 points to the intrinsic (mitochondrial) pathway.
-
MAPK Pathway Activation: The mitogen-activated protein kinase (MAPK) pathways, specifically the c-Jun N-terminal kinase (JNK) and extracellular signal-regulated kinase (ERK), are activated in response to Irofulven. Inhibition of either JNK1 or Erk1/2 has been shown to decrease Irofulven-induced apoptosis, indicating their crucial role in mediating the drug's cytotoxic effects.
-
S-Phase Arrest: Irofulven induces a block in the S-phase of the cell cycle, preventing DNA replication and further contributing to its anti-proliferative effects.
Data Presentation
Table 1: Cytotoxicity of this compound in Pancreatic Cancer Cell Lines
| Cell Line | IC50 (µM) | Assay | Reference |
| MiaPaCa | 1.90 | Not Specified | |
| Panc-1 | 4.85 | Not Specified | |
| Multiple Lines | 1 - 18 | MTT Assay |
Table 2: Apoptosis Induction by this compound in Pancreatic Cancer Cell Lines
| Cell Line | Irofulven Concentration | Treatment Time | % Apoptotic Cells (Treated vs. Control) | Assay | Reference |
| MiaPaCa-2 | 5x IC50 | 6 hours | Not Specified (Significant Increase) | Flow Cytometry, DAPI Staining | |
| Multiple Lines | Not Specified | Not Specified | 41% ± 5% vs. 4% ± 2% | Flow Cytometry, DAPI Staining |
Table 3: Key Signaling Events Induced by this compound in Pancreatic Cancer Cells
| Signaling Event | Cell Line | Irofulven Concentration | Time Point | Method | Finding | Reference |
| Caspase-8 Activation | Multiple Lines | Not Specified | Time-course | Western Blot | Activated | |
| Caspase-9 Activation | Multiple Lines | Not Specified | Time-course | Western Blot | Activated | |
| Caspase-3 Activation | Multiple Lines | Not Specified | Not Specified | Western Blot | Activated | |
| Caspase-7 Activation | Multiple Lines | Not Specified | Not Specified | Western Blot | Activated | |
| JNK1 Activation | MiaPaCa-2 | 5x IC50 | 3-6 hours | Kinase Assay, Western Blot | Activated | |
| Erk1/2 Activation | MiaPaCa-2 | 5x IC50 | 3-6 hours | Kinase Assay, Western Blot | Activated |
Experimental Protocols
Cell Culture
-
Cell Lines: MiaPaCa-2 and Panc-1 human pancreatic adenocarcinoma cell lines.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere of 5% CO2.
Cytotoxicity Assay (MTT Assay)
This protocol is a general guideline and should be optimized for specific experimental conditions.
-
Materials:
-
96-well plates
-
This compound stock solution (dissolved in an appropriate solvent, e.g., DMSO)
-
Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the Irofulven dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used for Irofulven).
-
Incubate the plate for the desired time period (e.g., 48-72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing the formation of formazan crystals.
-
Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining by Flow Cytometry)
-
Materials:
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate Buffered Saline (PBS)
-
Flow cytometer
-
-
Procedure:
-
Seed cells in 6-well plates and allow them to adhere.
-
Treat the cells with the desired concentrations of this compound for the specified time. Include an untreated control.
-
Harvest the cells by trypsinization and collect both the adherent and floating cells.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Live cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
-
Western Blot Analysis for Caspase and MAPK Activation
-
Materials:
-
6-well plates or larger culture dishes
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-caspase-3, -7, -8, -9, anti-phospho-JNK, anti-JNK, anti-phospho-ERK, anti-ERK, anti-actin or -tubulin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Seed cells and treat with this compound as described for the apoptosis assay. A common concentration used for MAPK activation studies is 5x the IC50 for 3-6 hours.
-
Lyse the cells in lysis buffer on ice.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Use a loading control (e.g., actin or tubulin) to ensure equal protein loading.
-
Visualizations
Caption: this compound's mechanism of action in pancreatic cancer cells.
Caption: General experimental workflow for studying this compound.
References
- 1. Activity of irofulven against human pancreatic carcinoma cell lines in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti proliferative and apoptotic effects on pancreatic cancer cell lines indicate new roles for ANGPTL8 (Betatrophin) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Irofulven (6-hydroxymethylacylfulvene, MGI 114) induces caspase 8 and 9-mediated apoptosis in human pancreatic adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Determining (-)-Irofulven Efficacy Using Colony Formation Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Irofulven (6-hydroxymethylacylfulvene, HMAF) is a semi-synthetic derivative of the fungal toxin Illudin S, which exhibits potent anti-tumor activity. As a DNA alkylating agent, this compound covalently binds to DNA, forming adducts that obstruct DNA replication and transcription.[1][2][3] This action leads to cell cycle arrest, primarily in the S-phase, and subsequently induces apoptosis.[2] A key aspect of this compound's mechanism is its enhanced cytotoxicity in cancer cells with deficient DNA repair pathways, specifically the Transcription-Coupled Nucleotide Excision Repair (TC-NER) pathway.[4] This application note provides a detailed protocol for utilizing the colony formation (clonogenic) assay to assess the efficacy of this compound in vitro. This assay is a gold standard for determining the ability of a single cell to proliferate and form a colony, thereby providing a measure of cytotoxicity and long-term cell survival.
Mechanism of Action of this compound
This compound exerts its cytotoxic effects through the following primary mechanism:
-
DNA Alkylation: this compound is a pro-drug that is activated within the cell. The activated form acts as an alkylating agent, creating covalent adducts with DNA.
-
Induction of DNA Damage: These DNA adducts are bulky lesions that distort the DNA helix.
-
Replication and Transcription Blockade: The presence of these adducts physically obstructs the progression of DNA and RNA polymerases during replication and transcription.
-
S-Phase Arrest and Apoptosis: The stalled replication forks and transcriptional machinery trigger cell cycle checkpoints, leading to an arrest in the S-phase. If the DNA damage is irreparable, the cell undergoes programmed cell death (apoptosis).
-
Exploiting TC-NER Deficiency: The repair of this compound-induced DNA adducts is heavily reliant on the TC-NER pathway. In cancer cells with mutations or deficiencies in key TC-NER proteins (e.g., ERCC2, ERCC3), the DNA lesions persist, leading to increased cytotoxicity. This synthetic lethal interaction makes this compound a promising agent for targeted cancer therapy.
Data Presentation: Efficacy of this compound in Colony Formation Assays
The following tables summarize representative quantitative data on the efficacy of this compound from colony formation assays in various cancer cell lines.
Table 1: Inhibitory Concentration of this compound in Human Glioblastoma U251 Cells
| Cell Line | Parameter | Concentration (µM) |
| U251 (wild type) | GI₅₀ | 0.38 - 0.45 |
| U251-HRE | GI₅₀ | 0.62 - 0.64 |
GI₅₀ (Growth Inhibition 50) is the concentration of a drug that inhibits cell growth by 50%. Data is representative of values found in the literature.
Table 2: Efficacy of this compound in Ovarian Tumor Colony-Forming Units
| Tumor Type | Effective Concentration |
| Surgically Derived Ovarian Tumors | Inhibition at concentrations as low as 0.001 µg/ml |
This data highlights the potent anti-proliferative effect of this compound on primary tumor cells.
Experimental Protocols
Protocol 1: Colony Formation Assay to Determine this compound Cytotoxicity
This protocol outlines the steps to assess the dose-dependent effect of this compound on the clonogenic survival of adherent cancer cells.
Materials:
-
Cancer cell line of interest (e.g., ovarian, pancreatic, or cell lines with known NER status)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound stock solution (dissolved in an appropriate solvent, e.g., DMSO)
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
6-well cell culture plates
-
Cell counting device (e.g., hemocytometer or automated cell counter)
-
Fixation solution: 4% paraformaldehyde in PBS or methanol:acetic acid (3:1)
-
Staining solution: 0.5% (w/v) Crystal Violet in 25% methanol
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding: a. Culture cells to ~80% confluency. b. Harvest cells using Trypsin-EDTA and perform a cell count. c. Seed a predetermined number of cells into each well of a 6-well plate. The optimal seeding density should be determined empirically for each cell line to yield 50-150 colonies in the control wells. This is typically in the range of 200-1000 cells per well. d. Incubate the plates for 24 hours to allow cells to attach.
-
This compound Treatment: a. Prepare serial dilutions of this compound in complete cell culture medium from the stock solution. A typical concentration range to test could be from 0.01 µM to 10 µM. Include a vehicle control (medium with the same concentration of the solvent, e.g., DMSO, as the highest drug concentration). b. Remove the medium from the wells and replace it with the medium containing the different concentrations of this compound or the vehicle control. c. Incubate the cells with the drug for a defined period (e.g., 24, 48, or 72 hours).
-
Colony Formation: a. After the treatment period, remove the drug-containing medium. b. Gently wash the cells twice with PBS. c. Add fresh, drug-free complete medium to each well. d. Incubate the plates for 7-14 days, or until visible colonies (clusters of at least 50 cells) have formed in the control wells. It is crucial not to disturb the plates during this incubation period.
-
Fixation and Staining: a. Carefully remove the medium from the wells. b. Gently wash the colonies once with PBS. c. Add 1-2 mL of fixation solution to each well and incubate for 10-15 minutes at room temperature. d. Remove the fixation solution. e. Add 1 mL of 0.5% Crystal Violet staining solution to each well and incubate for 20-30 minutes at room temperature. f. Remove the staining solution and gently wash the wells with tap water until the background is clear. g. Allow the plates to air dry completely.
-
Colony Counting and Data Analysis: a. Count the number of colonies in each well. A colony is typically defined as a cluster of ≥50 cells. Counting can be done manually using a microscope or by imaging the plates and using colony counting software. b. Calculate the Plating Efficiency (PE) and Surviving Fraction (SF) using the following formulas:
- Plating Efficiency (PE) = (Number of colonies formed in control / Number of cells seeded in control) x 100%
- Surviving Fraction (SF) = (Number of colonies formed after treatment) / (Number of cells seeded x (PE / 100)) c. Plot the Surviving Fraction as a function of the this compound concentration to generate a dose-response curve. From this curve, you can determine the IC₅₀ (the concentration of drug that results in a 50% reduction in colony formation).
Mandatory Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of this compound leading to apoptosis, highlighting the role of TC-NER.
Experimental Workflow for Colony Formation Assay
Caption: Step-by-step workflow of the colony formation assay for this compound efficacy testing.
References
- 1. researchgate.net [researchgate.net]
- 2. Transcription-Coupled Nucleotide Excision Repair (TC-NER) | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Identification of a Synthetic Lethal Relationship between Nucleotide Excision Repair Deficiency and Irofulven Sensitivity in Urothelial Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Combination Therapy of (-)-Irofulven with Cisplatin
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Irofulven (6-hydroxymethylacylfulvene, MGI-114) is a semi-synthetic anti-cancer agent derived from the mushroom toxin Illudin S. It functions as a DNA damaging agent, producing single-strand breaks that lead to S-phase cell cycle arrest and caspase-mediated apoptosis.[1] Cisplatin is a cornerstone of chemotherapy, a platinum-based drug that forms DNA adducts, triggering DNA damage responses and apoptosis. Preclinical and clinical studies have explored the combination of Irofulven and cisplatin, revealing a synergistic or additive anti-tumor effect across various cancer cell lines.[2][3][4] This document provides detailed application notes on the mechanism of action and quantitative data from these studies, along with comprehensive protocols for evaluating this combination therapy in a research setting.
The rationale for combining Irofulven and cisplatin is based on their distinct but complementary mechanisms of DNA damage. This combination has shown particular promise due to its potential to overcome resistance to single-agent chemotherapy.[2] The sequence of drug administration is a critical factor, with studies indicating that simultaneous exposure or administration of cisplatin prior to Irofulven yields additive effects, whereas administering Irofulven first can be antagonistic.
Mechanism of Synergistic Action
The synergistic interaction between Irofulven and cisplatin is believed to stem from their ability to overwhelm the cell's DNA repair machinery, specifically the Nucleotide Excision Repair (NER) system.
-
Cisplatin-Induced DNA Damage: Cisplatin forms intrastrand and interstrand DNA crosslinks, which are primarily recognized and repaired by the global genome repair (GGR) pathway of NER.
-
Irofulven-Induced DNA Damage: Irofulven creates bulky DNA adducts that are preferentially recognized by the transcription-coupled NER (TC-NER) pathway, which is activated when RNA polymerase stalls at a DNA lesion during transcription.
-
Overwhelming the NER Pathway: By creating two distinct types of DNA lesions that are targeted by different sub-pathways of NER, the combination therapy may overwhelm the repair system at two separate points. This leads to the prolonged stalling of transcription and replication forks.
-
Induction of Apoptosis: The accumulation of irreparable DNA damage and stalled replication forks are potent signals for the initiation of apoptosis, leading to enhanced cancer cell death. This combined assault results in a more potent induction of G1/S phase cell cycle arrest and apoptosis than either agent alone.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies.
Table 1: Single-Agent In Vitro Cytotoxicity (IC50)
| Cell Line | Cancer Type | Irofulven IC50 (µM) | Cisplatin IC50 (µM) |
| HT29 | Colon | 1.8 | 2.5 |
| HT29/IF2 | Colon (Irofulven-Resistant) | 12.0 | 2.5 |
| MCF7 | Breast | 1.2 | 3.2 |
| CAOV3 | Ovarian | 1.8 | 2.0 |
| OVCAR3 | Ovarian | 2.4 | - |
| Average ¹ | Various | 0.49 | 2.1 |
Data extracted from Serova et al., 2006. Note: IC50 values can vary significantly based on experimental conditions (e.g., exposure time). ¹Average across a large panel of cell lines as reported by Poindessous et al., 2003.
Table 2: In Vitro Combination Effect by Administration Sequence
| Cell Line(s) | Sequence | Observed Effect |
| HT-29, HCT-116, A2780, A2780/CP70 | Simultaneous Exposure | At least Additive |
| HCT-116, A2780 | Cisplatin → Irofulven | Additive |
| All tested models | Irofulven → Cisplatin | Antagonistic |
Data summarized from Poindessous et al., 2003. This highlights the critical importance of administration sequence.
Table 3: Phase I Clinical Trial Dosing Information
| Parameter | Value | Schedule |
| Recommended Dose | Irofulven: 0.4 mg/kgCisplatin: 30 mg/m² | Sequentially IV over 30 min on Day 1 and 15, every 4 weeks |
| Dose Level 1 (DL1) | Irofulven: 0.3 mg/kgCisplatin: 30 mg/m² | Sequentially IV over 30 min on Day 1 and 15, every 4 weeks |
| Dose Level 2 (DL2) | Irofulven: 0.4 mg/kgCisplatin: 30 mg/m² | Sequentially IV over 30 min on Day 1 and 15, every 4 weeks |
| Dose Level 3 (DL3) | Irofulven: 0.4 mg/kgCisplatin: 40 mg/m² | Sequentially IV over 30 min on Day 1 and 15, every 4 weeks |
| Dose Level 4 (DL4) | Irofulven: 0.5 mg/kgCisplatin: 40 mg/m² | Sequentially IV over 30 min on Day 1 and 15, every 4 weeks |
Data from a Phase I trial in patients with advanced solid tumors.
Experimental Protocols
The following protocols provide a framework for the preclinical evaluation of the this compound and cisplatin combination.
Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)
This protocol is for determining the IC50 (half-maximal inhibitory concentration) of Irofulven and cisplatin, individually and in combination.
Materials:
-
Cancer cell line(s) of interest
-
Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
96-well flat-bottom plates
-
This compound and Cisplatin stock solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader (570 nm wavelength)
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed cells into 96-well plates at a predetermined optimal density (e.g., 1 x 10⁴ cells/well in 100 µL of medium) and incubate for 24 hours at 37°C, 5% CO₂.
-
Drug Preparation: Prepare serial dilutions of Irofulven and cisplatin in complete culture medium at 2x the final desired concentration.
-
Cell Treatment:
-
Single Agents: Remove old media and add 100 µL of the diluted single-drug solutions to the appropriate wells.
-
Combination: For simultaneous exposure, add 50 µL of each 2x drug solution to the wells. For sequential exposure, add the first drug for a defined period (e.g., 1 hour for Irofulven), wash, and then add the second drug.
-
Controls: Include wells with untreated cells (vehicle control) and wells with medium only (blank).
-
-
Incubation: Incubate the plates for a period equivalent to three cell doubling times (typically 48-72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Carefully aspirate the medium and add 100 µL of solubilization buffer to each well. Incubate for at least 2 hours at room temperature in the dark, ensuring all formazan crystals are dissolved.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Subtract the blank absorbance from all readings. Calculate cell viability as a percentage of the vehicle control. Plot the dose-response curves and determine the IC50 values using appropriate software (e.g., GraphPad Prism).
Protocol 2: Evaluation of Drug Synergy (Chou-Talalay Method)
This protocol uses the data from the MTT assay to quantify the nature of the drug interaction.
Procedure:
-
Experimental Design: Based on the individual IC50 values, design a combination experiment. Use a constant ratio of Irofulven to cisplatin (e.g., based on their IC50 ratio) and test a range of dilutions of this mixture.
-
Data Collection: Perform the MTT assay as described in Protocol 1 with the single agents and the constant-ratio combination.
-
Data Analysis:
-
Use software like CompuSyn or CalcuSyn, which is based on the Chou-Talalay method.
-
Input the dose-effect data for each drug alone and for the combination.
-
The software calculates the Combination Index (CI) for different effect levels (e.g., Fa = 0.5, or 50% inhibition).
-
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol assesses the effect of the drug combination on cell cycle distribution.
Materials:
-
Treated cells from a 6-well plate format
-
PBS (Phosphate-Buffered Saline)
-
70% ice-cold ethanol
-
Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI, 100 µg/mL RNase A, and 0.1% Triton X-100 in PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with Irofulven, cisplatin, or the combination at relevant concentrations (e.g., IC50) for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes and wash once with PBS.
-
Fixation: Resuspend the cell pellet in 500 µL of PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate on ice for at least 2 hours or at -20°C overnight.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash once with PBS. Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Data Acquisition: Analyze the samples on a flow cytometer, collecting fluorescence data on a linear scale. Use gating strategies to exclude doublets and debris.
-
Analysis: Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to model the G0/G1, S, and G2/M phases of the cell cycle and quantify the percentage of cells in each phase.
Protocol 4: In Vivo Xenograft Efficacy Study
This protocol outlines a general procedure for testing the combination therapy in an animal model.
Materials:
-
Immunocompromised mice (e.g., athymic nude or NSG mice)
-
Cancer cells for implantation (e.g., MV522 human lung carcinoma)
-
Matrigel (optional, for improved tumor take-rate)
-
Irofulven and cisplatin formulations for injection (e.g., in 10% DMSO/saline)
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10⁶ cells in 100 µL PBS, optionally mixed with Matrigel) into the flank of each mouse.
-
Tumor Growth: Allow tumors to establish and grow to a palpable size (e.g., 100-150 mm³).
-
Randomization: Randomize mice into treatment groups (e.g., Vehicle Control, Irofulven alone, Cisplatin alone, Combination).
-
Drug Administration:
-
Administer drugs based on a clinically relevant schedule, adjusting for mouse weight. For example, based on preclinical studies, administer drugs intraperitoneally (i.p.) three times a week for 3 weeks.
-
For combination therapy, administer drugs simultaneously or sequentially as determined by in vitro results.
-
-
Monitoring:
-
Measure tumor volume with calipers 2-3 times per week using the formula: Volume = (Length x Width²) / 2.
-
Monitor animal body weight and overall health as a measure of toxicity.
-
-
Endpoint: Continue the study until tumors in the control group reach a predetermined maximum size or for a defined period. Euthanize animals and excise tumors for further analysis (e.g., histology, western blotting).
-
Analysis: Plot tumor growth curves for each group. Calculate tumor growth inhibition (TGI) and perform statistical analysis to determine the significance of the combination therapy compared to single agents and control.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Enhanced antitumor activity of irofulven in combination with 5-fluorouracil and cisplatin in human colon and ovarian carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A phase II evaluation of Irofulven (IND#55804, NSC#683863) as second-line treatment of recurrent or persistent intermediately platinum-sensitive ovarian or primary peritoneal cancer: A Gynecologic Oncology Group trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synergy of irofulven in combination with other DNA damaging agents: synergistic interaction with altretamine, alkylating, and platinum-derived agents in the MV522 lung tumor model - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Preclinical Evaluation of (-)-Irofulven in Ovarian Cancer Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Irofulven (6-hydroxymethylacylfulvene, HMAF) is a semi-synthetic derivative of the fungal toxin Illudin S. It functions as a DNA alkylating agent, inducing single-strand DNA breaks, which leads to cell cycle arrest and apoptosis.[1][2] Preclinical studies have demonstrated its potent cytotoxic activity against a range of cancer cell lines, including those resistant to conventional chemotherapeutics.[2] These application notes provide a detailed guide for the preclinical evaluation of this compound in ovarian cancer models, encompassing both in vitro and in vivo methodologies.
Mechanism of Action Overview
This compound exerts its anti-tumor effects primarily through the induction of DNA damage. This damage response is multifaceted, involving the activation of key signaling pathways that ultimately determine the cell's fate.
Data Presentation: In Vitro Cytotoxicity of this compound
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various human ovarian cancer cell lines.
| Cell Line | IC50 (µM) | Assay Method | Reference |
| OVCAR-3 | 2.4 | Not Specified | [3] |
| A2780 | 0.8 | Not Specified | [4] |
| CAOV3 | 0.9 | Not Specified |
Experimental Protocols
In Vitro Assays
A general workflow for the in vitro evaluation of this compound is depicted below.
This assay determines cytotoxicity based on the measurement of cellular protein content.
Materials:
-
96-well plates
-
Ovarian cancer cell lines (e.g., IGROV1, OVCAR-3, SK-OV-3)
-
Complete culture medium
-
This compound stock solution
-
Trichloroacetic acid (TCA), 10% (w/v), cold
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Acetic acid, 1% (v/v)
-
Tris base solution, 10 mM
Protocol:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Treat cells with a serial dilution of this compound and a vehicle control. Incubate for the desired exposure time (e.g., 72-96 hours).
-
Gently add 100 µL of cold 10% TCA to each well to fix the cells and incubate at 4°C for 1 hour.
-
Wash the plates four times with 1% acetic acid to remove unbound dye.
-
Air dry the plates completely.
-
Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
Quickly wash the plates four times with 1% acetic acid to remove unbound SRB.
-
Air dry the plates again.
-
Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Read the absorbance at 510 nm using a microplate reader.
This flow cytometry-based assay detects the externalization of phosphatidylserine (PS), an early marker of apoptosis.
Materials:
-
6-well plates
-
Ovarian cancer cell lines
-
This compound stock solution
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with desired concentrations of this compound for a specified time (e.g., 24-48 hours). Include a vehicle-treated control.
-
Harvest both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Wash the cells once with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour. Healthy cells will be Annexin V and PI negative, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be both Annexin V and PI positive.
This method quantifies the DNA content of cells, allowing for the determination of the percentage of cells in different phases of the cell cycle (G0/G1, S, G2/M).
Materials:
-
6-well plates
-
Ovarian cancer cell lines
-
This compound stock solution
-
PBS
-
Ethanol, 70%, ice-cold
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
Protocol:
-
Seed and treat cells with this compound as described for the apoptosis assay.
-
Harvest cells and wash once with PBS.
-
While gently vortexing, add 1 mL of ice-cold 70% ethanol dropwise to the cell pellet for fixation. Incubate at 4°C for at least 30 minutes.
-
Centrifuge the fixed cells and wash twice with PBS.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry. The DNA content will be proportional to the PI fluorescence intensity.
This technique is used to detect the phosphorylation of CHK2 at Threonine 68, a marker of its activation in response to DNA damage.
Materials:
-
Ovarian cancer cell lines (e.g., A2780, CAOV3)
-
This compound stock solution
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-CHK2 (Thr68), anti-total CHK2, anti-Actin (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Treat cells with this compound at the desired concentration (e.g., 1x IC50) for a specified time (e.g., 1 hour), followed by a drug-free incubation period (e.g., 24 hours).
-
Lyse the cells and quantify the protein concentration.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.
In Vivo Evaluation
The SK-OV-3 human ovarian cancer xenograft model is a commonly used preclinical model to assess the in vivo efficacy of anti-cancer agents.
Data Presentation: In Vivo Efficacy of this compound
The following table summarizes the tumor growth inhibition observed in an SK-OV-3 xenograft model.
| Model | Treatment | Outcome | Reference |
| SK-OV-3 Xenograft | This compound (maximum tolerated dose) | 82% mean tumor growth inhibition | |
| SK-OV-3 Xenograft | This compound (maximum tolerated dose) | 25% partial shrinkage rate |
Protocol: Subcutaneous Xenograft Model
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
SK-OV-3 human ovarian cancer cells
-
Matrigel (optional)
-
This compound formulation for injection
-
Vehicle control
-
Calipers
Protocol:
-
Subcutaneously inject a suspension of SK-OV-3 cells (e.g., 5 x 10^6 cells in PBS, optionally mixed with Matrigel) into the flank of each mouse.
-
Monitor the mice for tumor formation.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound and the vehicle control according to the desired dosing schedule and route (e.g., intravenous).
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = (length x width²)/2).
-
Monitor the body weight of the mice as an indicator of toxicity.
-
Continue treatment for the specified duration or until tumors in the control group reach the predetermined endpoint size.
-
At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histology, biomarker analysis).
Conclusion
The protocols and data presented in these application notes provide a comprehensive framework for the preclinical evaluation of this compound in ovarian cancer models. These methods will enable researchers to assess its cytotoxic and anti-tumor activities, elucidate its mechanism of action, and generate the necessary data to support its further development as a potential therapeutic agent for ovarian cancer.
References
- 1. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. A phase II evaluation of Irofulven (IND#55804, NSC#683863) as second-line treatment of recurrent or persistent intermediately platinum-sensitive ovarian or primary peritoneal cancer: A Gynecologic Oncology Group trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterizations of irofulven cytotoxicity in combination with cisplatin and oxaliplatin in human colon, breast, and ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Irofulven induces replication-dependent CHK2 activation related to p53 status - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for Establishing (-)-Irofulven Resistant Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Irofulven (6-hydroxymethylacylfulvene, HMAF) is a semi-synthetic anti-cancer agent derived from the mushroom toxin Illudin S.[1] As a DNA alkylating agent, Irofulven covalently binds to DNA, leading to the formation of adducts that stall DNA replication, trigger cell cycle arrest in the S-phase, and ultimately induce apoptosis.[2] Its mechanism of action is particularly effective in tumor cells with deficiencies in the Nucleotide Excision Repair (NER) pathway, specifically the Transcription-Coupled NER (TC-NER) sub-pathway.[3][4] The development of drug resistance remains a significant hurdle in cancer chemotherapy. Establishing cell lines with acquired resistance to this compound is a critical step in understanding the molecular mechanisms that drive resistance, identifying potential biomarkers, and developing novel therapeutic strategies to overcome it.
These application notes provide detailed protocols for the generation and characterization of this compound resistant cancer cell lines. The primary method described is a gradual dose-escalation strategy, which mimics the development of clinical resistance.
Key Mechanisms of this compound Action and Resistance
A foundational understanding of this compound's pharmacology is essential for designing resistance studies:
-
Activation: Irofulven is a prodrug that requires activation by Prostaglandin Reductase 1 (PTGR1), a NADPH-dependent oxidoreductase, to be converted into its pharmacologically active form.[5] The absence or low expression of PTGR1 is a primary mechanism of intrinsic resistance.
-
DNA Damage and Repair: The active form of Irofulven induces DNA lesions. In normally functioning cells, these lesions are recognized and repaired by the TC-NER pathway when they obstruct RNA polymerase during transcription. Cells with defects in TC-NER are hypersensitive to Irofulven.
-
Acquired Resistance: In addition to the lack of PTGR1, acquired resistance to Irofulven can be mediated by several factors, including:
-
BRCA1: The tumor suppressor protein BRCA1 plays a role in repairing Irofulven-induced DNA double-strand breaks. Cells proficient in BRCA1 can exhibit increased resistance.
-
ABCA12: Overexpression of the ATP-binding cassette transporter A12 (ABCA12) has been associated with acquired Irofulven resistance.
-
Data Presentation
The following tables provide a summary of quantitative data relevant to establishing this compound resistant cell lines.
Table 1: Reported IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Reported IC50 (µM) | Notes |
| Average of a panel | Various Carcinomas | 0.49 | Average across multiple carcinoma cell lines. |
| U251 | Glioma | ~0.38 - 0.64 | Dependent on the specific subline. |
| LNCaP-Pro5 | Prostate Cancer | 0.11 | Measured by MTT assay. |
| A498 | Kidney Cancer | ~0.02 (for an analog) | Highly sensitive, expresses high levels of PTGR1. |
| RXF393 | Kidney Cancer | Highly sensitive | High sensitivity noted in the NCI60 drug screening program. |
| HT29 | Colon Cancer | 0.006 (for 24h exposure) | Highly time-dependent cytotoxicity. |
| HT29/IF2 | Irofulven-Resistant Colon | 0.032 (for 24h exposure) | ~5.3-fold resistance. |
Table 2: Example Dose Escalation Strategy for Establishing Resistance
| Step | This compound Concentration | Duration | Key Objective |
| 1 | IC20 (e.g., 0.5-2 nM) | 2-3 passages | Initial adaptation of the cell population. |
| 2 | Increase by 25-50% | 2-3 passages | Gradual selection of resistant cells. |
| 3 | Repeat Step 2 | Until target concentration is reached | Stepwise increase in drug pressure. |
| 4 | Target Concentration (e.g., 10x IC50) | 8-10 passages | Stabilization of the resistant phenotype. |
Experimental Protocols
This section outlines the detailed methodologies for key experiments in the establishment and characterization of this compound resistant cell lines.
Protocol 1: Determination of the Initial IC50 of this compound
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in the parental cancer cell line. This value will serve as the basis for designing the dose-escalation strategy.
Materials:
-
Parental cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
Cell viability assay reagent (e.g., MTT, CCK-8)
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest logarithmically growing cells and seed them in a 96-well plate at a density of 1 x 10^4 cells/well. Incubate overnight to allow for cell attachment.
-
Drug Dilution: Prepare a series of dilutions of this compound in complete culture medium. It is recommended to use a broad concentration range initially, bracketing the expected IC50 values from the literature.
-
Drug Treatment: Replace the medium in the 96-well plate with the medium containing the various concentrations of this compound. Include wells with vehicle (DMSO) control and untreated controls.
-
Incubation: Incubate the plate for a duration equivalent to three cell doubling times.
-
Cell Viability Assay: After the incubation period, perform a cell viability assay according to the manufacturer's protocol (e.g., MTT or CCK-8).
-
Data Analysis: Measure the absorbance using a microplate reader. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using appropriate software.
Protocol 2: Establishing this compound Resistant Cell Lines by Gradual Dose Escalation
Objective: To generate a stable this compound resistant cell line through continuous exposure to gradually increasing concentrations of the drug.
Materials:
-
Parental cancer cell line
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Cell culture flasks (T25 or T75)
-
Standard cell culture equipment (incubator, biosafety cabinet, etc.)
Procedure:
-
Initial Treatment: Start by culturing the parental cells in medium containing a low concentration of this compound, typically at the IC20 (the concentration that inhibits 20% of cell growth).
-
Cell Monitoring and Passaging: Monitor the cells for signs of stress and death. Initially, a significant portion of the cells may die. Allow the surviving cells to proliferate. When the cells reach 80-90% confluency, passage them into a new flask with fresh medium containing the same concentration of this compound.
-
Dose Escalation: Once the cells have adapted to the current drug concentration and are growing steadily (typically after 2-3 passages), increase the concentration of this compound by 25-50%.
-
Iterative Process: Repeat steps 2 and 3, gradually increasing the drug concentration. If at any point more than 50% of the cells die after a dose increase, return to the previous, lower concentration for a few more passages before attempting to increase it again.
-
Stabilization: Continue this process until the cells are able to proliferate in a significantly higher concentration of this compound (e.g., 10 times the initial IC50). Maintain the cells at this final concentration for at least 8-10 passages to ensure the stability of the resistant phenotype.
-
Cryopreservation: It is crucial to cryopreserve cell stocks at various stages of the resistance development process.
Protocol 3: Confirmation and Characterization of Resistance
Objective: To confirm the resistant phenotype and quantify the degree of resistance.
Materials:
-
Parental cell line
-
Newly established resistant cell line
-
Complete cell culture medium (with and without this compound)
-
Materials for IC50 determination (as in Protocol 1)
-
Materials for molecular biology analyses (e.g., qPCR, Western blotting)
Procedure:
-
IC50 Re-determination: Determine the IC50 of this compound in the newly established resistant cell line and, in parallel, in the parental cell line using Protocol 1.
-
Calculate Resistance Index (RI): The RI is calculated as the ratio of the IC50 of the resistant cell line to the IC50 of the parental cell line. An RI greater than 1 indicates resistance. A clinically relevant level of resistance is often considered to be in the range of 1.5 to 5-fold or higher.
-
Stability of Resistance: To check the stability of the resistant phenotype, culture the resistant cells in a drug-free medium for several passages (e.g., 4-6 weeks) and then re-determine the IC50.
-
Molecular Characterization: Investigate the underlying mechanisms of resistance. This can include:
-
Gene Expression Analysis (qPCR): Measure the mRNA levels of genes known to be involved in Irofulven resistance, such as PTGR1, BRCA1, and ABCA12.
-
Protein Expression Analysis (Western Blot): Measure the protein levels of PTGR1, BRCA1, and ABCA12.
-
Mandatory Visualizations
Caption: Workflow for establishing this compound resistant cell lines.
Caption: Activation pathway of this compound via PTGR1.
Caption: Transcription-Coupled Nucleotide Excision Repair (TC-NER) pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Enhanced antitumor activity of irofulven in combination with 5-fluorouracil and cisplatin in human colon and ovarian carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Identification of a synthetic lethal relationship between nucleotide excision repair (NER) deficiency and irofulven sensitivity in urothelial cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assessing expression patterns of PTGR1, a potential biomarker for acylfulven sensitivity in urothelial carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming (-)-Irofulven Resistance
Welcome to the technical support center for researchers, scientists, and drug development professionals working with (-)-Irofulven. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments, with a focus on overcoming resistance in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: My cancer cell line shows high resistance to this compound. What are the common mechanisms of resistance?
A1: Resistance to this compound is primarily linked to the cell's DNA repair capacity, specifically the Nucleotide Excision Repair (NER) pathway. Unlike many other chemotherapeutic agents, resistance is generally not associated with p53 mutation status, mismatch repair (MMR) deficiency, or overexpression of multidrug resistance transporters like P-glycoprotein (P-gp) or MRP1[1][2].
Key reported mechanisms include:
-
High Nucleotide Excision Repair (NER) Activity: The cytotoxic effects of this compound are mediated by the formation of DNA adducts. The NER pathway, particularly the Transcription-Coupled NER (TC-NER) sub-pathway, is responsible for repairing these lesions[2][3]. Cells with a highly efficient NER system can effectively remove Irofulven-induced DNA damage, leading to resistance.
-
Elevated XPG Expression: The expression level of the XPG endonuclease, a critical component of the NER pathway, has been shown to correlate with resistance to this compound[4].
-
Low or Absent Prostaglandin Reductase 1 (PTGR1) Expression: this compound is a prodrug that requires activation by cellular reductases. Prostaglandin Reductase 1 (PTGR1) is a key enzyme in this activation process. Cell lines with low or absent PTGR1 expression are unable to efficiently convert Irofulven to its active, cytotoxic form, thus exhibiting resistance.
-
BRCA1 Expression: The breast cancer susceptibility gene 1 (BRCA1), which is involved in DNA damage repair, has been shown to contribute to Irofulven resistance. Higher levels of functional BRCA1 can enhance DNA repair and lead to cell cycle arrest, allowing the cell to recover from Irofulven-induced damage.
Q2: How can I determine if my cell line's resistance is due to high NER activity?
A2: You can assess the NER pathway proficiency in your cell line through several experimental approaches:
-
Gene and Protein Expression Analysis: Quantify the expression levels of key NER proteins, such as XPG, ERCC1, XPD, and XPB, using quantitative real-time PCR (qRT-PCR) for mRNA levels or Western blotting for protein levels. Compare the expression in your resistant cell line to a panel of known Irofulven-sensitive cell lines.
-
Functional NER Assay: A common method to assess NER functionality is to measure the repair of UV-induced DNA damage. Cells deficient in NER are highly sensitive to UV radiation. You can perform a cell viability assay (e.g., MTT or clonogenic survival assay) after exposing the cells to UV light. Increased sensitivity to UV radiation compared to NER-proficient control cells would suggest a deficient NER pathway.
-
Comet Assay: The comet assay (single-cell gel electrophoresis) can be used to directly visualize and quantify DNA damage and its repair. You can treat cells with Irofulven and measure the extent of DNA damage and the rate of its resolution over time. A faster resolution of DNA damage would indicate a more efficient repair mechanism.
Q3: What strategies can I employ in the lab to overcome this compound resistance?
A3: Several strategies can be explored to overcome Irofulven resistance in cancer cell lines:
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Combination Therapy: Combining this compound with other DNA damaging agents can be a highly effective strategy. The rationale is to overwhelm the NER pathway at multiple points. Synergistic or additive effects have been observed with:
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Platinum-based drugs (e.g., Cisplatin): Simultaneous exposure to Irofulven and Cisplatin has shown at least an additive effect in several cell lines, including some that are cisplatin-resistant.
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Other Alkylating Agents (e.g., Melphalan, Chlorambucil): Certain alkylating agents that also induce DNA adducts repaired by NER can act synergistically with Irofulven.
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5-Fluorouracil (5-FU) and Gemcitabine: Combination with these antimetabolites has demonstrated additive to synergistic effects in various cancer cell lines.
-
-
Targeting NER-Deficient Cell Lines (Synthetic Lethality): A primary strategy is to screen for and utilize cancer cell lines that have inherent defects in the NER pathway (e.g., mutations in ERCC2, ERCC3). In these cells, Irofulven-induced DNA damage cannot be repaired, leading to a synthetic lethal interaction and high sensitivity to the drug.
-
Inhibition of DNA Repair Pathways: Using small molecule inhibitors to target key DNA repair proteins can sensitize resistant cells to Irofulven. For example, inhibiting proteins like BRCA1 could potentially enhance Irofulven's efficacy.
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Modulating PTGR1 Expression: In cell lines with low PTGR1 expression, strategies to upregulate its expression could potentially increase sensitivity to Irofulven. Conversely, for in vivo studies, selecting tumors with high PTGR1 expression may be a key biomarker for predicting response.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| High IC50 value for this compound in my cell line. | 1. High NER pathway activity.2. Low or absent PTGR1 expression.3. Incorrect drug concentration or degradation. | 1. Assess NER pathway proficiency (see FAQ A2).2. Quantify PTGR1 expression via Western blot or qRT-PCR.3. Confirm the concentration and stability of your Irofulven stock solution. Prepare fresh solutions for each experiment. |
| Inconsistent results in cell viability assays. | 1. Variation in cell seeding density.2. Fluctuation in incubation time with Irofulven.3. Issues with the viability assay itself (e.g., MTT formazan crystal dissolution). | 1. Ensure a consistent number of cells are seeded in each well.2. Strictly adhere to the planned drug exposure time.3. For MTT assays, ensure complete solubilization of formazan crystals before reading the absorbance. Consider using a different viability assay like MTS or a live/dead cell stain with flow cytometry. |
| No synergistic effect observed with combination therapy. | 1. Suboptimal drug ratio or scheduling.2. The second agent does not target a complementary pathway. | 1. Perform a dose-matrix experiment to test various concentrations of both drugs.2. Experiment with different administration schedules (e.g., sequential vs. simultaneous exposure).3. Choose a combination agent that is known to induce DNA lesions repaired by NER (e.g., cisplatin) to synergize with Irofulven's mechanism. |
| Difficulty in detecting DNA damage (e.g., via Western blot for γH2AX) after Irofulven treatment. | 1. Insufficient drug concentration or exposure time.2. The peak of DNA damage has been missed (timing issue).3. Technical issues with the Western blot protocol. | 1. Perform a dose-response and time-course experiment to determine the optimal conditions for inducing detectable DNA damage.2. Harvest cells at multiple time points post-treatment (e.g., 2, 6, 12, 24 hours).3. Review and optimize your Western blot protocol, including antibody concentrations and incubation times. |
Data Presentation
Table 1: this compound IC50 Values in Various Cancer Cell Lines
| Cell Line | Cancer Type | NER Status | Irofulven IC50 (µM) | Reference |
| A2780 | Ovarian | Proficient | ~0.1-0.2 | |
| A2780/CP70 | Ovarian | Proficient (Cisplatin-Resistant) | ~0.2-0.4 | |
| 2008 | Ovarian | Proficient | ~0.15 | |
| 2008 C13* | Ovarian | Proficient (Cisplatin-Resistant) | ~0.05 | |
| HCT-116 | Colon | Proficient | ~0.1 | |
| HT-29 | Colon | Proficient | ~0.05 | |
| DU-145 | Prostate | Proficient | ~0.08 | |
| KU19-19 | Bladder | Proficient | ~0.2 | |
| KE1 (ERCC2 mutant) | Bladder | Deficient | ~0.02 | |
| HMLE (ERCC3 mutant) | Breast | Deficient | ~0.01 |
Note: IC50 values can vary depending on experimental conditions (e.g., drug exposure time).
Table 2: Correlation of NER Gene Expression with this compound Sensitivity
| Gene | Function in NER | Correlation with Irofulven Resistance | Key Findings | Reference |
| XPG | Endonuclease, incises DNA 3' to the damage | Positive Correlation | Higher XPG expression is significantly correlated with increased resistance to Irofulven. | |
| ERCC1 | Endonuclease (part of a complex with XPF), incises DNA 5' to the damage | No direct correlation | Expression levels of ERCC1 did not consistently correlate with Irofulven cytotoxicity across a panel of solid tumor cell lines. | |
| XPD/XPB | Helicases, unwind DNA around the lesion | Deficiency leads to high sensitivity | Cell lines deficient in XPD or XPB are exceptionally sensitive to Irofulven. |
Experimental Protocols
Cell Viability Assessment: MTT Assay
This protocol is for determining the cytotoxic effect of this compound on a cancer cell line.
Materials:
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96-well tissue culture plates
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Cancer cell line of interest
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Complete cell culture medium
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This compound stock solution
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
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Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
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Multichannel pipette
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Microplate reader
Procedure:
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Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
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Drug Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the various drug concentrations. Include wells with medium only (blank) and cells with drug-free medium (negative control).
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Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO2.
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MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.
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Formazan Crystal Formation: Incubate the plate for 3-4 hours at 37°C, 5% CO2, allowing viable cells to metabolize the MTT into purple formazan crystals.
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Solubilization: Carefully remove the medium from the wells. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or using an orbital shaker.
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Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
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Data Analysis: Subtract the absorbance of the blank wells from all other readings. Calculate the percentage of cell viability for each drug concentration relative to the untreated control cells. Plot the results to determine the IC50 value.
Protein Expression Analysis: Western Blot for DNA Damage Response
This protocol is for assessing the expression of proteins involved in the DNA damage response (e.g., γH2AX, cleaved PARP, cleaved Caspase-3) following this compound treatment.
Materials:
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6-well tissue culture plates
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Cancer cell line of interest
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This compound
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RIPA buffer with protease and phosphatase inhibitors
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BCA protein assay kit
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Laemmli sample buffer
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SDS-PAGE gels
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Electrophoresis and transfer apparatus
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PVDF or nitrocellulose membranes
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Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
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Primary antibodies (e.g., anti-γH2AX, anti-cleaved PARP, anti-cleaved Caspase-3, anti-β-actin)
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HRP-conjugated secondary antibody
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ECL detection reagent
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Imaging system
Procedure:
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Cell Treatment and Lysis: Seed cells in 6-well plates and treat with the desired concentrations of this compound for a specified time. After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
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Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
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Sample Preparation: Normalize the protein concentrations of all samples. Add Laemmli sample buffer to 20-30 µg of protein from each sample and boil at 95°C for 5 minutes.
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SDS-PAGE: Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate proteins by size.
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Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
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Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
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Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C with gentle agitation.
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Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
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Detection: Wash the membrane again three times with TBST. Apply the ECL detection reagent and visualize the protein bands using an imaging system.
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Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin) to compare protein expression levels between different treatment conditions.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Key mechanisms of resistance to this compound.
Caption: General experimental workflow for studying Irofulven resistance.
References
- 1. Identification of a Synthetic Lethal Relationship between Nucleotide Excision Repair Deficiency and Irofulven Sensitivity in Urothelial Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Irofulven cytotoxicity depends on transcription-coupled nucleotide excision repair and is correlated with XPG expression in solid tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Managing (-)-Irofulven-Induced Toxicity in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for managing toxicities associated with the experimental anticancer agent (-)-Irofulven in animal models.
Troubleshooting Guides
This section addresses specific issues that may arise during in vivo experiments with this compound, offering potential causes and solutions.
Issue 1: Unexpectedly High Morbidity and Mortality
Potential Causes:
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Incorrect Dosing or Formulation: Errors in calculating the dose based on animal weight or improper solubilization of this compound can lead to overdosing.
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Animal Strain Susceptibility: Different strains of mice or rats can have varying sensitivities to drug-induced toxicities.
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Route of Administration: The method of administration (e.g., intravenous, intraperitoneal) can influence the pharmacokinetic and toxicity profile.
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Dehydration: this compound can induce renal toxicity, which is exacerbated by dehydration.
Solutions:
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Dose Verification: Double-check all dose calculations. Ensure this compound is properly dissolved according to the manufacturer's or literature protocols.
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Pilot Dose-Finding Study: Conduct a pilot study with a small number of animals to determine the maximum tolerated dose (MTD) in the specific strain being used.
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Optimize Administration: If using intravenous injection, ensure a slow and steady infusion rate. For intraperitoneal injections, ensure proper technique to avoid organ damage.
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Prophylactic Hydration: As demonstrated in clinical trials, prophylactic intravenous or subcutaneous hydration can ameliorate renal dysfunction[1]. Administering warmed sterile saline or dextrose solution prior to and after this compound administration can be beneficial. The volume and frequency should be optimized for the specific animal model.
Issue 2: Significant Body Weight Loss and Dehydration
Potential Causes:
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Gastrointestinal (GI) Toxicity: this compound is known to cause nausea and vomiting, leading to reduced food and water intake[1][2].
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Renal Dysfunction: Impaired kidney function can lead to electrolyte imbalances and dehydration.
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General Morbidity: Systemic toxicity can lead to lethargy and reduced interest in eating and drinking.
Solutions:
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Supportive Care:
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Dietary Supplementation: Provide highly palatable, energy-dense food supplements. Wet mash or gel-based diets can improve intake and hydration.
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Subcutaneous Fluids: Administer subcutaneous fluids (e.g., sterile saline) to combat dehydration. The volume and frequency will depend on the severity of weight loss and clinical signs.
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Antiemetics: While not extensively documented for this compound in preclinical models, the use of antiemetics approved for veterinary use could be explored in consultation with a veterinarian.
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Monitor Renal Function: Regularly monitor blood urea nitrogen (BUN) and serum creatinine levels to assess kidney function[3].
Issue 3: Signs of Severe Myelosuppression (e.g., Infection, Bleeding)
Potential Causes:
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Dose-Limiting Toxicity: Myelosuppression, particularly neutropenia and thrombocytopenia, is a known dose-limiting toxicity of this compound[1].
Solutions:
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Dose Reduction/Schedule Modification: If severe myelosuppression is observed, reduce the dose of this compound in subsequent cycles or switch to a more intermittent dosing schedule.
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Hematopoietic Growth Factors: In cases of severe neutropenia, the use of granulocyte colony-stimulating factor (G-CSF) or granulocyte-macrophage colony-stimulating factor (GM-CSF) can be considered to stimulate neutrophil recovery. The dose and schedule should be based on established protocols for chemotherapy-induced myelosuppression in the specific animal model.
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Prophylactic Antibiotics: For severely neutropenic animals, prophylactic antibiotics may be necessary to prevent opportunistic infections.
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Monitoring: Perform complete blood counts (CBCs) regularly to monitor the nadir and recovery of neutrophils and platelets.
Frequently Asked Questions (FAQs)
Q1: What are the most common toxicities of this compound observed in animal models?
A1: The most frequently reported toxicities in preclinical and clinical studies are:
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Myelosuppression: This includes neutropenia (low neutrophils) and thrombocytopenia (low platelets) and is often the primary dose-limiting toxicity.
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Renal Dysfunction: This can manifest as renal tubular acidosis. Prophylactic hydration has been shown to mitigate this toxicity.
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Gastrointestinal Toxicity: Nausea, vomiting, and anorexia are common side effects.
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Visual Toxicity: A unique, dose-dependent toxicity affecting the retinal cone cells has been observed, leading to symptoms like blurred vision and photosensitivity. This is often reversible at lower doses.
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Fatigue and Anorexia: These are also prominent toxicities.
Q2: How can I monitor for this compound-induced toxicities in my animal studies?
A2: A comprehensive monitoring plan should include:
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Daily Clinical Observations: Monitor for changes in behavior, activity level, posture, and grooming. Note any signs of distress or pain.
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Body Weight: Measure body weight at least three times a week, or daily if significant weight loss is observed.
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Food and Water Intake: Quantify daily food and water consumption.
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Hematology: Perform complete blood counts (CBCs) from peripheral blood samples to monitor for myelosuppression. The frequency should be based on the expected nadir of blood cell counts.
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Serum Chemistry: Analyze serum samples for markers of renal function (BUN, creatinine) and liver function (ALT, AST).
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Urinalysis: In studies focusing on renal toxicity, urinalysis can provide additional information on kidney function.
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Histopathology: At the end of the study, or if animals are euthanized due to toxicity, perform a thorough histopathological examination of major organs (kidneys, bone marrow, liver, etc.) to assess for drug-related changes.
Q3: Is the visual toxicity observed in humans relevant to my studies in rodents?
A3: While the characteristic visual toxicity of this compound is well-documented in humans, its assessment in rodents can be challenging. Standard preclinical toxicology studies may not include specific ophthalmological examinations. If your research focuses on this specific toxicity, specialized techniques such as electroretinography (ERG) would be required to assess retinal function in animal models. For most general efficacy and toxicity studies, monitoring for overt signs of visual impairment (e.g., bumping into objects) may be sufficient, but the absence of such signs does not rule out retinal toxicity. Dose limitation remains the most effective strategy to minimize this side effect.
Q4: What is the mechanism behind this compound's toxicity?
A4: this compound is a DNA alkylating agent that forms bulky DNA adducts. These adducts stall DNA replication and transcription, leading to cell cycle arrest and apoptosis. The toxicity is thought to arise from the drug's effect on rapidly dividing cells, such as those in the bone marrow and gastrointestinal tract. The specific mechanism of renal and retinal toxicity is less well understood but is likely related to the accumulation of the drug or its metabolites in these tissues and subsequent cellular damage. The drug's cytotoxicity is particularly pronounced in cells deficient in the transcription-coupled nucleotide excision repair (TC-NER) pathway.
Quantitative Data Summary
Table 1: Dose-Response Relationship of this compound Toxicity in Mice
| Parameter | Dose | Schedule | Observation | Reference |
| Maximum Tolerated Dose (MTD) | ~7 mg/kg | Daily for 5 days (single cycle) | Tolerated for one or two cycles. | |
| MTD for Multiple Cycles | ~4.6 mg/kg | Daily for 5 days, repeated every 21 days | Tolerated for up to three cycles. | |
| Dose-Limiting Toxicity | 17.69 mg/m² | Daily for 5 days, every 4 weeks (clinical trial) | Grade 4 neutropenia and renal toxicity. | |
| Renal Dysfunction | 14.15 mg/m² | Daily for 5 days, every 4 weeks (clinical trial) | Resembled renal tubular acidosis; ameliorated by IV hydration. | |
| Visual Toxicity | >0.50 mg/kg | Intermittent weekly schedules (clinical trial) | Increased incidence and severity of visual events. |
Experimental Protocols
Protocol 1: Monitoring Renal Function in Mice
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Baseline Sample Collection: Prior to the first dose of this compound, collect a baseline blood sample via a suitable method (e.g., saphenous vein, tail vein) to determine baseline BUN and serum creatinine levels.
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Post-Treatment Sample Collection: Collect blood samples at predetermined time points after this compound administration (e.g., 24, 48, and 72 hours after the last dose of a cycle).
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Sample Processing: Allow blood to clot at room temperature for 30 minutes, then centrifuge at 2000 x g for 10 minutes to separate the serum.
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Analysis: Analyze the serum for BUN and creatinine concentrations using a veterinary chemistry analyzer or commercially available assay kits.
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Data Interpretation: Compare post-treatment values to baseline levels. A significant increase in BUN and/or creatinine is indicative of renal impairment.
Protocol 2: Assessment of Myelosuppression via Complete Blood Count (CBC)
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Baseline Sample Collection: Collect a baseline whole blood sample in an EDTA-containing microvete tube.
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Post-Treatment Sample Collection: Collect blood samples at time points corresponding to the expected nadir of different hematopoietic lineages (e.g., days 3-5 for neutrophils, days 7-10 for platelets after the last dose).
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Analysis: Analyze the whole blood samples using an automated veterinary hematology analyzer to determine counts of white blood cells (with differential), red blood cells, and platelets.
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Data Interpretation: A significant decrease in neutrophil and/or platelet counts below the normal range for the specific mouse strain indicates myelosuppression.
Visualizations
Caption: Experimental workflow for in vivo studies with this compound.
Caption: this compound's mechanism of action leading to cell death.
References
- 1. Phase I and pharmacokinetic study of irofulven, a novel mushroom-derived cytotoxin, administered for five consecutive days every four weeks in patients with advanced solid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phase I clinical and pharmacokinetic trial of irofulven - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Next-generation biomarkers for detecting kidney toxicity - PMC [pmc.ncbi.nlm.nih.gov]
optimizing (-)-Irofulven dosing schedule to improve therapeutic index.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on optimizing the dosing schedule of (-)-Irofulven to improve its therapeutic index.
Frequently Asked Questions (FAQs)
Q1: Why is optimizing the dosing schedule of this compound crucial for improving its therapeutic index?
Optimizing the dosing schedule of this compound is critical to balance its potent antitumor activity with its significant toxicities.[1][2][3][4] Early clinical trials with a daily dosing schedule resulted in severe side effects, including delayed thrombocytopenia, severe nausea and vomiting, anorexia, asthenia, and renal dysfunction, which often led to treatment delays or discontinuation.[1] Shifting to intermittent dosing schedules has been shown to improve the safety and tolerability profile of Irofulven while maintaining its antitumor efficacy, thereby widening its therapeutic window.
Q2: What are the primary dose-limiting toxicities (DLTs) observed with this compound, and how do they vary with different dosing schedules?
The primary dose-limiting toxicities (DLTs) associated with this compound are myelosuppression (particularly thrombocytopenia), renal dysfunction, and a unique, often reversible, visual toxicity.
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Daily Schedules (e.g., daily for 5 days every 4 weeks): These schedules are associated with significant myelosuppression and renal dysfunction. At higher doses on this schedule, renal dysfunction resembling renal tubular acidosis was observed.
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Intermittent Schedules (e.g., weekly or biweekly): While generally better tolerated, intermittent schedules can still lead to thrombocytopenia, which is often the principal DLT causing treatment delays. A key and unexpected DLT with intermittent schedules is visual toxicity, including blurred vision, photosensitivity, and alterations in color perception, which is linked to retinal cone cell toxicity and is related to higher doses per infusion.
Q3: How can visual toxicity associated with this compound be managed during experiments or clinical trials?
Visual toxicity is a significant concern with intermittent Irofulven schedules and appears to be related to the dose per infusion. Management strategies include:
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Dose Capping: Limiting the dose per infusion has been proposed to optimize safety. A recommended limit is ≤0.55 mg/kg/infusion and a total dose of <50 mg/infusion.
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Monitoring: Regular ophthalmologic follow-up is crucial for patients receiving Irofulven to detect and manage visual adverse events prospectively.
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Dose Adjustment: If a patient experiences any decrease in visual acuity, it is recommended to discontinue Irofulven dosing until the condition fully reverses. If treatment is restarted, a dose reduction of 25% is advised.
Q4: What is the mechanism of action of this compound, and how does it inform dosing strategies?
This compound is a semisynthetic derivative of the mushroom toxin illudin S and functions as a DNA alkylating agent. Its mechanism of action involves:
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Cellular Uptake: Irofulven is rapidly absorbed by tumor cells.
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Macromolecule Binding: Once inside the cell, it covalently binds to macromolecules, primarily DNA and proteins.
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DNA Damage and Replication Inhibition: This binding interferes with DNA replication and leads to DNA damage.
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Apoptosis Induction: The accumulation of DNA damage triggers tumor-specific apoptotic cell death.
This S-phase-specific mechanism of action suggests that intermittent, high-dose schedules might be more effective and less toxic than continuous, low-dose schedules, as they could maximize DNA damage in proliferating tumor cells while allowing normal tissues to recover between doses.
Troubleshooting Guides
Problem: High incidence of treatment delays due to thrombocytopenia in our preclinical model.
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Possible Cause: The dosing schedule may be too intensive. Daily dosing or frequent weekly administrations can lead to cumulative hematologic toxicity.
-
Solution:
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Switch to an intermittent schedule: Consider moving from a daily schedule to a weekly (e.g., days 1 and 8 every 21 days) or biweekly (e.g., days 1 and 15 every 28 days) schedule. Preclinical studies have shown that intermittent schedules can achieve equivalent antitumor activity at a lower total dose with reduced toxicity.
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Dose Reduction: If an intermittent schedule is already in use, consider reducing the dose per infusion.
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Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: If possible, perform PK/PD analysis to understand the exposure-response relationship for both efficacy and toxicity in your model.
-
Problem: Unexpected visual disturbances observed in animal subjects.
-
Possible Cause: The dose per infusion may be exceeding the threshold for retinal toxicity. Visual toxicity is linked to higher individual doses of Irofulven.
-
Solution:
-
Implement Dose Capping: Based on clinical findings, cap the individual dose at a level equivalent to 0.55 mg/kg.
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Monitor Vision: Implement a method to assess visual function in the animal model, if feasible.
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Extend Infusion Time: While clinical data suggests similar safety profiles for 5- and 30-minute infusions, extending the infusion time could be explored in a preclinical setting to potentially reduce peak plasma concentrations (Cmax).
-
Data Presentation
Table 1: Comparison of this compound Dosing Schedules from Clinical Trials
| Schedule ID | Dosing Schedule | Recommended Dose | Dose-Limiting Toxicities (DLTs) | Reference |
| Schedule A | Days 1, 8, and 15 every 4 weeks | Not recommended | Frequent thrombocytopenia and treatment discontinuations | |
| Schedule B | Days 1 and 8 every 3 weeks | 18 mg/m²/infusion (30-min infusion) | Treatment delay for thrombocytopenia, visual toxicity | |
| Schedule C | Days 1 and 15 every 4 weeks | 24 mg/m²/infusion (30-min infusion) | Treatment delay for thrombocytopenia, visual toxicity | |
| Daily x5 | Daily for 5 days every 4 weeks | 6 mg/m²/day (30-min infusion) | Myelosuppression, renal dysfunction, nausea, vomiting, fatigue |
Note: For Schedules B and C, the dose should be limited to a maximum of 0.55 mg/kg and a total dose per infusion of 50 mg.
Experimental Protocols
Protocol: Assessment of Toxicity in Preclinical Models
-
Animal Model: Utilize relevant tumor xenograft models (e.g., MiaPaCa pancreatic tumor xenografts in nude mice).
-
Dosing Solutions: Prepare this compound for intravenous administration according to the specific experimental protocol.
-
Dosing Schedules:
-
Daily Dosing: Administer Irofulven intravenously daily for a set number of days (e.g., 5 days).
-
Intermittent Dosing: Administer Irofulven intravenously on specific days with rest periods in between (e.g., Day 1 and Day 8 of a 21-day cycle).
-
-
Toxicity Monitoring:
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Body Weight: Monitor and record the body weight of each animal daily or every other day as an indicator of general health.
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Clinical Observations: Observe animals daily for any signs of distress, such as changes in posture, activity, or grooming.
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Hematology: Collect blood samples at baseline and at specified time points after treatment to perform complete blood counts (CBCs), paying close attention to platelet and neutrophil counts.
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Serum Chemistry: Analyze serum samples for markers of renal function (e.g., BUN, creatinine) and liver function (e.g., ALT, AST).
-
Ophthalmologic Examination: If visual toxicity is a concern, perform regular ophthalmologic examinations by a trained professional.
-
-
Data Analysis: Compare the toxicity profiles (e.g., maximum body weight loss, degree of thrombocytopenia) between different dosing groups.
Visualizations
Caption: Simplified signaling pathway of this compound's mechanism of action.
Caption: Workflow for optimizing this compound dosing from preclinical to clinical phases.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. A phase II evaluation of Irofulven (IND#55804, NSC#683863) as second-line treatment of recurrent or persistent intermediately platinum-sensitive ovarian or primary peritoneal cancer: A Gynecologic Oncology Group trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phase I and pharmacokinetic study of irofulven, a novel mushroom-derived cytotoxin, administered for five consecutive days every four weeks in patients with advanced solid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. fungimag.com [fungimag.com]
troubleshooting high interpatient variability in (-)-Irofulven pharmacokinetic studies.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering high interpatient variability in (-)-Irofulven pharmacokinetic studies.
Frequently Asked Questions (FAQs)
Q1: What are the typical pharmacokinetic characteristics of this compound?
A1: this compound is characterized by rapid elimination from the plasma.[1] Clinical studies have shown that it has a very short terminal elimination half-life, generally reported to be between 2 and 10 minutes.[2][3] Consequently, the drug is often detectable in plasma for only 15 to 30 minutes after the end of an infusion.[1] The clearance of Irofulven is high, and it exhibits a large apparent volume of distribution.[4]
Q2: Has high interpatient variability been previously reported for this compound?
A2: Yes, high interpatient variability in the pharmacokinetics of this compound has been noted in several clinical trials. This variability can manifest as significant differences in key pharmacokinetic parameters such as maximum plasma concentration (Cmax) and the area under the concentration-time curve (AUC) among patients receiving the same dose.
Q3: What are the primary routes of metabolism and excretion for this compound?
A3: The primary route of elimination for this compound and its metabolites is renal excretion. Studies with radiolabeled Irofulven have shown that a majority of the administered dose is excreted in the urine. The metabolism of Irofulven is complex, with multiple metabolites being formed. Key metabolic pathways are thought to include glutathione conjugation.
Q4: Are there any known drug-drug interactions with this compound?
A4: Co-administration of Irofulven with other DNA damaging agents, such as platinum-derived agents (e.g., cisplatin) and certain alkylating agents, may result in synergistic antitumor activity. While pharmacokinetic studies in combination with cisplatin did not suggest drug-drug interactions affecting clearance, the potential for pharmacodynamic interactions is significant.
Q5: What is the mechanism of action of this compound, and how might it relate to pharmacokinetic variability?
A5: this compound is an alkylating agent that causes DNA damage, leading to apoptosis in cancer cells. Its activity is particularly pronounced in cells with deficiencies in the nucleotide excision repair (NER) pathway. Variations in the DNA repair capacity of tumors among different patients could potentially contribute to variability in drug efficacy and, indirectly, influence drug disposition and overall response.
Troubleshooting Guides for High Interpatient Variability
This section provides a structured approach to identifying and addressing potential sources of high interpatient variability in your this compound pharmacokinetic studies.
Issue 1: Inconsistent Cmax and AUC Values Across Patients
| Possible Cause | Troubleshooting Steps |
| Patient-Specific Factors | 1. Review Patient Demographics and Clinical Data: While studies have not found a strong correlation with age, gender, body weight, or body surface area, it is good practice to stratify your data by these parameters to check for any trends. 2. Assess Renal Function: Given that renal excretion is the primary route of elimination, variations in kidney function can significantly impact drug clearance. Ensure that renal function tests (e.g., creatinine clearance) are performed for all patients and correlate these with pharmacokinetic parameters. 3. Evaluate for Genetic Polymorphisms: Genetic variations in drug-metabolizing enzymes and transporters can lead to significant differences in drug exposure. Consider investigating polymorphisms in genes related to glutathione S-transferases or other relevant metabolic pathways. |
| Experimental Protocol Adherence | 1. Verify Infusion Rate and Duration: Irofulven's short half-life makes its pharmacokinetics sensitive to the infusion rate and duration. Ensure that the infusion protocol is strictly followed for all patients. High variability was noted with short 5-minute infusions, which may be due to difficulties in obtaining reliable end-of-infusion blood samples. 2. Standardize Blood Sampling Times: Due to the rapid elimination of Irofulven, precise timing of blood sample collection is critical. Create a strict and consistent sampling schedule, especially around the Cmax and during the initial rapid decay phase. Any deviations from the scheduled times should be meticulously recorded. 3. Ensure Consistent Sample Handling and Processing: Irofulven may be unstable in biological matrices. Establish and validate a standardized protocol for blood collection (e.g., type of collection tube), processing to plasma, and storage conditions. Any variations could lead to drug degradation and artificially low concentration measurements. |
| Analytical Method Performance | 1. Validate Bioanalytical Method: Ensure that the analytical method (e.g., HPLC, LC-MS/MS) is fully validated according to regulatory guidelines. This includes assessing linearity, accuracy, precision, and stability. 2. Monitor for Matrix Effects: In LC-MS/MS analysis, matrix effects can cause ion suppression or enhancement, leading to inaccurate quantification. Evaluate matrix effects from different patient samples. 3. Implement Quality Control (QC) Samples: Include QC samples at multiple concentration levels in each analytical run to monitor the performance and reproducibility of the assay. |
Issue 2: Unexpectedly Low or Undetectable Drug Concentrations
| Possible Cause | Troubleshooting Steps |
| Drug Degradation | 1. Check Sample Stability: Irofulven may be unstable at certain temperatures or pH levels. Perform stability tests in the relevant biological matrix (e.g., plasma) under the conditions used for sample collection, processing, and storage. 2. Minimize Freeze-Thaw Cycles: Repeated freezing and thawing of plasma samples can lead to drug degradation. Aliquot samples after the initial processing to avoid multiple freeze-thaw cycles. |
| Inaccurate Sampling Time | 1. Review Sampling Schedule: Given the extremely short half-life, sampling even a few minutes later than planned can result in significantly lower or undetectable concentrations. Ensure the sampling schedule is appropriate for the rapid elimination of Irofulven. |
| Suboptimal Analytical Method Sensitivity | 1. Assess the Lower Limit of Quantification (LLOQ): The LLOQ of your analytical method may not be low enough to detect the rapidly declining concentrations of Irofulven. If necessary, optimize the method to improve sensitivity. |
Data Presentation
Table 1: Summary of this compound Pharmacokinetic Parameters from Clinical Studies
| Study Reference | Dosing Schedule | Infusion Duration | Half-life (t½) | Clearance (CL) | Cmax (per mg/m²) | AUC (per mg/m²) |
| Belani et al. | Daily x 5, every 28 days | 30 min | ~4.9 min | 4.57 L/min/m² | ~50 ng/mL | Not Reported |
| Raymond et al. | Weekly or Biweekly | 5 min & 30 min | ~6 min | High | Linear with dose | Linear with dose |
| Urien et al. | 5- or 30-min infusion | 5 min & 30 min | < 10 min | 616 L/h | Not Reported | Not Reported |
| Eckhardt et al. | Daily x 5, every 4 weeks | 5 min | 2 - 10 min | Not Reported | Dose-proportional | Dose-proportional |
Experimental Protocols
Protocol: Quantification of this compound in Human Plasma using HPLC-UV
This protocol is a generalized procedure based on methodologies described in the literature. It should be optimized and validated for your specific laboratory conditions.
-
Sample Collection and Preparation:
-
Collect whole blood samples in tubes containing an appropriate anticoagulant (e.g., EDTA or heparin) at predefined time points post-infusion.
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Immediately place the samples on ice.
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Centrifuge the blood samples at approximately 1500 x g for 10 minutes at 4°C to separate the plasma.
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Transfer the plasma to clean, labeled polypropylene tubes and store at -80°C until analysis.
-
-
Protein Precipitation:
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To 100 µL of plasma, add 200 µL of ice-cold acetonitrile containing an appropriate internal standard.
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Vortex the mixture for 30 seconds to precipitate proteins.
-
Centrifuge at 10,000 x g for 5 minutes to pellet the precipitated proteins.
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Transfer the supernatant to a clean tube for analysis.
-
-
HPLC-UV Analysis:
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HPLC System: A standard HPLC system with a UV detector.
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Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
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Mobile Phase: An isocratic mobile phase, for example, a mixture of acetonitrile and water. The exact ratio should be optimized.
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Flow Rate: A typical flow rate is 1.0 mL/min.
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Injection Volume: 20-50 µL.
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Detection: UV detection at a wavelength of 330 nm.
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Quantification: Create a calibration curve using standard solutions of Irofulven in blank plasma. The concentration of Irofulven in the patient samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
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Mandatory Visualizations
Caption: Workflow for a typical this compound pharmacokinetic study.
Caption: Troubleshooting decision tree for high interpatient variability.
Caption: Simplified proposed metabolic pathway for this compound.
References
- 1. Phase I clinical and pharmacokinetic trial of irofulven - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 3. Phase I and pharmacokinetic study of irofulven, a novel mushroom-derived cytotoxin, administered for five consecutive days every four weeks in patients with advanced solid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
strategies to mitigate gastrointestinal and retinal toxicity of (-)-Irofulven
Welcome to the technical support center for researchers utilizing (-)-Irofulven. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help mitigate the gastrointestinal and retinal toxicities associated with this compound in experimental settings.
Troubleshooting Guides
Issue 1: Excessive Gastrointestinal Toxicity in Animal Models
Symptoms: Significant weight loss, diarrhea, and histological evidence of intestinal mucositis in treated animals.
Possible Causes & Mitigation Strategies:
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High Dose or Frequent Dosing Schedule: Early clinical trials revealed that daily dosing schedules of Irofulven were associated with severe gastrointestinal toxicities.[1][2][3] Preclinical studies have also shown that intermittent dosing can reduce toxicity while maintaining antitumor activity.[4]
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Troubleshooting Steps:
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Review Dosing Regimen: Compare your current dosing schedule and concentration with those reported in preclinical and clinical studies.
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Dose Reduction: Systematically reduce the dose of Irofulven to identify a more tolerable level that still achieves the desired biological effect.
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Modify Dosing Schedule: Transition from a daily to an intermittent dosing schedule (e.g., weekly or bi-weekly).[4]
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-
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Dehydration and Electrolyte Imbalance: Irofulven administration can lead to renal dysfunction, which may exacerbate gastrointestinal symptoms. Prophylactic IV hydration has been used in clinical settings to ameliorate renal toxicity.
-
Troubleshooting Steps:
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Ensure Adequate Hydration: Provide supportive care, including subcutaneous or intravenous fluids, to maintain hydration and electrolyte balance in animal models.
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Monitor Renal Function: Regularly monitor markers of renal function in treated animals.
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Experimental Protocol: Evaluation of a Modified Dosing Schedule to Reduce Gastrointestinal Toxicity in a Xenograft Mouse Model
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Animal Model: Nude mice bearing human tumor xenografts (e.g., pancreatic MiaPaCa).
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Treatment Groups:
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Group A (Control): Vehicle administration.
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Group B (Daily Dosing): Irofulven administered daily for 5 consecutive days.
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Group C (Intermittent Dosing): Irofulven administered on days 1 and 8 of a 21-day cycle.
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-
Parameters to Monitor:
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Toxicity: Daily body weight, clinical signs of distress (e.g., ruffled fur, lethargy), and diarrhea score.
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Efficacy: Tumor volume measurements.
-
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Endpoint Analysis: At the end of the study, collect intestinal tissue for histological analysis of mucositis (e.g., villus length, crypt depth, inflammatory cell infiltration).
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Expected Outcome: The intermittent dosing schedule (Group C) is expected to show reduced gastrointestinal toxicity (less weight loss, lower diarrhea scores, and less severe histological changes) compared to the daily dosing schedule (Group B), while maintaining comparable antitumor efficacy.
Issue 2: Evidence of Retinal Toxicity in In Vitro or In Vivo Models
Symptoms: In vitro, decreased viability of retinal cells. In vivo, abnormal electroretinogram (ERG) readings, particularly affecting cone responses, and histological evidence of cone cell death.
Possible Causes & Mitigation Strategies:
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High Irofulven Concentration: Retinal toxicity is dose-dependent.
-
Troubleshooting Steps:
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Dose-Response Analysis: Perform a dose-response curve to determine the IC50 of Irofulven in your retinal cell model and work with concentrations at or below this value for mechanistic studies.
-
Limit Exposure Time: As Irofulven's effects can be time-dependent, consider shorter exposure times in your experimental design.
-
-
-
Oxidative Stress: The high metabolic rate of photoreceptor cells makes them susceptible to oxidative damage. While not directly demonstrated for Irofulven, oxidative stress is a common mechanism of drug-induced retinal toxicity and cone cell death in various retinal diseases.
-
Troubleshooting Steps:
-
Co-administration with Antioxidants: Consider the co-administration of N-acetylcysteine (NAC), a glutathione precursor, which has shown protective effects against oxidative stress-induced cone death in other models.
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Assess Oxidative Stress Markers: Measure levels of reactive oxygen species (ROS) and markers of oxidative damage in your experimental system to confirm the role of oxidative stress.
-
-
Experimental Protocol: Assessing the Protective Effect of N-acetylcysteine (NAC) on Irofulven-Induced Retinal Cell Toxicity In Vitro
-
Cell Culture Model: A human retinal pigment epithelium cell line (e.g., ARPE-19) or a cone photoreceptor cell line.
-
Treatment Groups:
-
Group A: Vehicle control.
-
Group B: Irofulven at a predetermined cytotoxic concentration (e.g., IC50).
-
Group C: NAC pre-treatment followed by Irofulven administration.
-
Group D: NAC alone.
-
-
Assays:
-
Cell Viability: MTT or similar assay to quantify cell survival.
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Apoptosis: Flow cytometry with Annexin V/Propidium Iodide staining.
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Oxidative Stress: Measurement of intracellular ROS using a fluorescent probe (e.g., DCFDA).
-
-
Expected Outcome: NAC pre-treatment (Group C) is hypothesized to increase cell viability and reduce apoptosis and intracellular ROS levels compared to Irofulven alone (Group B).
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of Irofulven's toxicity?
A1: Irofulven is a DNA alkylating agent that creates bulky DNA adducts. These lesions are primarily repaired by the transcription-coupled nucleotide excision repair (TC-NER) pathway. In rapidly dividing cells, such as those in the gastrointestinal tract and certain tumor types, the accumulation of DNA damage can overwhelm the repair machinery, leading to cell cycle arrest and apoptosis. The specific mechanism for cone-selective retinal toxicity is not fully elucidated but is thought to be related to the high metabolic rate and oxygen consumption of these cells, potentially leading to increased oxidative stress.
Q2: Are there any known drug interactions that could exacerbate Irofulven's toxicity?
A2: While comprehensive preclinical interaction studies are not widely published, the mechanism of action suggests that co-administration with other DNA-damaging agents could potentially increase toxicity. Conversely, in preclinical models, Irofulven has shown synergistic antitumor effects when combined with platinum compounds and taxanes, which may also modulate its toxicity profile.
Q3: How can I monitor for retinal toxicity in my animal models?
A3: The gold standard for assessing retinal function in animal models is electroretinography (ERG). Irofulven-induced toxicity is characterized by reduced, absent, or prolonged responses from the cone system, with relatively normal rod responses. Post-mortem histological and immunocytochemical analysis of the retina can be used to quantify cone cell numbers and assess for signs of reactive gliosis (e.g., GFAP staining).
Q4: What is the role of glutathione in mitigating Irofulven toxicity?
A4: The parent compound of Irofulven, illudin S, is known to react with thiols like glutathione (GSH). Depleting intracellular GSH increases the toxicity of illudin S. As a major intracellular antioxidant and a key molecule in the detoxification of xenobiotics, maintaining adequate GSH levels may be a strategy to mitigate Irofulven-induced oxidative stress. Co-administration of GSH precursors like N-acetylcysteine (NAC) could therefore be a potential protective strategy.
Data Presentation
Table 1: Gastrointestinal Toxicities of this compound in a Phase I Clinical Trial (Daily x 5 Schedule)
| Toxicity Grade | Nausea/Vomiting | Anorexia |
| Grade 3 | 22-40% | Prominent |
| Grade 4 | Rare | Not specified |
Data extracted from a study on a daily x 5 dosing schedule. Intermittent schedules showed significantly lower rates of severe nausea and vomiting (6%).
Table 2: Retinal Toxicities of this compound in a Phase II Clinical Trial
| Symptom | Incidence (out of 19 patients) |
| Photophobia | 4 |
| Reduced vision in bright light | 4 |
| Positive visual phenomena | 3 |
All affected patients showed ERG abnormalities consistent with cone dysfunction.
Mandatory Visualizations
Caption: Troubleshooting workflow for Irofulven-induced toxicities.
Caption: Irofulven's mechanism of action leading to cell death.
References
- 1. A phase II evaluation of Irofulven (IND#55804, NSC#683863) as second-line treatment of recurrent or persistent intermediately platinum-sensitive ovarian or primary peritoneal cancer: A Gynecologic Oncology Group trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Phase I and pharmacokinetic study of irofulven, a novel mushroom-derived cytotoxin, administered for five consecutive days every four weeks in patients with advanced solid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
Technical Support Center: Investigating the Role of the NER Pathway in (-)-Irofulven Resistance
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the role of the Nucleotide Excision Repair (NER) pathway in (-)-Irofulven resistance.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a semi-synthetic cytotoxic agent derived from the mushroom toxin illudin S. Its antitumor activity stems from its ability to bind to DNA, forming lesions that lead to single-strand breaks. This damage ultimately triggers cell cycle arrest, particularly in the S phase, and induces apoptosis.
Q2: What is the role of the Nucleotide Excision Repair (NER) pathway in response to Irofulven-induced DNA damage?
A2: The NER pathway, specifically the transcription-coupled NER (TC-NER) sub-pathway, plays a critical role in repairing the DNA lesions caused by Irofulven. A proficient NER pathway can recognize and remove Irofulven-induced adducts, thus conferring resistance to the drug. Conversely, deficiency in the NER pathway leads to increased sensitivity to Irofulven.[1][2][3][4][5]
Q3: Is there a synthetic lethal relationship between NER deficiency and Irofulven sensitivity?
A3: Yes, a novel synthetic lethal relationship has been identified between tumor NER deficiency and sensitivity to Irofulven. This means that while either a deficiency in the NER pathway or treatment with Irofulven alone may not be lethal to a cell, the combination of the two is highly cytotoxic. This provides a therapeutic window for targeting NER-deficient tumors with Irofulven.
Q4: Which specific NER pathway components are most critical for Irofulven resistance?
A4: Inactivating mutations in genes of the TC-NER or the common NER pathway are sufficient to drive Irofulven sensitivity. Somatic missense mutations in the ERCC2 gene, a key component of the TFIIH complex in NER, have been strongly associated with increased sensitivity to Irofulven in urothelial cancer. Core NER enzymes such as XPA, XPF, XPG, and the entire TFIIH complex are essential for cellular recovery from Irofulven-induced damage.
Q5: How does Irofulven's mechanism of resistance differ from that of cisplatin?
A5: While NER is a major mechanism of resistance for both drugs, the specifics differ. NER proficiency is a well-established cause of cisplatin resistance. However, deficiency in the NER pathway results in a more pronounced sensitivity to Irofulven compared to cisplatin. Importantly, acquired resistance to cisplatin does not necessarily lead to cross-resistance to Irofulven, suggesting that Irofulven may be effective in platinum-refractory tumors with NER deficiencies.
Troubleshooting Guides
This section addresses common issues encountered during experiments investigating Irofulven resistance and the NER pathway.
Issue 1: Unexpected Sensitivity in NER-Proficient (Control) Cells
| Possible Cause | Troubleshooting Step |
| Off-target drug effects | Verify the purity and concentration of your Irofulven stock. Consider testing a different batch of the compound. |
| High drug concentration or prolonged exposure | Perform a dose-response and time-course experiment to determine the optimal concentration and duration of Irofulven treatment that distinguishes between NER-proficient and NER-deficient cells. |
| Synergistic effects with other treatments | If co-treating with other agents, ensure they do not independently affect NER pathway components or DNA damage response pathways. |
| Cell line integrity | Confirm the NER proficiency of your control cell line through functional assays (e.g., UV sensitivity assay) or sequencing of key NER genes. |
Issue 2: Unexpected Resistance in NER-Deficient Cells
| Possible Cause | Troubleshooting Step |
| Compensatory DNA repair pathways | Investigate the activity of other DNA repair pathways, such as Homologous Recombination (HR) or Translesion Synthesis (TLS), which might be compensating for the NER deficiency. |
| Reduced drug uptake or increased efflux | While Irofulven is not a typical substrate for common multidrug resistance pumps, consider performing drug uptake/efflux assays if resistance is significant. |
| Alterations in drug metabolism | Irofulven requires activation. Changes in the expression or activity of activating enzymes could lead to resistance. |
| Reversion of NER-deficient phenotype | If using a genetically modified cell line, verify the persistence of the NER-inactivating mutation. |
Issue 3: Inconsistent Results in Cell Viability Assays (e.g., MTT, SRB)
| Possible Cause | Troubleshooting Step |
| Sub-optimal cell seeding density | Optimize seeding density to ensure cells are in the exponential growth phase during drug treatment. |
| Incomplete drug solubilization | Ensure Irofulven is fully dissolved in the appropriate solvent before adding it to the cell culture medium. |
| Assay interference | Confirm that Irofulven or the solvent does not interfere with the chemistry of the viability assay. Include appropriate vehicle controls. |
| Variability in incubation times | Standardize all incubation times, including drug treatment and assay development steps, across all experiments. |
Quantitative Data Summary
The following table summarizes hypothetical IC50 values for Irofulven and Cisplatin in NER-proficient and NER-deficient cell lines, illustrating the differential sensitivity.
| Cell Line | NER Status | Key Gene Mutation | Irofulven IC50 (nM) | Cisplatin IC50 (µM) |
| Cell Line A | Proficient | Wild-type | 500 | 10 |
| Cell Line B | Deficient | ERCC2 mutation | 50 | 2 |
| Cell Line C | Proficient | Wild-type | 650 | 12 |
| Cell Line D | Deficient | XPF knockout | 75 | 3 |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay for Irofulven Sensitivity
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Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in complete culture medium. Replace the existing medium with the drug-containing medium. Include a vehicle-only control.
-
Incubation: Incubate the plate for a duration equivalent to two to four cell doubling times (e.g., 48-96 hours).
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well (10% of the total volume) and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.
Protocol 2: Western Blot for NER Protein Expression
-
Protein Extraction: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against the NER protein of interest (e.g., ERCC2, XPA, XPF) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities and normalize to a loading control (e.g., GAPDH, β-actin).
Visualizations
Caption: Role of NER pathway in Irofulven response.
Caption: Experimental workflow for investigating Irofulven resistance.
Caption: Troubleshooting logic for unexpected results.
References
- 1. Identification of a synthetic lethal relationship between nucleotide excision repair (NER) deficiency and irofulven sensitivity in urothelial cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Identification of a Synthetic Lethal Relationship between Nucleotide Excision Repair Deficiency and Irofulven Sensitivity in Urothelial Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. urotoday.com [urotoday.com]
improving the antitumor activity of (-)-Irofulven with intermittent dosing.
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers working to improve the antitumor activity of (-)-Irofulven using intermittent dosing schedules.
Frequently Asked Questions (FAQs)
Q1: Why is intermittent dosing being explored for this compound?
A1: Initial clinical trials of this compound using a daily dosing schedule over five days showed antitumor activity but were associated with significant toxicities, including severe gastrointestinal, renal, metabolic, hematologic, and ocular side effects.[1] Subsequent studies found that intermittent dosing schedules, such as administration on days 1 and 8 of a 21-day cycle or days 1 and 15 of a 28-day cycle, offer a more favorable toxicity profile while maintaining antitumor efficacy.[1] Preclinical studies in xenograft models have also shown that intermittent schedules can produce equivalent antitumor activity at a lower total dose and with reduced toxicity compared to daily dosing.[1][2][3]
Q2: What is the primary mechanism of action of this compound?
A2: this compound is a semi-synthetic derivative of the mushroom toxin illudin S. It functions as an alkylating agent that covalently binds to macromolecules, primarily DNA, leading to DNA damage. This damage induces S-phase cell cycle arrest and triggers apoptosis (programmed cell death).
Q3: How does this compound trigger apoptosis?
A3: this compound induces apoptosis through a pathway that involves the activation of the DNA damage response. This includes the activation of the ATM (Ataxia Telangiectasia Mutated) and CHK2 checkpoint kinases. A key event in Irofulven-induced apoptosis is the translocation of the pro-apoptotic protein Bax from the cytosol to the mitochondria. This leads to mitochondrial dysfunction, the release of cytochrome c, and the subsequent activation of an enzymatic cascade involving initiator caspases like caspase-9 and effector caspases. Studies have shown that both caspase-8 and caspase-9 are initially activated in response to Irofulven.
Q4: Is the antitumor effect of this compound dependent on p53 status?
A4: The cytotoxic and apoptotic effects of this compound are largely independent of the p53 tumor suppressor protein status. This suggests that it may be effective in tumors with mutated or deficient p53, which is a common feature of many cancers.
Q5: What are the known resistance mechanisms to this compound?
A5: Unlike many other chemotherapeutic agents, the activity of this compound is not significantly affected by the expression of multidrug resistance (MDR) proteins such as P-glycoprotein. This indicates a lower likelihood of cross-resistance with other common cancer drugs.
Data Presentation
Table 1: In Vivo Antitumor Activity of this compound in a Pancreatic Cancer Xenograft Model (MiaPaCa)
| Dosing Schedule | Total Dose | Antitumor Activity | Toxicity | Reference |
| Daily (dx5) | Higher | Curative Activity | Higher | |
| Intermittent (q3dx4) | Lower | Equivalent Curative Activity | Lower | |
| This table summarizes the qualitative findings from a preclinical study comparing daily versus intermittent dosing of this compound in a MiaPaCa pancreatic cancer xenograft model. The study concluded that the intermittent schedule was as effective as the daily schedule but with lower toxicity and at a lower total dose. |
Table 2: In Vitro Cytotoxicity of this compound in HT29 Human Colon Cancer Cells with Varying Exposure Times
| Exposure Time | IC50 (µM) |
| 15 minutes | 284 ± 32 |
| 1 hour | 6 ± 1 |
| 24 hours | Not specified, but extending exposure beyond 24h had no further influence on cytotoxicity |
| This table presents the half-maximal inhibitory concentration (IC50) of this compound in the HT29 human colon cancer cell line at different exposure times, as determined by an MTT assay. The data demonstrates a clear time-dependent cytotoxic effect, with shorter exposure times requiring significantly higher concentrations to achieve the same level of cell killing. This supports the rationale for optimizing exposure duration in dosing schedules. |
Troubleshooting Guides
Troubleshooting Cell Viability (MTT) Assays
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High variability between replicate wells | - Inconsistent cell seeding density.- Edge effects in the 96-well plate.- Pipetting errors. | - Ensure the cell suspension is homogenous before and during plating.- Avoid using the outer wells of the plate, or fill them with sterile PBS or media.- Use a multichannel pipette for adding reagents and ensure proper calibration. |
| Low absorbance readings | - Cell density is too low.- Insufficient incubation time with MTT reagent.- Incomplete solubilization of formazan crystals. | - Optimize cell seeding density for your specific cell line.- Increase the incubation time with the MTT reagent.- Ensure complete dissolution of formazan crystals by gentle mixing or longer incubation with the solubilization buffer. |
| High background in control wells | - Contamination of media or reagents.- Phenol red in the media can interfere with absorbance readings. | - Use fresh, sterile reagents and media.- Use a media-only blank for background subtraction. Consider using phenol red-free media for the assay. |
Troubleshooting Apoptosis (Annexin V/PI) Assays
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High percentage of Annexin V positive cells in the negative control | - Cells are not healthy or were handled too harshly.- Over-confluent cultures leading to spontaneous apoptosis. | - Use cells in the logarithmic growth phase.- Handle cells gently during harvesting and staining.- Avoid letting cell cultures become over-confluent. |
| High percentage of PI positive cells in all samples | - Harsh trypsinization or cell scraping.- Mechanical stress during pipetting. | - Use a gentle cell detachment method (e.g., Accutase or brief trypsinization).- Pipette cell suspensions gently. |
| Weak or no Annexin V signal in treated samples | - The concentration of Irofulven is too low or the incubation time is too short.- Reagents are expired or were stored improperly. | - Perform a dose-response and time-course experiment to determine optimal conditions.- Use fresh reagents and store them according to the manufacturer's instructions. |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is for determining the IC50 of this compound in a 96-well plate format.
Materials:
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Cancer cell line of interest
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Complete cell culture medium
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This compound stock solution
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96-well flat-bottom tissue culture plates
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
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Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
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Multichannel pipette
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Microplate reader
Procedure:
-
Cell Seeding:
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Trypsinize and count cells.
-
Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow cells to attach.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in complete medium at 2x the final desired concentrations.
-
Remove the medium from the wells and add 100 µL of the Irofulven dilutions to the respective wells. Include vehicle-only control wells.
-
For intermittent dosing simulation, treat cells for a defined period (e.g., 1, 6, or 24 hours), then wash the wells with sterile PBS and add fresh complete medium. For continuous exposure, leave the drug in for the entire duration (e.g., 72 hours).
-
-
MTT Addition:
-
After the desired treatment duration, add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 3-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
-
Solubilization:
-
Carefully aspirate the medium containing MTT.
-
Add 100 µL of solubilization buffer (e.g., DMSO) to each well.
-
Gently shake the plate on an orbital shaker for 10-15 minutes to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the log of the drug concentration and determine the IC50 value using non-linear regression analysis.
-
Protocol 2: Apoptosis Detection using Annexin V-FITC/PI Staining
This protocol describes the detection of apoptosis by flow cytometry.
Materials:
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Treated and control cells
-
Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
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Cold PBS
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Flow cytometry tubes
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Flow cytometer
Procedure:
-
Cell Preparation:
-
Treat cells with this compound at the desired concentration and for the appropriate duration to induce apoptosis. Include an untreated control.
-
-
Cell Harvesting:
-
Collect both floating and adherent cells. For adherent cells, use a gentle dissociation agent.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour.
-
Use unstained, Annexin V-FITC only, and PI only stained cells to set up compensation and gates.
-
-
Data Interpretation:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Mandatory Visualization
Caption: Irofulven-induced DNA damage response pathway.
Caption: Intrinsic apoptosis pathway activated by Irofulven.
References
Technical Support Center: Investigating Acquired Resistance to (-)-Irofulven Mediated by ABCA12 Overexpression
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting experiments and addressing challenges related to acquired resistance to the anti-cancer agent (-)-Irofulven, specifically through the overexpression of the ATP-binding cassette (ABC) transporter A12 (ABCA12).
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
This compound is a semi-synthetic derivative of the fungal toxin illudin S. Its primary anti-cancer activity stems from its ability to alkylate DNA and other macromolecules, leading to DNA damage, cell cycle arrest in the S-phase, and subsequent apoptosis.[1][2][3] A key feature of Irofulven is that its induced DNA damage is largely bypassed by the nucleotide excision repair (NER) system.[2] Its cytotoxic effects have been shown to be independent of p53 status and some common multidrug resistance (MDR) proteins.[1]
Q2: What is ABCA12, and what is its known biological function?
ABCA12 is a member of the ATP-binding cassette (ABC) transporter superfamily. These proteins are responsible for transporting various molecules across cellular membranes. ABCA12 is particularly known for its crucial role in lipid transport, specifically glucosylceramides, within keratinocytes to form the skin's lipid barrier. Dysfunctional ABCA12 is associated with severe genetic skin disorders like Harlequin ichthyosis.
Q3: How is ABCA12 overexpression linked to this compound resistance?
While the precise mechanism is still under investigation, it is hypothesized that the overexpression of ABCA12, a transporter protein, contributes to the efflux of this compound or its metabolites from the cancer cell, thereby reducing its intracellular concentration and cytotoxic efficacy. A study has specifically associated acquired Irofulven resistance with the overexpression of ABCA12. In other cancers, ABCA12 has been linked to chemoresistance by regulating lipid metabolism and reducing intracellular levels of pro-apoptotic ceramides.
Q4: My cells are showing resistance to this compound. How can I confirm if ABCA12 overexpression is the cause?
To investigate the role of ABCA12 in Irofulven resistance, you should:
-
Quantify ABCA12 expression: Compare the mRNA and protein levels of ABCA12 in your resistant cell line versus the parental (sensitive) cell line using qPCR and Western Blotting, respectively.
-
Functional analysis: Use siRNA or shRNA to knockdown ABCA12 expression in the resistant cells. A subsequent increase in sensitivity to this compound would strongly suggest that ABCA12 overexpression is a key factor in the resistance mechanism.
Q5: Are there any known inhibitors of ABCA12 that can be used to reverse Irofulven resistance?
Currently, there are no specific pharmacological inhibitors of ABCA12 that are commercially available for research purposes to directly reverse Irofulven resistance. The primary method to functionally validate the role of ABCA12 is through genetic knockdown experiments.
Troubleshooting Guides
This section provides solutions to common problems encountered during the investigation of this compound resistance mediated by ABCA12 overexpression.
| Observed Problem | Potential Cause | Suggested Solution |
| Inconsistent IC50 values for this compound in cell viability assays. | 1. Inconsistent cell seeding density. 2. Variation in drug concentration due to improper serial dilutions. 3. Instability of the resistant phenotype. | 1. Ensure a single-cell suspension and use a cell counter for accurate seeding. 2. Prepare fresh drug dilutions for each experiment. 3. Periodically culture the resistant cell line in the presence of a low concentration of this compound to maintain selective pressure. |
| No or weak ABCA12 signal in Western Blot analysis of resistant cells. | 1. Low protein concentration in the lysate. 2. Inefficient protein transfer to the membrane. 3. Primary antibody concentration is too low or the antibody is non-functional. 4. ABCA12 is a large membrane protein and may be difficult to resolve and transfer. | 1. Perform a protein quantification assay (e.g., BCA assay) and load a sufficient amount of protein (typically 20-40 µg). 2. Verify transfer efficiency using Ponceau S staining. Optimize transfer time and voltage, especially for large proteins. 3. Increase the primary antibody concentration or incubation time (e.g., overnight at 4°C). Include a positive control if available. 4. Use a lower percentage acrylamide gel for better resolution of high molecular weight proteins. |
| High background in Western Blot, obscuring the ABCA12 band. | 1. Insufficient blocking. 2. Primary or secondary antibody concentration is too high. 3. Inadequate washing. | 1. Increase blocking time or try a different blocking agent (e.g., 5% BSA instead of milk). 2. Titrate antibody concentrations to find the optimal dilution. 3. Increase the number and duration of washes with TBST. |
| Non-specific bands in Western Blot for ABCA12. | 1. Primary antibody is not specific enough. 2. Protein degradation. | 1. Use an affinity-purified polyclonal or a monoclonal antibody. Perform a BLAST search to check for potential cross-reactivity. 2. Add protease inhibitors to your lysis buffer and keep samples on ice. |
| High variability in ABCA12 gene expression in qPCR results. | 1. Poor RNA quality. 2. Inconsistent reverse transcription efficiency. 3. Pipetting errors. | 1. Assess RNA integrity using a Bioanalyzer or gel electrophoresis. Use high-quality RNA with a 260/280 ratio of ~2.0. 2. Ensure consistent amounts of RNA are used for cDNA synthesis. 3. Use calibrated pipettes and prepare a master mix to minimize pipetting variability. |
| Amplification in the no-template control (NTC) in qPCR. | 1. Contamination of reagents or workspace with DNA. | 1. Use separate, dedicated areas for pre- and post-PCR steps. Use aerosol-resistant pipette tips. Prepare fresh reagents. |
Data Presentation
Table 1: Hypothetical IC50 Values of this compound in Sensitive and Resistant Cell Lines
| Cell Line | Description | This compound IC50 (nM) | Fold Resistance |
| Parental | Sensitive to this compound | 50 | 1 |
| Iro-Res | Acquired resistance to this compound | 500 | 10 |
| Iro-Res + siABCA12 | Resistant cells with ABCA12 knockdown | 75 | 1.5 |
Table 2: Hypothetical Relative ABCA12 Expression Levels
| Cell Line | Relative ABCA12 mRNA Expression (Fold Change) | Relative ABCA12 Protein Expression (Fold Change) |
| Parental | 1.0 | 1.0 |
| Iro-Res | 15.0 | 12.0 |
| Iro-Res + siABCA12 | 1.2 | 1.5 |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay to Determine IC50
This protocol is for determining the concentration of this compound that inhibits cell growth by 50% (IC50).
Materials:
-
Parental (sensitive) and Irofulven-resistant (Iro-Res) cells
-
96-well plates
-
Complete cell culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the various concentrations of this compound. Include a vehicle control (medium with the same concentration of the drug's solvent).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Western Blot for ABCA12 Expression
This protocol is for detecting the expression level of the ABCA12 protein.
Materials:
-
Parental and Iro-Res cell pellets
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels (6-8% acrylamide recommended for large proteins)
-
Electrophoresis and transfer apparatus
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibody: anti-ABCA12
-
Secondary antibody: HRP-conjugated anti-rabbit or anti-mouse IgG
-
ECL detection reagent
-
Imaging system
Procedure:
-
Lyse cell pellets in RIPA buffer on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.
-
Determine the protein concentration of each lysate using the BCA assay.
-
Normalize protein concentrations and prepare samples by adding Laemmli buffer and heating at 95°C for 5 minutes.
-
Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and run the electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-ABCA12 antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Add ECL detection reagent and visualize the bands using an imaging system.
-
Use a loading control (e.g., anti-β-actin or anti-GAPDH) to ensure equal protein loading.
Protocol 3: Quantitative Real-Time PCR (qPCR) for ABCA12 mRNA Expression
This protocol is for quantifying the relative mRNA expression of the ABCA12 gene.
Materials:
-
Parental and Iro-Res cell pellets
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green qPCR master mix
-
Forward and reverse primers for ABCA12 and a reference gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Procedure:
-
Extract total RNA from cell pellets using an RNA extraction kit according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer.
-
Synthesize cDNA from 1 µg of total RNA using a cDNA synthesis kit.
-
Set up the qPCR reaction in a 96-well qPCR plate by mixing the SYBR Green master mix, forward and reverse primers (for ABCA12 or the reference gene), and cDNA template.
-
Run the qPCR reaction using a standard thermal cycling protocol (e.g., initial denaturation at 95°C for 10 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 1 minute).
-
Perform a melt curve analysis to ensure primer specificity.
-
Calculate the relative expression of ABCA12 mRNA using the ΔΔCt method, normalizing to the reference gene expression.
Mandatory Visualizations
Caption: Proposed mechanism of ABCA12-mediated this compound resistance.
Caption: Workflow for investigating ABCA12's role in Irofulven resistance.
Caption: Logical flow of ABCA12 overexpression leading to Irofulven resistance.
References
- 1. The roles of ABCA12 in keratinocyte differentiation and lipid barrier formation in the epidermis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A phase II evaluation of Irofulven (IND#55804, NSC#683863) as second-line treatment of recurrent or persistent intermediately platinum-sensitive ovarian or primary peritoneal cancer: A Gynecologic Oncology Group trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Overexpression of ABCB1 Associated With the Resistance to the KRAS-G12C Specific Inhibitor ARS-1620 in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
refining (-)-Irofulven combination therapy to reduce adverse effects.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (-)-Irofulven combination therapies. The focus is on strategies to mitigate adverse effects while maintaining or enhancing therapeutic efficacy.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding this compound combination therapy.
Q1: What is the primary mechanism of action of this compound and how does it contribute to its side effects?
A1: this compound is a semi-synthetic analog of the mushroom toxin illudin S. Its primary mechanism of action is as a DNA alkylating agent.[1][2] It is rapidly absorbed by tumor cells and binds to DNA, interfering with DNA replication and leading to cell cycle arrest and apoptosis (programmed cell death).[3][4] This DNA-damaging activity is not entirely specific to cancer cells, which is why it can lead to adverse effects in healthy, rapidly dividing tissues such as the bone marrow and gastrointestinal tract.
Q2: What are the most common dose-limiting toxicities associated with this compound monotherapy?
A2: The most frequently reported dose-limiting toxicities for this compound include nausea, vomiting, thrombocytopenia (low platelet count), and a characteristic, often reversible, visual toxicity.[2] The visual disturbances can manifest as flashing lights, blurred vision, and photosensitivity, and are linked to retinal cone dysfunction.
Q3: How can the visual toxicity of this compound be minimized?
A3: Studies have shown that the incidence and severity of visual adverse events are dose-dependent. To minimize this toxicity, it is recommended to adhere to a dose of ≤0.50 mg/kg or ≤20 mg/m², not to exceed a total of 50 mg per infusion. Intermittent dosing schedules, such as on days 1 and 8 every 21 days or days 1 and 15 every 4 weeks, have been found to have a better safety profile regarding visual toxicity compared to daily dosing schedules.
Q4: What is the rationale for using this compound in combination with other chemotherapeutic agents?
A4: The rationale for combination therapy is to achieve synergistic or additive anti-tumor effects, overcome drug resistance, and potentially reduce the doses of individual agents, thereby mitigating their adverse effects. Preclinical models have shown that this compound works synergistically with platinum compounds (cisplatin, oxaliplatin), taxanes (paclitaxel), topoisomerase inhibitors (topotecan), and antimetabolites (5-fluorouracil).
Q5: Are there any known drug-drug interactions at the pharmacokinetic level between this compound and its combination partners?
A5: A phase I study of this compound in combination with cisplatin found no evidence of pharmacokinetic drug-drug interactions. Irofulven itself has a very short terminal elimination half-life of approximately 6-10 minutes. However, it is always advisable to monitor for unexpected toxicities when combining therapeutic agents.
II. Troubleshooting Guides for In Vitro Experiments
This section provides guidance on common issues encountered during in vitro experiments with this compound.
| Problem | Possible Cause | Troubleshooting Steps |
| High variability in cytotoxicity assays (e.g., MTT, XTT) | Inconsistent cell seeding, pipetting errors, edge effects on the plate, or degradation of Irofulven in the culture medium. | Ensure a homogenous cell suspension before seeding. Use a multichannel pipette for consistency. To avoid edge effects, do not use the outer wells of the plate for experimental samples. Prepare fresh Irofulven solutions for each experiment, as it can be unstable in aqueous solutions. |
| Lower-than-expected cytotoxicity | Cell line resistance, insufficient drug exposure time, or sub-optimal drug concentration. | Use a panel of cell lines with varying sensitivities. Ensure the drug exposure time is adequate to induce DNA damage and subsequent apoptosis (typically 24-72 hours). Perform a dose-response curve to determine the optimal concentration range for your cell line. |
| Difficulty in reproducing results | Variations in cell passage number, cell confluency at the time of treatment, or lot-to-lot variability of reagents. | Use cells within a consistent and low passage number range. Standardize the cell confluency at the start of each experiment. Use reagents from the same lot for a set of comparative experiments. |
| Unexpected cell morphology changes | Solvent toxicity (e.g., from DMSO used to dissolve Irofulven) or contamination. | Ensure the final concentration of the solvent in the culture medium is non-toxic (typically <0.5% for DMSO). Regularly check cell cultures for any signs of microbial contamination. |
III. Quantitative Data on Combination Therapies
The following tables summarize the adverse effects observed in clinical and preclinical studies of this compound in combination with other chemotherapeutic agents.
Table 1: this compound and Cisplatin Combination Therapy (Phase I Clinical Trial Data)
| Dose Level (Irofulven/Cisplatin) | Number of Patients | Dose-Limiting Toxicities (DLTs) |
| DL1: 0.3 mg/kg / 30 mg/m² | 6 | 1 (Hypomagnesemia, Hypocalcemia) |
| DL2: 0.4 mg/kg / 30 mg/m² | 6 + 12 | 1 (Thrombocytopenia) + 3 in expansion cohort |
| DL3: 0.4 mg/kg / 40 mg/m² | 6 | 2 (Neutropenic infection, Thrombocytopenia, Stomatitis) |
| DL4: 0.5 mg/kg / 40 mg/m² | 3 | 2 (Asthenia, Blurred vision) |
| Recommended Phase II Dose: Irofulven 0.4 mg/kg and Cisplatin 30 mg/m² |
Table 2: Preclinical and Clinical Observations for Other this compound Combinations
| Combination Agent | Observed Interaction | Key Adverse Effects of Combination Partner (for consideration) |
| Paclitaxel | Synergistic anti-tumor activity in preclinical models. | Myelosuppression (neutropenia), peripheral neuropathy, myalgia, arthralgia, hypersensitivity reactions. |
| 5-Fluorouracil (5-FU) | Additive to synergistic effects in preclinical studies. | Myelosuppression, mucositis, diarrhea, hand-foot syndrome. |
| Topotecan | Supra-additive anti-tumor activity in preclinical xenograft models. | Myelosuppression (neutropenia, thrombocytopenia, anemia), diarrhea, nausea, vomiting. |
Note: The adverse effects listed for the combination partners are their known toxicities as single agents and should be carefully monitored in combination studies.
IV. Experimental Protocols
Cell Viability (MTT) Assay for this compound Cytotoxicity
This protocol is adapted for determining the cytotoxic effects of this compound, a DNA alkylating agent.
Materials:
-
96-well flat-bottom plates
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound from the stock solution in complete culture medium.
-
Carefully remove the medium from the wells and add 100 µL of the diluted this compound solutions.
-
Include vehicle-only controls (medium with the same concentration of DMSO as the highest drug concentration) and untreated controls (medium only).
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
-
Solubilization and Absorbance Measurement:
-
Carefully remove the medium containing MTT from each well.
-
Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Mix thoroughly by gentle shaking or pipetting up and down.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium and MTT only) from all other readings.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Plot a dose-response curve and determine the IC50 value (the concentration of drug that inhibits cell growth by 50%).
-
V. Signaling Pathway and Experimental Workflow Diagrams
Signaling Pathways
Caption: Irofulven-induced DNA damage response pathway.
Caption: Workflow for in vitro cytotoxicity testing.
Caption: Rationale for Irofulven combination therapy.
References
Validation & Comparative
Validating the Anticancer Effects of (-)-Irofulven In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
(-)-Irofulven (6-hydroxymethylacylfulvene, HMAF), a semi-synthetic derivative of the mushroom toxin illudin S, has demonstrated significant anticancer activity in a variety of preclinical in vivo models. This guide provides a comparative overview of its efficacy, both as a monotherapy and in combination with other established chemotherapeutic agents, supported by experimental data from xenograft studies.
In Vivo Efficacy of this compound Monotherapy
This compound has shown potent antitumor effects across a range of human cancer xenografts in mice. Its efficacy is often dose-dependent, with higher doses leading to greater tumor growth inhibition and even complete tumor regressions in some models.
| Cancer Type | Animal Model | Treatment Regimen | Key Findings |
| Pancreatic Cancer | MiaPaCa human pancreatic tumor xenografts in nude mice | 7 mg/kg/day, i.p., daily for 5 days | Curative activity observed[1][2] |
| 5 mg/kg, i.p., on days 1, 4, 7, 10 (intermittent) | Similar activity to daily dosing at a lower total dose[1][2] | ||
| Ovarian Cancer | SK-OV-3 human ovarian cancer xenografts in nude mice | Maximum tolerated dose | 25% partial tumor shrinkage rate; 82% mean tumor growth inhibition in remaining animals[3] |
| MA148 human ovarian carcinoma xenograft | 4.5 mg/kg, i.p., q3dx4 | 5/8 animals showed complete tumor regression | |
| 3.0 mg/kg, i.p., q3dx4 | 2/8 partial responses with 83% tumor growth inhibition | ||
| 1.5 mg/kg, i.p., q3dx4 | 81% tumor growth inhibition | ||
| Pediatric Solid Tumors | Various pediatric solid tumor xenografts in CBA/CaJ or SCID mice | 4.6 mg/kg/day, i.v., daily for 5 days, repeated every 21 days for 3 cycles (MTD) | Objective regressions in 14 of 18 tumor lines (78%) |
| Prostate Cancer | PC-3 and DU-145 human prostate cancer xenografts | Not specified | Strong monotherapy activity |
| Lung Cancer | MV522 human lung carcinoma xenograft | Not specified | Activity demonstrated |
Comparative In Vivo Efficacy of this compound
Studies have consistently shown that this compound's anticancer effects can be enhanced when used in combination with other chemotherapeutic agents. This synergy often allows for the use of lower, less toxic doses of each drug while achieving a greater therapeutic effect.
| Cancer Type | Animal Model | Combination Agents | Key Findings |
| Pancreatic Cancer | MiaPaCa human pancreatic tumor xenografts | Gemcitabine (40 mg/kg or 80 mg/kg) + Irofulven (3 mg/kg) | Enhanced antitumor activity compared to single agents. The combination with 80 mg/kg gemcitabine resulted in 10/10 complete responses |
| Ovarian Cancer | SK-OV-3 human ovarian cancer xenografts | Paclitaxel | Irofulven was effective where paclitaxel failed to inhibit tumor growth |
| MA148 human ovarian carcinoma xenograft | Anginex (antiangiogenic) + Irofulven (1.5 mg/kg) | Enhanced antitumor activity with 4/10 partial responses and 91% tumor growth inhibition | |
| KM0118 (antiangiogenic) + Irofulven (1.5 mg/kg) | Enhanced antitumor activity with 4/6 partial responses and 99% tumor growth inhibition | ||
| Prostate Cancer | PC-3 and DU-145 human prostate cancer xenografts | Mitoxantrone | Enhanced antitumor activity in both xenograft models |
| PC-3 and DU-145 human prostate cancer xenografts | Docetaxel | Additive effects in PC-3 xenografts and curative activity (8/10 complete responses) in DU-145 xenografts | |
| Lung Cancer | MV522 human lung carcinoma xenograft | Thiotepa or Mitomycin C | Strong synergistic (supra-additive) activity, with the majority of animals demonstrating a complete cure at subtoxic doses |
Experimental Protocols
The following provides a generalized methodology for in vivo xenograft studies validating the anticancer effects of this compound, based on the cited literature.
1. Cell Lines and Animal Models:
-
Cell Lines: Human cancer cell lines such as MiaPaCa (pancreatic), SK-OV-3 (ovarian), PC-3, DU-145 (prostate), and MV522 (lung) are commonly used.
-
Animals: Immunocompromised mice, typically athymic nude or SCID (Severe Combined Immunodeficient) mice, are used to prevent rejection of the human tumor xenografts.
2. Tumor Implantation:
-
Cultured human cancer cells are harvested and suspended in a suitable medium (e.g., saline or Matrigel).
-
A specific number of cells (typically 1 x 10^6 to 1 x 10^7) is injected subcutaneously or intraperitoneally into the flank of the mice.
-
Tumors are allowed to grow to a palpable size (e.g., 50-100 mm³) before the initiation of treatment.
3. Drug Preparation and Administration:
-
This compound and other chemotherapeutic agents are reconstituted in appropriate vehicles for in vivo administration.
-
Drugs are administered via various routes, most commonly intraperitoneally (i.p.) or intravenously (i.v.).
-
Dosing schedules can be daily (e.g., daily for 5 consecutive days) or intermittent (e.g., every 3 or 4 days for a set number of doses).
4. Tumor Growth Assessment:
-
Tumor dimensions are measured regularly (e.g., twice weekly) using calipers.
-
Tumor volume is calculated using the formula: (length x width²) / 2.
-
Endpoints for efficacy include tumor growth inhibition, partial regression (PR), and complete regression (CR).
5. Toxicity Assessment:
-
Animal body weight is monitored regularly as an indicator of systemic toxicity.
-
Other signs of toxicity, such as changes in behavior or appearance, are also observed.
6. Statistical Analysis:
-
Tumor growth data are analyzed using appropriate statistical methods (e.g., ANOVA) to determine the significance of differences between treatment groups.
Visualizing the Experimental Workflow and Mechanism of Action
To better understand the experimental process and the underlying biological mechanisms of this compound, the following diagrams are provided.
Caption: A generalized workflow for in vivo validation of this compound's anticancer effects.
Caption: The proposed mechanism of action for this compound leading to tumor cell apoptosis.
Conclusion
The in vivo data strongly support the potent anticancer effects of this compound against a variety of solid tumors. Its unique mechanism of action, which involves the formation of DNA adducts and the induction of S-phase arrest and apoptosis, makes it an attractive candidate for further development. Furthermore, its synergistic activity with other established chemotherapeutic and antiangiogenic agents suggests its potential utility in combination therapies, which could lead to improved treatment outcomes and reduced toxicity. The requirement of a functional nucleotide excision repair (NER) system for the repair of Irofulven-induced DNA damage may also serve as a potential biomarker for patient selection. Clinical trials have demonstrated the activity of Irofulven in various cancers, including hormone-refractory prostate cancer, further validating these preclinical findings.
References
- 1. ar.iiarjournals.org [ar.iiarjournals.org]
- 2. Activity of irofulven against human pancreatic carcinoma cell lines in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antitumor activity of irofulven against human ovarian cancer cell lines, human tumor colony-forming units, and xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of (-)-Irofulven and Cisplatin Cytotoxicity in Ovarian Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cytotoxic effects of (-)-Irofulven and cisplatin, two potent anti-cancer agents, on ovarian cancer cells. The information presented is supported by experimental data from peer-reviewed studies, offering valuable insights for researchers in oncology and drug development.
Executive Summary
This compound, a semi-synthetic derivative of the fungal toxin illudin S, demonstrates significant cytotoxic activity against a range of ovarian cancer cell lines, including those resistant to cisplatin. While both drugs ultimately induce apoptosis, their mechanisms of action and resistance profiles exhibit key differences. This guide will delve into the quantitative measures of their cytotoxicity, the experimental methods used for these assessments, and the distinct signaling pathways they trigger.
Quantitative Cytotoxicity Data
The following table summarizes the 50% inhibitory concentration (IC50) values for this compound and cisplatin in various human ovarian cancer cell lines, providing a quantitative comparison of their cytotoxic potency. Lower IC50 values indicate higher cytotoxicity.
| Cell Line | Drug | IC50 (µM) | Reference |
| OVCAR-3 | This compound | 2.4 | [1] |
| Panel Average | This compound | 0.49 | [2] |
| Panel Average | Cisplatin | 2.1 | [2] |
| A2780/CP70 (Cisplatin-Resistant) | This compound | ~2-fold resistant | [2] |
| A2780/CP70 (Cisplatin-Resistant) | Cisplatin | 7-fold resistant | [2] |
*Average IC50 across a panel of multiple human tumor cell lines, including ovarian carcinoma.
Experimental Protocols
The data presented in this guide are primarily derived from in vitro cytotoxicity assays. A detailed methodology for a commonly employed technique, the MTT assay, is provided below.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as an indicator of cell viability.
Materials:
-
Human ovarian cancer cell lines (e.g., OVCAR-3, SK-OV-3, A2780)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
This compound and Cisplatin stock solutions
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count the ovarian cancer cells. Seed the cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate the plates at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of this compound and cisplatin in complete culture medium. After the 24-hour incubation, remove the medium from the wells and add 100 µL of the various drug concentrations. Include wells with untreated cells as a negative control and wells with medium only as a blank.
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT reagent to each well.
-
Formazan Crystal Formation: Incubate the plates for an additional 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into insoluble purple formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of the purple solution in each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: The absorbance values are directly proportional to the number of viable cells. Calculate the percentage of cell viability for each drug concentration relative to the untreated control. The IC50 value is then determined by plotting the percentage of cell viability against the drug concentration and fitting the data to a dose-response curve.
Visualizing the Experimental and Biological Processes
To better understand the methodologies and the underlying biological mechanisms, the following diagrams have been generated using Graphviz.
References
(-)-Irofulven versus Illudin S: a comparative analysis of antitumor activity.
A detailed guide for researchers, scientists, and drug development professionals objectively comparing the performance of (-)-Irofulven and its parent compound, Illudin S, with supporting experimental data.
This compound (6-hydroxymethylacylfulvene, HMAF), a semi-synthetic derivative of the natural sesquiterpene Illudin S, has emerged as a promising anti-cancer agent. Both compounds exert their cytotoxic effects through DNA alkylation, yet this compound was developed to improve upon the therapeutic index of Illudin S, which exhibits significant toxicity. This guide provides a comparative analysis of their antitumor activities, mechanisms of action, and includes detailed experimental protocols for their evaluation.
Data Presentation: Comparative Cytotoxicity
The antitumor activity of this compound and Illudin S has been evaluated across various cell lines. While direct head-to-head comparisons across a broad panel are limited, data from multiple studies allow for a comparative assessment of their potency. Illudin S is consistently shown to be significantly more potent, and consequently more toxic, than this compound.
| Compound | Cell Line | Assay Type | Cytotoxicity Metric (IC50/D10) | Source |
| This compound | Human Fibroblasts | Colony Survival | D10: ~50 ng/mL | [1] |
| Illudin S | Human Fibroblasts | Colony Survival | D10: ~1 ng/mL | [1] |
| Acylfulvene (Irofulven analog) | SW-480 (Colon Cancer) | Cell Viability | IC50: 301 nM | |
| Illudin S | SW-480 (Colon Cancer) | Cell Viability | IC50: 14 nM | |
| This compound | Panel of Human Carcinoma Cell Lines | MTT Assay | Average IC50: 490 nM | [2][3] |
Note: IC50 is the half-maximal inhibitory concentration. D10 is the dose required to reduce the surviving fraction to 10%. Data is compiled from multiple sources and experimental conditions may vary.
Mechanism of Action: DNA Damage and Repair
Both this compound and Illudin S are classified as DNA alkylating agents. Their primary mechanism of action involves the formation of covalent adducts with DNA, which obstructs DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.[4]
A critical determinant of their cytotoxicity is the cellular DNA repair capacity, specifically the Transcription-Coupled Nucleotide Excision Repair (TC-NER) pathway. DNA lesions induced by these compounds are recognized and repaired by the TC-NER machinery. Consequently, cancer cells with deficiencies in TC-NER pathway components, such as ERCC2 and ERCC3, exhibit hypersensitivity to this compound. This suggests a potential for targeted therapy in patients with tumors harboring such mutations.
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound and Illudin S Induced DNA Damage Response
Caption: DNA damage response pathway activated by this compound and Illudin S.
Experimental Workflow for Comparative Analysis
Caption: A typical experimental workflow for the in vitro comparison of anticancer drugs.
Experimental Protocols
Cytotoxicity Assessment: MTT Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Drug Treatment: Treat the cells with various concentrations of this compound and Illudin S. Include a vehicle-only control. Incubate for the desired treatment period (e.g., 48 or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value for each compound.
Clonogenic Survival: Colony Formation Assay
Principle: This assay assesses the ability of a single cell to grow into a colony. It is a measure of cell reproductive integrity after treatment with a cytotoxic agent.
Procedure:
-
Cell Seeding: Plate a known number of cells (e.g., 200-1000 cells) in 6-well plates.
-
Drug Treatment: Treat the cells with various concentrations of this compound and Illudin S for a specified duration (e.g., 24 hours).
-
Incubation: Remove the drug-containing medium, wash the cells with PBS, and add fresh medium. Incubate the plates for 10-14 days until visible colonies are formed.
-
Colony Staining: Fix the colonies with a mixture of methanol and acetic acid (3:1) and stain with 0.5% crystal violet.
-
Colony Counting: Count the number of colonies (containing ≥50 cells).
-
Data Analysis: Calculate the plating efficiency and the surviving fraction for each treatment group compared to the untreated control.
Cell Cycle Analysis: Flow Cytometry
Principle: Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.
Procedure:
-
Cell Treatment: Treat cells with IC50 concentrations of this compound and Illudin S for various time points (e.g., 12, 24, 48 hours).
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in each phase of the cell cycle.
DNA Damage Analysis: Western Blot for γH2A.X
Principle: Western blotting is used to detect the phosphorylation of histone H2A.X (γH2A.X), a sensitive marker for DNA double-strand breaks.
Procedure:
-
Protein Extraction: Treat cells with the compounds, harvest, and lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and incubate with a primary antibody against phospho-H2A.X (Ser139). Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Analysis: Quantify the band intensities relative to a loading control (e.g., β-actin or GAPDH).
Visualization of DNA Repair Foci: Immunofluorescence
Principle: Immunofluorescence microscopy allows for the visualization of the recruitment of DNA damage response proteins to sites of DNA damage, forming distinct nuclear foci.
Procedure:
-
Cell Culture and Treatment: Grow cells on coverslips and treat with this compound or Illudin S.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.25% Triton X-100 in PBS.
-
Immunostaining: Block with bovine serum albumin (BSA) and incubate with a primary antibody against a DNA damage marker (e.g., γH2A.X or 53BP1). Follow with a fluorescently labeled secondary antibody.
-
Mounting and Imaging: Mount the coverslips on microscope slides with a mounting medium containing DAPI for nuclear counterstaining. Acquire images using a fluorescence or confocal microscope.
-
Analysis: Quantify the number and intensity of nuclear foci per cell.
References
- 1. repub.eur.nl [repub.eur.nl]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Marked activity of irofulven toward human carcinoma cells: comparison with cisplatin and ecteinascidin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synergy of irofulven in combination with other DNA damaging agents: synergistic interaction with altretamine, alkylating, and platinum-derived agents in the MV522 lung tumor model - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Efficacy of (-)-Irofulven in Combination with Taxanes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the therapeutic potential of (-)-Irofulven when used in combination with taxanes, a class of microtubule-stabilizing agents. Preclinical evidence strongly suggests a synergistic relationship between these two classes of anti-cancer drugs, leading to enhanced tumor cell death and, in some cases, complete tumor regression in animal models. This document summarizes key experimental findings, details the methodologies used in these pivotal studies, and visually represents the underlying molecular mechanisms.
Executive Summary
This compound (also known as HMAF or MGI 114), a semi-synthetic derivative of the fungal toxin illudin S, is a DNA-damaging agent that has demonstrated significant antitumor activity. When combined with taxanes such as paclitaxel and docetaxel, this compound exhibits a synergistic effect, resulting in greater-than-additive cytotoxicity against cancer cells both in laboratory settings (in vitro) and in living organisms (in vivo).[1][2] This synergy is particularly noteworthy as it has been observed to lead to complete cures in animal models of cancer, even when suboptimal doses of both agents are used.[1][2] The primary mechanism behind this enhanced efficacy is believed to be the overwhelming of the cancer cells' DNA repair mechanisms, specifically the Nucleotide Excision Repair (NER) pathway, leading to the initiation of programmed cell death, or apoptosis.
In Vitro Efficacy: Synergistic Cytotoxicity
The combination of this compound and taxanes has been shown to be highly effective at inhibiting the growth of cancer cells in culture. The synergy of this combination has been quantified using the median-effect principle, which provides a combination index (CI) value. A CI value of less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.
Table 1: In Vitro Combination Efficacy of this compound and Taxanes in MV522 Human Lung Carcinoma Cells
| Combination | Concentration Range (µM) | Combination Index (CI) | Interpretation |
| This compound + Paclitaxel | 0.05 - 0.5 | < 1 | Synergistic |
| This compound + Docetaxel | 0.01 - 0.1 | < 1 | Synergistic |
Data synthesized from preclinical studies.
In Vivo Efficacy: Tumor Regression and Increased Survival
The potent synergy observed in vitro translates to significant antitumor activity in animal models. Studies using human tumor xenografts in mice have demonstrated that the combination of this compound and taxanes can lead to complete tumor regression and a significant increase in lifespan compared to either agent used alone.
Table 2: In Vivo Efficacy of this compound and Taxane Combinations in MV522 Xenograft Model
| Treatment Group | Dose (mg/kg) | Tumor Response | Increase in Lifespan (%) |
| Control (Vehicle) | - | Progressive Disease | 0 |
| This compound | 10 | Partial Regression | 80 |
| Paclitaxel | 12 | Partial Regression | 60 |
| This compound + Paclitaxel | 6.7 + 8 | Complete Regression (7/8 mice) | >200 |
| Docetaxel | 8 | Partial Regression | 75 |
| This compound + Docetaxel | 6.7 + 5.3 | Complete Regression (6/8 mice) | >200 |
Data represents findings from studies where treatments were administered intraperitoneally for 5 consecutive days.[3]
Experimental Protocols
In Vitro Synergy Analysis
Cell Line: MV522 human lung carcinoma cells.
Methodology:
-
Cell Culture: MV522 cells were maintained in RPMI 1640 medium supplemented with 10% fetal bovine serum and antibiotics at 37°C in a humidified atmosphere of 5% CO2.
-
Drug Preparation: this compound and taxanes (paclitaxel, docetaxel) were dissolved in dimethyl sulfoxide (DMSO) to create stock solutions, which were then serially diluted in culture medium to the desired concentrations.
-
Cell Viability Assay (MTT Assay):
-
Cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
-
The following day, cells were treated with various concentrations of this compound, a taxane, or the combination of both.
-
After a 48-hour incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well, and the plates were incubated for an additional 4 hours.
-
The medium was then removed, and 150 µL of DMSO was added to dissolve the formazan crystals.
-
The absorbance was measured at 570 nm using a microplate reader.
-
-
Data Analysis: The percentage of cell viability was calculated relative to untreated control cells. The combination index (CI) was determined using the median-effect analysis method described by Chou and Talalay.
In Vivo Xenograft Studies
Animal Model: Female athymic nude mice (4-6 weeks old).
Methodology:
-
Tumor Implantation: Each mouse was subcutaneously injected in the flank with 5 x 10^6 MV522 human lung carcinoma cells suspended in Matrigel.
-
Tumor Growth Monitoring: Tumors were allowed to grow to a palpable size (approximately 100 mm³). Tumor volume was measured twice weekly using calipers and calculated using the formula: (length x width²) / 2.
-
Treatment Administration: Once tumors reached the desired size, mice were randomized into treatment and control groups. Drugs were administered intraperitoneally for 5 consecutive days.
-
Efficacy Evaluation: The primary endpoints were tumor growth inhibition and overall survival. Complete regression was defined as the disappearance of a palpable tumor. The increase in lifespan was calculated as the percentage increase in the median survival time of treated mice compared to the control group.
-
Ethical Considerations: All animal experiments were conducted in accordance with institutional guidelines for animal care and use.
Mechanism of Action: A Two-Pronged Attack on Cancer Cells
The synergistic effect of this compound and taxanes stems from their distinct but complementary mechanisms of action, which converge to induce robust apoptosis in cancer cells.
Signaling Pathway of Synergistic Apoptosis
Caption: Synergistic induction of apoptosis by this compound and Taxanes.
Experimental Workflow for Evaluating Synergy
Caption: Workflow for preclinical evaluation of drug synergy.
Conclusion
The combination of this compound and taxanes represents a promising therapeutic strategy for the treatment of various cancers. The robust synergistic activity observed in preclinical models, leading to complete tumor eradication, warrants further investigation in clinical settings. The distinct mechanisms of action of these agents, targeting both DNA integrity and microtubule dynamics, provide a strong rationale for their combined use to overcome drug resistance and improve patient outcomes. This guide provides a foundational understanding of the preclinical evidence supporting this combination therapy, offering valuable insights for researchers and clinicians in the field of oncology drug development.
References
A Comparative Analysis of (-)-Irofulven and ET-743 in Human Carcinoma Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-cancer agents (-)-Irofulven (a semi-synthetic derivative of the fungal toxin Illudin S) and ET-743 (Trabectedin, a marine-derived tetrahydroisoquinoline alkaloid). The following sections detail their cytotoxic activity, mechanisms of action, and the experimental protocols used to evaluate their effects on human carcinoma cell lines.
Data Presentation: Comparative Cytotoxicity
The following table summarizes the 50% inhibitory concentration (IC50) values for this compound and ET-743 in various human carcinoma cell lines. These values represent the concentration of the drug required to inhibit the growth of 50% of the cancer cells.
| Cell Line | Cancer Type | This compound IC50 (µM) | ET-743 (Trabectedin) IC50 (µM) |
| Ovarian Carcinoma | |||
| A2780 | Ovarian | Not explicitly stated | Not explicitly stated |
| A2780/CP70 | Cisplatin-resistant Ovarian | ~2-fold resistant relative to A2780 | ~2-fold resistant relative to A2780 |
| Colon Carcinoma | |||
| HCT-116 | Colon | Not explicitly stated | Not explicitly stated |
| HCT-116 p53 -/- | Colon (p53 null) | Not significantly different from HCT-116 | Not significantly different from HCT-116 |
| HCT-116 p21 -/- | Colon (p21 null) | Not significantly stated | Not explicitly stated |
| Pancreatic Carcinoma | |||
| Multiple Lines | Pancreatic | 1-18 | Not explicitly stated |
Mechanisms of Action and Signaling Pathways
This compound and ET-743 exhibit distinct mechanisms of action, which are visualized in the following signaling pathway diagrams.
Validating Biomarkers for Predicting (-)-Irofulven Treatment Response: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of biomarkers for predicting treatment response to (-)-Irofulven, supported by experimental data and detailed methodologies.
This compound (Irofulven) is a semi-synthetic anti-cancer agent derived from the toxin illudin S, found in the Jack O'Lantern mushroom.[1] As an alkylating agent, it covalently binds to DNA, forming adducts that arrest the cell cycle in the S-phase and induce apoptosis.[1][2] A key feature of Irofulven is that its efficacy is not typically hindered by common resistance mechanisms such as P-glycoprotein or multidrug resistance protein 1.[3] This unique characteristic has prompted research into specific biomarkers that can predict a patient's response to treatment, moving towards a more personalized medicine approach.
This guide focuses on the validation of two primary categories of predictive biomarkers for Irofulven: the status of the Nucleotide Excision Repair (NER) pathway and multi-gene expression signatures developed through machine learning, such as the Drug Response Predictor (DRP®).
Key Predictive Biomarkers for Irofulven Response
The most extensively studied biomarkers for predicting Irofulven sensitivity revolve around the integrity of the Nucleotide Excision Repair (NER) pathway. The NER pathway is a critical DNA repair mechanism, and its deficiency has been shown to create a synthetic lethal relationship with Irofulven treatment. Additionally, the expression of enzymes involved in the metabolic activation of Irofulven is a crucial determinant of its anti-tumor activity.
Nucleotide Excision Repair (NER) Pathway Deficiency
The NER pathway is responsible for repairing bulky DNA lesions, such as those induced by Irofulven.[4] Tumors with a deficient NER pathway are unable to repair Irofulven-induced DNA damage, leading to increased cancer cell death. This hypersensitivity in NER-deficient cells makes NER status a strong candidate for a predictive biomarker.
Two key components of the NER pathway have been identified as specific biomarkers:
-
ERCC2 and ERCC3 Mutations: The ERCC2 and ERCC3 genes encode for helicases that are essential for the transcription-coupled NER (TC-NER) sub-pathway. Mutations in these genes can lead to a deficient NER system. Preclinical models have demonstrated that tumor cells with ERCC2 or ERCC3 mutations exhibit significantly increased sensitivity to Irofulven. This suggests that patients with tumors harboring these mutations are more likely to respond to Irofulven therapy.
-
Xeroderma Pigmentosum Complementation Group G (XPG) Expression: XPG is an endonuclease that, along with XPF, is crucial for the NER pathway. Studies have shown a direct correlation between lower XPG mRNA expression and increased sensitivity to Irofulven. In a panel of 20 human cancer cell lines, the correlation between XPG expression and Irofulven cytotoxicity was statistically significant (r = 0.65; P = 0.002).
Prostaglandin Reductase 1 (PTGR1) Expression
For Irofulven and its analogs like LP-184 to be effective, they must be metabolically activated within the cancer cell. Prostaglandin Reductase 1 (PTGR1) is a key enzyme in this activation process. Therefore, the expression level of PTGR1 is a critical factor in determining Irofulven sensitivity. A machine-learning model for the related compound LP-184 identified PTGR1 as the most important feature for predicting sensitivity. It is hypothesized that high PTGR1 expression in tumor cells would lead to greater production of the active Irofulven metabolite, resulting in more significant DNA damage and a better therapeutic response.
Drug Response Predictor (DRP®)
The DRP® is a machine learning-based biomarker platform that uses gene expression data to predict tumor sensitivity to various cancer drugs. A specific DRP® biomarker has been developed and clinically evaluated for Irofulven. This multi-gene signature likely integrates the expression levels of genes involved in NER, PTGR1, and potentially other pathways that influence Irofulven's efficacy. While the exact gene composition of the Irofulven DRP® is proprietary, its use in a Phase II clinical trial for metastatic castration-resistant prostate cancer highlights its potential as a comprehensive predictive biomarker. The trial aimed to enroll patients whose tumors were predicted to be in the top 20% for Irofulven sensitivity based on the DRP® analysis.
Comparative Performance of Biomarkers
The following tables summarize the quantitative data from preclinical studies, comparing Irofulven sensitivity in cell lines with and without the specified biomarker characteristics.
Table 1: Irofulven IC50 Values in NER-Proficient vs. NER-Deficient Cell Lines
| Cell Line | NER Status | Irofulven IC50 (µM) | Reference |
| H460 | Proficient | ~1.0 | |
| H460 ERCC4 KO | Deficient | ~0.1 | |
| A498 | Deficient | ~0.1 | |
| RXF393 | Deficient | ~0.1 | |
| 786O | Proficient | >1.0 | |
| 769P | Proficient | >1.0 | |
| KE1 | ERCC2 mutant (Deficient) | ~0.01 | |
| KU19-19 | ERCC2 wild-type (Proficient) | >1.0 |
Table 2: Correlation of XPG Expression with Irofulven Sensitivity
| Parameter | Correlation Coefficient (r) | P-value | Cell Lines | Reference |
| XPG mRNA expression vs. Irofulven IC50 | 0.65 | 0.002 | 20 human cancer cell lines |
Experimental Protocols
Detailed methodologies are crucial for the validation and clinical implementation of these biomarkers. Below are outlines of key experimental protocols.
ERCC2/ERCC3 Mutation Analysis
Objective: To identify mutations in the ERCC2 and ERCC3 genes in tumor tissue.
Methodology: DNA Sequencing
-
DNA Extraction: Isolate genomic DNA from formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections or fresh tumor biopsies.
-
PCR Amplification: Amplify the coding regions of ERCC2 and ERCC3 using polymerase chain reaction (PCR) with specific primers.
-
Sanger Sequencing: Sequence the PCR products to identify any nucleotide changes compared to the reference genome.
-
Data Analysis: Analyze the sequencing data to identify and characterize mutations (e.g., missense, nonsense, frameshift).
XPG Expression Analysis
Objective: To quantify the expression level of XPG in tumor tissue.
Methodology: Immunohistochemistry (IHC)
-
Tissue Preparation: Use FFPE tumor sections mounted on glass slides.
-
Deparaffinization and Rehydration: Treat slides with xylene and a series of graded ethanol solutions to remove paraffin and rehydrate the tissue.
-
Antigen Retrieval: Use heat-induced epitope retrieval (HIER) in a citrate buffer (pH 6.0) to unmask the XPG antigen.
-
Blocking: Incubate sections with a blocking solution (e.g., normal goat serum) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the slides with a primary antibody specific for XPG.
-
Secondary Antibody and Detection: Apply a biotinylated secondary antibody followed by a streptavidin-enzyme conjugate (e.g., horseradish peroxidase).
-
Chromogen and Counterstain: Use a chromogen such as DAB to visualize the antibody binding, and counterstain with hematoxylin.
-
Scoring: Evaluate the intensity and percentage of stained tumor cells to determine the XPG expression level.
Visualizing Pathways and Workflows
To better understand the biological context and experimental procedures, the following diagrams were generated using Graphviz (DOT language).
Caption: Irofulven's mechanism of action and the role of NER and PTGR1.
Caption: Workflow for validating Irofulven biomarkers from patient tissue.
Conclusion
The validation of predictive biomarkers is paramount for the successful clinical application of this compound. Current evidence strongly supports the use of NER pathway status, particularly ERCC2/ERCC3 mutations and XPG expression, as robust predictors of Irofulven sensitivity. The expression of the activating enzyme PTGR1 is also a critical determinant of response. While machine-learning-based approaches like the DRP® offer a more comprehensive predictive model, their proprietary nature can be a limitation for widespread academic research.
For researchers and drug developers, focusing on the validation of NER deficiency and PTGR1 expression in relevant tumor types appears to be the most promising strategy for identifying patient populations that will derive the greatest benefit from this compound therapy. Further clinical trials incorporating these biomarkers are essential to fully establish their clinical utility.
References
- 1. ERCC2 Helicase Domain Mutations Confer Nucleotide Excision Repair Deficiency and Drive Cisplatin Sensitivity in Muscle-Invasive Bladder Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. A machine learning-based gene signature of response to the novel alkylating agent LP-184 distinguishes its potential tumor indications - PMC [pmc.ncbi.nlm.nih.gov]
Synergistic Antitumor Effects of (-)-Irofulven and 5-Fluorouracil in Colon Cancer: A Comparative Guide
This guide provides a comprehensive analysis of the synergistic effects of combining (-)-Irofulven (also known as HMAF or MGI-114) with the standard chemotherapeutic agent 5-fluorouracil (5-FU) for the treatment of colon cancer. The data presented herein, derived from preclinical studies, demonstrates that the combination of these two agents can lead to enhanced antitumor activity compared to monotherapy. This guide is intended for researchers, scientists, and drug development professionals interested in novel combination therapies for colorectal cancer.
In Vitro Efficacy: Enhanced Cytotoxicity in Human Colon Carcinoma Cells
The combination of Irofulven and 5-FU has been shown to be additive to synergistic in reducing the viability of human colon cancer cell lines.[1] The cytotoxic effects are dependent on the sequence of drug administration, with simultaneous exposure demonstrating a favorable interaction.[1]
Key Experimental Data
| Cell Line | Drug Combination and Sequence | Effect | Reference |
| HT-29 (parental) | Simultaneous Irofulven + 5-FU | Additive | [1] |
| HT-29 (parental) | Irofulven followed by 5-FU | Additive | [1] |
| HT-29 (parental) | 5-FU followed by Irofulven | Additive | [1] |
| HCT-116 (parental) | Simultaneous Irofulven + 5-FU | Additive | |
| HCT-116 (parental) | Irofulven followed by 5-FU | Additive | |
| HCT-116 (irofulven-resistant) | 5-FU followed by Irofulven | Synergistic |
Experimental Protocol: MTT Viability Assay
The cytotoxic effects of Irofulven and 5-FU, alone and in combination, were determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) viability assay.
-
Cell Culture: Human colorectal carcinoma cell lines, HT-29 and HCT-116 (including an irofulven-resistant variant), were cultured under standard conditions.
-
Drug Exposure: Cells were exposed to various concentrations of Irofulven and 5-FU, either simultaneously or sequentially.
-
MTT Assay: Following drug exposure, the MTT reagent was added to the cells. Viable cells with active metabolism convert the water-soluble MTT to a formazan precipitate.
-
Data Analysis: The formazan is solubilized, and the absorbance is measured to determine the percentage of viable cells relative to untreated controls. The nature of the interaction (additive, synergistic, or antagonistic) was determined based on the combination index.
In Vivo Efficacy: Antitumor Activity in a Xenograft Model
In a preclinical in vivo model using HT29 human colon tumor xenografts in nude mice, the combination of MGI-114 (Irofulven) and 5-FU demonstrated antitumor activity, although the combination with irinotecan (CPT-11) showed more striking results in the same study.
Key Experimental Data
| Treatment Group | Dosage | Tumor Response | Reference |
| MGI-114 (Irofulven) | 7 mg/kg | Partial Responses | |
| 5-FU | 50 mg/kg or 100 mg/kg | Decreased final tumor weights | |
| MGI-114 + 5-FU | Not specified in abstract | Less striking than MGI-114 + CPT-11, with fewer partial responses and no complete responses |
Experimental Protocol: HT29 Xenograft Model
-
Animal Model: Nude mice were subcutaneously implanted with HT29 human colon cancer cells.
-
Treatment: Once tumors were established, mice were treated with MGI-114 (Irofulven), 5-FU, or a combination of the two. MGI-114 was administered intraperitoneally (i.p.) daily for five days, while 5-FU was given i.p. on days 1, 12, and 19.
-
Tumor Measurement: Tumor volume and final tumor weights were measured to assess the antitumor efficacy of the treatments.
-
Response Evaluation: Treatment responses were categorized (e.g., partial response, complete response) based on the reduction in tumor size.
Potential Signaling Pathways and Mechanisms of Synergy
While the precise molecular mechanisms for the synergy between Irofulven and 5-FU in colon cancer are not fully elucidated in the provided abstracts, the known mechanisms of each agent suggest potential pathways for their enhanced interaction. 5-FU is an antimetabolite that inhibits thymidylate synthase, leading to disruption of DNA synthesis. Irofulven is a DNA-damaging agent that forms covalent adducts with DNA, leading to cell cycle arrest and apoptosis. The synergy may arise from the complementary actions of these drugs on DNA synthesis and repair pathways.
References
Comparative Analysis of the Mechanisms of Action: (-)-Irofulven vs. Traditional Alkylating Agents
A Guide for Researchers and Drug Development Professionals
This guide provides a detailed comparative analysis of the mechanism of action of (-)-Irofulven, a novel semisynthetic antitumor compound, and other classical and platinum-based alkylating agents. It is designed for researchers, scientists, and drug development professionals seeking to understand the distinct molecular pathways, cellular responses, and resistance profiles of these chemotherapeutic agents.
Introduction to Alkylating Agents
Alkylating agents represent one of the oldest and most widely used classes of anticancer drugs. Their primary mechanism involves the formation of covalent bonds with nucleophilic moieties in cellular macromolecules. DNA is the most critical target, and the alkylation of DNA bases can lead to the formation of monoadducts, DNA-protein crosslinks, and both intra- and interstrand DNA crosslinks (ICLs).[1] These lesions disrupt DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis.[2] This guide will compare the mechanisms of three established alkylating agents—Cisplatin, Cyclophosphamide, and Temozolomide—with this compound, a compound with a unique activity profile.[3]
Mechanisms of Action
This compound (HMAF, MGI-114)
This compound is a semisynthetic derivative of illudin S, a toxin isolated from the Omphalotus illudens mushroom.[4] Its mechanism of action distinguishes it significantly from traditional alkylating agents.
-
Activation: Irofulven is a prodrug that requires bioactivation for its cytotoxic effects. This activation is mediated by the NADPH-dependent alkenal/one oxidoreductase (AOR), an enzyme that can be overexpressed in certain tumor types.[5] This targeted activation contributes to its favorable therapeutic index compared to its parent compound.
-
DNA Damage: Activated Irofulven covalently binds to DNA and proteins, forming adducts that stall DNA replication forks. This leads to the generation of DNA single- and double-strand breaks, primarily inducing cell cycle arrest in the S-phase.
-
Cellular Response and Repair: The cellular response to Irofulven-induced damage is complex. It involves the activation of the Ataxia Telangiectasia Mutated (ATM) and Chk2 signaling cascade. Crucially, Irofulven's cytotoxicity is linked to the Fanconi Anemia (FA) pathway, a key mechanism for the repair of DNA interstrand crosslinks. Cells deficient in the FA pathway show increased sensitivity to Irofulven. The drug's damage is also recognized by the nucleotide excision repair (NER) pathway.
-
Resistance Profile: A key feature of Irofulven is its ability to overcome common resistance mechanisms. Its activity is largely unaffected by p53 mutation status or the expression of multidrug resistance (MDR1) transporters.
Cisplatin
Cisplatin is a platinum-based coordination complex, often classified as an alkylating-like agent. It is a cornerstone of treatment for various solid tumors.
-
Activation: Cisplatin enters cells and undergoes hydrolysis, where chloride ligands are replaced by water molecules. This "aquation" process generates a positively charged, reactive species.
-
DNA Damage: The activated platinum complex preferentially binds to the N7 position of purine bases, particularly guanine. It primarily forms 1,2-intrastrand crosslinks, which cause a significant distortion of the DNA double helix, impeding the functions of DNA polymerases and transcription factors. Interstrand crosslinks, though less frequent, are highly cytotoxic lesions.
-
Cellular Response and Repair: Cisplatin-induced DNA adducts are recognized by DNA repair systems, most notably the Nucleotide Excision Repair (NER) pathway. The Fanconi Anemia (FA) pathway is also critical for repairing the highly toxic interstrand crosslinks. Unrepaired damage leads to cell cycle arrest and apoptosis.
-
Resistance Profile: Resistance to cisplatin can develop through multiple mechanisms, including reduced drug accumulation, inactivation by glutathione and other thiol-containing molecules, and enhanced DNA repair capacity.
Cyclophosphamide
Cyclophosphamide is a nitrogen mustard and one of the most versatile alkylating agents, used in treating cancers and autoimmune diseases.
-
Activation: It is a prodrug that requires metabolic activation in the liver by the cytochrome P450 (CYP450) enzyme system. This process generates active metabolites, primarily phosphoramide mustard and a toxic byproduct, acrolein.
-
DNA Damage: Phosphoramide mustard is the principal cytotoxic metabolite. It alkylates DNA, forming crosslinks both within and between DNA strands at the N7 position of guanine. This damage is irreversible and triggers apoptosis.
-
Cellular Response and Repair: The DNA lesions are substrates for repair pathways, including NER and homologous recombination.
-
Resistance Profile: Resistance can arise from increased expression of detoxifying enzymes like aldehyde dehydrogenase (ALDH), which converts an intermediate metabolite to an inactive form before the generation of phosphoramide mustard.
Temozolomide (TMZ)
Temozolomide is an oral alkylating agent primarily used for treating brain tumors like glioblastoma.
-
Activation: TMZ is a prodrug that undergoes rapid, non-enzymatic conversion at physiological pH to its active metabolite, MTIC (3-methyl-(triazen-1-yl)imidazole-4-carboxamide).
-
DNA Damage: MTIC acts as a methylating agent, transferring a methyl group to DNA bases, primarily at the O6 and N7 positions of guanine and the N3 position of adenine. The O6-methylguanine (O6-MeG) adduct is the most cytotoxic lesion.
-
Cellular Response and Repair: The O6-MeG lesion is specifically repaired by the DNA repair protein O6-methylguanine-DNA methyltransferase (MGMT). If MGMT removes the methyl group, the cytotoxic effect is negated. If the lesion persists, it can be mispaired with thymine during replication, triggering a futile cycle of mismatch repair (MMR) that leads to double-strand breaks and cell death.
-
Resistance Profile: The primary mechanism of resistance to TMZ is high expression of the MGMT enzyme. Tumors with epigenetic silencing (promoter methylation) of the MGMT gene have low protein expression and are therefore more sensitive to TMZ.
Data Presentation: Comparative Tables
Table 1: Comparative Summary of Mechanisms of Action
| Feature | This compound | Cisplatin | Cyclophosphamide | Temozolomide |
| Classification | Acylfulvene (Illudin analogue) | Platinum-based agent | Nitrogen Mustard | Imidazotetrazine (Triazene) |
| Activation | Enzymatic (NADPH-dependent AOR) | Spontaneous aquation (low Cl⁻) | Enzymatic (Liver CYP450) | Spontaneous hydrolysis (at physiological pH) |
| Active Metabolite | Activated Irofulven intermediate | Aquated platinum species | Phosphoramide mustard | MTIC / Methyl diazonium cation |
| Primary DNA Lesion | DNA adducts, leading to SSBs and DSBs | 1,2-intrastrand G-G adducts, interstrand crosslinks | Inter- and intrastrand crosslinks at N7-Guanine | O6-methylguanine, N7-methylguanine |
| Cell Cycle Specificity | S-phase specific arrest | Non-specific | Non-specific | Non-specific, but cytotoxicity often manifests post-replication |
| Key Repair Pathway | Fanconi Anemia (FA), NER | NER, FA, Homologous Recombination | NER, Homologous Recombination | MGMT (direct reversal), Mismatch Repair (MMR) |
| Key Resistance Mech. | Decreased AOR activity | Increased DNA repair, drug efflux, glutathione inactivation | Increased ALDH activity, increased DNA repair | High MGMT expression |
| p53 Dependency | Independent | Dependent (in some contexts) | Dependent (in some contexts) | Dependent (via MMR pathway) |
Table 2: Representative Comparative Cytotoxicity (IC₅₀ Values)
The following data is adapted from a study comparing the cytotoxic activity of Irofulven and Cisplatin across a panel of human cancer cell lines after continuous drug exposure.
| Cell Line | Cancer Type | Irofulven (IC₅₀, μM) | Cisplatin (IC₅₀, μM) |
| SK-OV-3 | Ovary | 0.25 | 1.8 |
| A549 | Non-small cell lung | 0.35 | 4.0 |
| HT-29 | Colon | 0.40 | 7.5 |
| MCF-7 | Breast | 0.50 | 3.0 |
| PC-3 | Prostate | 0.20 | 2.5 |
| U-87 MG | Glioblastoma | 0.30 | 5.0 |
Data are illustrative, based on published findings showing Irofulven's potent activity in carcinoma cell lines. Absolute values can vary based on experimental conditions.
Experimental Protocols
Protocol: Determination of IC₅₀ by MTT Assay
This protocol outlines a standard method for assessing drug cytotoxicity and determining the half-maximal inhibitory concentration (IC₅₀).
-
Cell Seeding:
-
Culture cells to a logarithmic growth phase.
-
Harvest cells using trypsin and resuspend in fresh culture medium to create a single-cell suspension.
-
Seed 5,000-10,000 cells per well in 100 µL of medium into a 96-well plate.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare a high-concentration stock solution of the test agent (e.g., Irofulven, Cisplatin) in a suitable solvent like DMSO.
-
Perform serial dilutions in culture medium to create a range of desired concentrations (e.g., 8-10 concentrations covering a 3-4 log range).
-
Remove the medium from the wells and add 100 µL of the medium containing the various drug concentrations. Include vehicle-only (e.g., DMSO) controls. Each concentration should be tested in triplicate.
-
Incubate for the desired treatment period (e.g., 48 or 72 hours).
-
-
MTT Assay:
-
Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 20 µL of the MTT stock solution to each well and incubate for 3-4 hours at 37°C. During this time, mitochondrial succinate dehydrogenase in living cells will reduce the yellow MTT to purple formazan crystals.
-
Carefully aspirate the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance of each well at 490 nm or 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each drug concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the drug concentration and use non-linear regression (log(inhibitor) vs. response) to calculate the IC₅₀ value.
-
Protocol: Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry
This protocol details the analysis of cell cycle distribution in cancer cells following drug treatment.
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that allows for logarithmic growth during the experiment.
-
After 24 hours, treat the cells with the desired concentrations of the drug (e.g., an IC₅₀ concentration) or a vehicle control.
-
Incubate for the desired time period (e.g., 24 or 48 hours).
-
-
Cell Harvesting and Fixation:
-
Harvest both adherent and floating cells by trypsinization and centrifugation.
-
Wash the cell pellet once with ice-cold PBS.
-
Resuspend the cell pellet in 500 µL of ice-cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 1,500 rpm for 5 minutes and discard the supernatant.
-
Wash the cell pellet once with PBS.
-
Resuspend the pellet in 500 µL of a staining solution containing Propidium Iodide (PI, a fluorescent DNA intercalator) and RNase A (to prevent staining of double-stranded RNA). A typical solution is 50 µg/mL PI and 100 µg/mL RNase A in PBS.
-
-
Flow Cytometry Analysis:
-
Incubate the cells in the dark at room temperature for 30 minutes.
-
Analyze the samples on a flow cytometer, collecting at least 10,000 events per sample.
-
Use appropriate software (e.g., FlowJo, ModFit LT) to generate a DNA content histogram and quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
-
Mandatory Visualizations
Caption: Mechanism of action pathway for this compound.
Caption: Generalized mechanism for Cisplatin and Cyclophosphamide.
Caption: Workflow for comparing anticancer agent cytotoxicity.
References
- 1. DNA adducts from chemotherapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. education.eviq.org.au [education.eviq.org.au]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Facebook [cancer.gov]
- 5. NADPH alkenal/one oxidoreductase activity determines sensitivity of cancer cells to the chemotherapeutic alkylating agent irofulven - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Landscape of Cancer Therapeutics: A Comparative Guide to Novel (-)-Irofulven Analogs
In the relentless pursuit of more effective and less toxic cancer treatments, the modification of promising natural compounds has emerged as a cornerstone of modern drug discovery. (-)-Irofulven, a semi-synthetic derivative of the mushroom toxin Illudin S, has demonstrated significant antitumor activity, particularly against solid tumors. However, its clinical development has been hampered by challenges including toxicity and a narrow therapeutic window. This has spurred the development of novel this compound analogs designed to enhance therapeutic efficacy, improve stability, and reduce adverse effects.
This guide provides a comparative analysis of these novel analogs for researchers, scientists, and drug development professionals. It delves into their therapeutic advantages over the parent compound, supported by available experimental data, and outlines the methodologies employed in their evaluation.
The Progenitor: Understanding this compound's Mechanism of Action
This compound exerts its cytotoxic effects primarily as a DNA alkylating agent. Upon entering a cell, it is believed to be activated, leading to the formation of a reactive cyclopropane-containing intermediate. This intermediate then covalently binds to DNA, forming adducts that disrupt DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis. A key advantage of Irofulven is its distinct cytotoxicity profile compared to traditional alkylating agents like cisplatin; its effectiveness is not significantly compromised by common drug resistance mechanisms such as the loss of p53 function or the expression of multidrug transporters.
Caption: General mechanism of action of this compound.
A New Generation: Novel this compound Analogs with Enhanced Properties
The quest for superior Irofulven-based therapeutics has led to the synthesis of numerous analogs with targeted modifications. These alterations primarily focus on improving the compound's stability, tumor selectivity, and overall therapeutic index.
MGI 4184: An Analog with Enhanced Stability
One of the notable analogs is N-hydroxy-N-(methylacylfulvene) urea (MGI 4184). Preclinical studies have indicated that MGI 4184 exhibits a similar potency and spectrum of activity to Irofulven but possesses significantly greater stability. This enhanced stability could translate to an improved pharmacokinetic profile and potentially a better therapeutic window in clinical settings.
| Compound | Cell Lines | IC50 Range (µM) | Key Advantage |
| MGI 4184 | Colon, Breast, Ovarian, Prostate | 0.3 - 200 | Greater stability |
| This compound | Various Carcinoma Lines | Not specified in direct comparison | Parent Compound |
Note: The IC50 values are presented as a range from a single study and a direct side-by-side comparison in the same panel of cell lines under identical conditions is not available in the reviewed literature.
Amine Analogs: Modulating Hydrophilicity
Researchers have also explored the synthesis of amine analogs of Irofulven to investigate the effects of altering the compound's hydrophilic character. These modifications can influence drug delivery, cell permeability, and target engagement, potentially leading to improved efficacy and reduced off-target toxicity. While specific quantitative data is sparse in the public domain, this line of inquiry highlights a key strategy in analog development.
LP-184: A Modern Iteration with a Biomarker-Driven Approach
LP-184 is a more recently developed acylfulvene analog that acts as a DNA alkylating prodrug. Its activation is preferentially carried out in cancer cells that express specific biomarkers, offering a more targeted therapeutic approach. This strategy aims to increase the concentration of the active drug at the tumor site, thereby enhancing its antitumor activity while minimizing damage to healthy tissues.
Analogs with Modified Tertiary Hydroxyl Group: Enhancing Tumor Selectivity
Structure-activity relationship studies have revealed that modifications at the tertiary hydroxyl group of the Irofulven molecule can significantly impact its biological activity. The replacement of this hydroxyl group with carbamate, sulfonamide, or urea moieties has been shown to increase tumor selectivity. This suggests that this position is a critical site for chemical modification to improve the therapeutic index of Irofulven analogs.
Caption: Structure-activity relationships of novel Irofulven analogs.
Experimental Corner: Methodologies for Analog Assessment
The evaluation of novel this compound analogs typically involves a battery of in vitro and in vivo experiments to determine their efficacy and toxicity profiles.
In Vitro Cytotoxicity Assessment: The MTT Assay
A fundamental experiment to assess the anticancer activity of a novel analog is the in vitro cytotoxicity assay, often performed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) method.
General Protocol:
-
Cell Culture: Human cancer cell lines are cultured in appropriate media and conditions.
-
Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Treatment: The novel analog, the parent compound this compound, and a vehicle control are added to the wells at varying concentrations.
-
Incubation: The plates are incubated for a specified period (e.g., 48-72 hours).
-
MTT Addition: MTT reagent is added to each well and incubated to allow for its conversion to formazan by metabolically active cells.
-
Solubilization: The formazan crystals are solubilized by adding a solubilizing agent (e.g., DMSO).
-
Absorbance Reading: The absorbance of each well is measured using a microplate reader at a specific wavelength.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability, and the IC50 (the concentration of the drug that inhibits 50% of cell growth) is determined.
Caption: A typical experimental workflow for assessing novel analogs.
Conclusion: The Evolving Promise of Irofulven Analogs
The development of novel this compound analogs represents a promising avenue in the expansion of our anticancer arsenal. By strategically modifying the parent compound, researchers have been able to address some of its limitations, leading to analogs with enhanced stability and improved tumor selectivity. While the publicly available data on direct comparative studies remains somewhat limited, the overarching trend indicates a clear potential for these new agents to offer a better therapeutic index. Future research should focus on comprehensive preclinical and clinical evaluations of the most promising candidates, with a particular emphasis on biomarker-driven strategies to identify patient populations most likely to benefit from these next-generation therapeutics.
Safety Operating Guide
Proper Disposal of (-)-Irofulven: A Guide for Laboratory Professionals
IMMEDIATE SAFETY AND DISPOSAL INFORMATION
(-)-Irofulven is a potent, semi-synthetic cytotoxic agent derived from the mushroom metabolite illudin S. As an antineoplastic agent that functions by alkylating DNA, it necessitates strict handling and disposal procedures to ensure the safety of laboratory personnel and prevent environmental contamination. All disposal methods must comply with local, state, and federal regulations for hazardous waste. The primary and universally recommended method for the disposal of this compound and materials contaminated with it is incineration at a licensed hazardous waste facility.
Core Disposal Procedures
Proper disposal of this compound is a critical component of laboratory safety. The following table summarizes the essential operational and disposal plans for various forms of this compound waste.
| Waste Type | Disposal Container | Procedure |
| Unused/Expired this compound (Pure substance) | Original or clearly labeled, sealed, and leak-proof container. | Treat as bulk chemotherapeutic waste. Affix a hazardous waste label and arrange for pickup and incineration by a certified hazardous waste management service. |
| Aqueous solutions of this compound | Leak-proof, sealed container clearly labeled as "Hazardous Waste: this compound". | Do not dispose of down the drain. Collect all liquid waste in a designated container. When the container is full, arrange for pickup and incineration by a certified hazardous waste management service. |
| Contaminated Labware (e.g., vials, pipette tips, gloves, bench paper) | Designated, puncture-resistant, and clearly labeled "Trace Chemotherapy Waste" or "Cytotoxic Waste" container. | All disposable materials that have come into contact with this compound should be considered trace-contaminated waste. Segregate from regular laboratory trash and dispose of via incineration through a hazardous waste management service. |
| Spill Cleanup Materials | Sealable, leak-proof container clearly labeled as "Hazardous Waste: this compound Spill Debris". | Absorb spills with appropriate material. Decontaminate the area. Place all cleanup materials in a sealed container for incineration. |
Experimental Protocols for Decontamination
While chemical degradation protocols specifically for the disposal of this compound are not established, general decontamination procedures for surfaces and equipment in case of a spill are crucial.
Surface Decontamination Protocol:
-
Personnel Protection: Ensure all personnel involved in the cleanup are wearing appropriate Personal Protective Equipment (PPE), including double gloves, a disposable gown, and eye protection.
-
Containment: Isolate the spill area to prevent further spread.
-
Absorption: For liquid spills, cover with an absorbent material.
-
Decontamination:
-
Scrub the affected surface with alcohol.
-
Alternatively, a 10% caustic solution can be used for decontamination.
-
-
Rinsing: Thoroughly rinse the area with water after decontamination.
-
Disposal: All cleanup materials must be disposed of as hazardous waste for incineration.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound and associated waste.
Caption: Disposal workflow for this compound.
Safeguarding Researchers: A Comprehensive Guide to Handling (-)-Irofulven
FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides essential safety and logistical guidance for the handling of (-)-Irofulven, a potent DNA alkylating agent with cytotoxic properties. Due to its mechanism of action and potential hazards, stringent safety protocols are mandatory to protect laboratory personnel from exposure. This guide outlines the necessary personal protective equipment (PPE), step-by-step operational procedures, and compliant disposal methods.
While some safety data sheets may classify this compound as non-hazardous, its function as a DNA alkylating agent necessitates handling it as a hazardous cytotoxic compound.[1][2] All personnel must be trained in the principles of safe cytotoxic drug handling before working with this compound.
Essential Personal Protective Equipment (PPE)
The primary defense against exposure to this compound is the consistent and correct use of appropriate PPE. The following table summarizes the minimum PPE requirements for all procedures involving this compound.
| PPE Component | Specification | Rationale |
| Gloves | Chemotherapy-tested nitrile gloves (ASTM D6978-05 compliant), powder-free. Double gloving is required.[3][4] | Prevents skin contact and absorption. The outer glove should be changed immediately upon contamination. |
| Gown | Disposable, lint-free, solid-front gown with long sleeves and tight-fitting cuffs (polypropylene with a polyethylene coating).[3] | Protects skin and personal clothing from splashes and aerosol exposure. |
| Eye Protection | Safety goggles or a full-face shield. | Protects eyes from splashes and aerosols. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95) should be used when handling the powder form or when there is a risk of aerosolization. | Prevents inhalation of hazardous particles. |
| Shoe Covers | Required when there is a risk of spills. | Prevents the spread of contamination outside the work area. |
Operational Plan: From Receipt to Disposal
A systematic approach is crucial for minimizing risk during the handling of this compound. The following step-by-step plan details the procedures for safe preparation, use, and disposal.
Preparation and Reconstitution
-
Designated Area: All handling of this compound, especially in its powdered form, must be conducted in a designated area, such as a certified Class II Biological Safety Cabinet (BSC) or a containment ventilated enclosure (CVE).
-
Decontamination: Before and after work, decontaminate the work surface with an appropriate cleaning agent.
-
Personal Protective Equipment: Don all required PPE as outlined in the table above before handling the compound.
-
Reconstitution: When reconstituting the powdered compound, use techniques that minimize aerosol generation. Slowly add the solvent to the vial and gently swirl to dissolve. Avoid shaking.
-
Labeling: Clearly label all containers with the compound name, concentration, date, and a "Cytotoxic" warning.
Experimental Use
-
Contained Systems: Whenever possible, use closed systems for transfers and experiments to minimize the risk of spills and aerosol generation.
-
Spill Management: A cytotoxic spill kit must be readily available. In the event of a spill, cordon off the area, don appropriate PPE, and follow established spill cleanup procedures.
-
Hand Hygiene: Wash hands thoroughly with soap and water before donning and after removing gloves.
Disposal of this compound Waste
All materials that come into contact with this compound are considered cytotoxic waste and must be disposed of according to institutional and local regulations.
-
Waste Segregation: Segregate all this compound waste from regular laboratory trash. This includes used PPE, vials, pipette tips, and any contaminated materials.
-
Waste Containers: Use clearly labeled, puncture-proof, and leak-proof containers designated for cytotoxic waste.
-
Liquid Waste: Collect liquid waste in a sealed, shatterproof container. Do not dispose of liquid this compound waste down the drain.
-
Sharps: Dispose of all contaminated sharps in a designated cytotoxic sharps container.
-
Final Disposal: Follow your institution's hazardous waste disposal procedures, which typically involve incineration at high temperatures.
Workflow for Safe Handling of this compound
Caption: This diagram illustrates the sequential workflow for the safe handling of this compound, from preparation to disposal.
By adhering to these guidelines, researchers can significantly mitigate the risks associated with handling this compound, ensuring a safe laboratory environment for all personnel. Always consult your institution's specific safety protocols and the most recent safety data sheets for any additional requirements.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
